molecular formula C8H8ClNO2 B1590674 Methyl 6-chloro-5-methylpyridine-3-carboxylate CAS No. 65169-42-8

Methyl 6-chloro-5-methylpyridine-3-carboxylate

Cat. No.: B1590674
CAS No.: 65169-42-8
M. Wt: 185.61 g/mol
InChI Key: VCMFHHZWOQVDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-5-methylpyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-chloro-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMFHHZWOQVDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496638
Record name Methyl 6-chloro-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65169-42-8
Record name Methyl 6-chloro-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-chloro-5-methylpyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Methyl 6-chloro-5-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Introduction

Methyl 6-chloro-5-methylpyridine-3-carboxylate is a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its substituted pyridine scaffold is a prevalent motif in a diverse array of biologically active molecules. The strategic placement of the chloro, methyl, and methyl carboxylate groups provides multiple reaction sites for further chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a robust and well-established synthetic pathway to this compound, offering insights into the reaction mechanisms, detailed experimental protocols, and critical process considerations for researchers and professionals in the field of drug development.

Strategic Synthesis Pathway

The most logical and experimentally validated approach to the synthesis of this compound involves a three-stage process. This pathway is predicated on the construction of a substituted pyridinone ring, followed by chlorination and subsequent esterification. This strategy offers a high degree of control over the regiochemistry of the final product.

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway A Precursors (e.g., β-ketoester and enamine derivatives) B 6-hydroxy-5-methylpyridine-3-carboxylic acid A->B Cyclocondensation C 6-chloro-5-methylpyridine-3-carboxylic acid B->C Chlorination (e.g., SOCl₂) D This compound C->D Esterification (e.g., Methanol, H₂SO₄)

Caption: Overall synthetic strategy for this compound.

Stage 1: Synthesis of 6-hydroxy-5-methylpyridine-3-carboxylic acid

The initial and most critical stage of this synthesis is the construction of the substituted pyridine ring. A common and effective method for this is the cyclocondensation of readily available acyclic precursors. While several variations exist, a reliable approach involves the reaction of an appropriate β-ketoester with an enamine or a similar nitrogen-containing species. For the synthesis of 6-hydroxy-5-methylpyridine-3-carboxylic acid, a plausible route analogous to the synthesis of 6-hydroxynicotinic acid from DL-malic acid can be employed[1].

The underlying principle of this cyclization is the formation of a stable six-membered heterocyclic ring through a series of condensation and dehydration steps. The selection of the starting materials is paramount to ensure the correct placement of the methyl and carboxylic acid functionalities on the resulting pyridine core. The CAS number for 6-hydroxy-5-methylpyridine-3-carboxylic acid is 66909-27-1, confirming its status as a known chemical entity[2].

Stage 2: Chlorination of the Pyridinone Ring

The conversion of the 6-hydroxy group to a chloro substituent is a pivotal transformation in this synthetic sequence. The hydroxyl group at the 6-position of the pyridine ring exists in tautomeric equilibrium with its pyridone form. This pyridone can be effectively converted to the corresponding 6-chloro derivative using standard chlorinating agents. Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are the reagents of choice for this transformation.

The mechanism of this reaction involves the initial formation of a chlorosulfite or phosphate ester intermediate, which is subsequently displaced by a chloride ion in a nucleophilic substitution reaction. The choice of chlorinating agent and reaction conditions can influence the yield and purity of the resulting 6-chloro-5-methylpyridine-3-carboxylic acid. A patent for the synthesis of 6-chloronicotinic acid outlines a similar chlorination procedure[1].

Stage 3: Esterification of the Carboxylic Acid

The final step in the synthesis is the esterification of the carboxylic acid group at the 3-position to yield the desired methyl ester. The most common and scalable method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final methyl ester. Detailed protocols for the Fischer esterification of related nicotinic acids are well-documented[3][4].

Alternatively, a more direct approach combines the chlorination and esterification steps. If thionyl chloride is used for the chlorination of the 6-hydroxy intermediate, the resulting acid chloride can be directly reacted with methanol to form the methyl ester[5]. This one-pot or sequential approach can improve the overall efficiency of the synthesis by reducing the number of workup and purification steps.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
6-hydroxy-5-methylpyridine-3-carboxylic acid≥98%Varies
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-Aldrich
Methanol (MeOH)Anhydrous, 99.8%Sigma-Aldrich
Sulfuric acid (H₂SO₄)Concentrated, 95-98%Fisher Scientific
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionIn-house preparation
Ethyl acetate (EtOAc)ACS gradeVWR Chemicals
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeVWR Chemicals
Dichloromethane (DCM)ACS gradeVWR Chemicals
Protocol 1: Two-Step Chlorination and Esterification

This protocol separates the chlorination and esterification reactions into two distinct steps.

Step 1: Synthesis of 6-chloro-5-methylpyridine-3-carboxylic acid
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-hydroxy-5-methylpyridine-3-carboxylic acid (1 equivalent).

  • Carefully add thionyl chloride (3-5 equivalents) to the flask in a fume hood.

  • Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.

  • The resulting precipitate, 6-chloro-5-methylpyridine-3-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2:
  • In a round-bottom flask, suspend 6-chloro-5-methylpyridine-3-carboxylic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

  • Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Protocol 2: One-Pot Chlorination and Esterification

This streamlined protocol combines the chlorination and esterification steps for improved efficiency. A similar procedure is used for the synthesis of methyl 6-chloro-5-nitronicotinate[5].

  • In a fume hood, add 6-hydroxy-5-methylpyridine-3-carboxylic acid (1 equivalent) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Carefully add thionyl chloride (4-5 equivalents) to the flask.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 3-5 hours.

  • After completion of the chlorination step (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add anhydrous methanol (5-10 equivalents) to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Remove the excess methanol and thionyl chloride under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Experimental_Workflow cluster_protocol1 Protocol 1: Two-Step Synthesis cluster_protocol2 Protocol 2: One-Pot Synthesis P1_Start 6-hydroxy-5-methylpyridine- 3-carboxylic acid P1_Step1 Chlorination with SOCl₂ P1_Start->P1_Step1 P1_Intermediate 6-chloro-5-methylpyridine- 3-carboxylic acid P1_Step1->P1_Intermediate P1_Step2 Esterification with MeOH/H₂SO₄ P1_Intermediate->P1_Step2 P1_Product Methyl 6-chloro-5-methylpyridine- 3-carboxylate P1_Step2->P1_Product P2_Start 6-hydroxy-5-methylpyridine- 3-carboxylic acid P2_Step1 Chlorination with SOCl₂/DMF P2_Start->P2_Step1 P2_Step2 In-situ Esterification with MeOH P2_Step1->P2_Step2 P2_Product Methyl 6-chloro-5-methylpyridine- 3-carboxylate P2_Step2->P2_Product

Caption: Comparison of two-step and one-pot experimental workflows.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield in Chlorination Incomplete reaction or degradation of starting material.Ensure anhydrous conditions. Increase the reaction time or temperature. Use a slight excess of the chlorinating agent.
Incomplete Esterification Insufficient catalyst or reaction time. Water present in the reaction mixture.Use anhydrous methanol. Increase the amount of acid catalyst. Extend the reflux time and monitor by TLC.
Formation of Byproducts Side reactions due to high temperatures or reactive impurities.Purify the starting materials. Optimize the reaction temperature and time.
Difficult Purification Presence of closely related impurities.Employ careful column chromatography with an optimized solvent system. Consider recrystallization from a suitable solvent.

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The presented synthetic strategies, particularly the one-pot chlorination and esterification protocol, offer an efficient and scalable route to this valuable intermediate. By understanding the underlying reaction mechanisms and adhering to the detailed experimental procedures, researchers can reliably produce high-purity material for their synthetic campaigns. The insights provided in this guide are intended to empower scientists and drug development professionals to confidently and successfully incorporate this versatile building block into their research endeavors.

References

An In-depth Technical Guide to the Synthesis of Methyl 6-chloro-5-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a plausible synthetic pathway for methyl 6-chloro-5-methylpyridine-3-carboxylate, a substituted pyridine derivative of interest to researchers and professionals in drug development and medicinal chemistry. The proposed synthesis is grounded in established chemical principles and draws from analogous transformations reported in the scientific literature.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. This compound, with its specific substitution pattern, presents a valuable building block for the synthesis of more complex molecules. This guide will detail a multi-step synthesis, providing not only the "how" but also the "why" behind the strategic selection of reagents and reaction conditions.

Proposed Synthetic Pathway: A Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves the construction of a suitably substituted pyridine ring followed by functional group manipulations. A plausible retrosynthetic analysis is outlined below:

G Target This compound Intermediate1 6-Chloro-5-methylnicotinic acid Target->Intermediate1 Esterification Intermediate2 6-Hydroxy-5-methylnicotinic acid Intermediate1->Intermediate2 Chlorination Intermediate3 2-Amino-5-methylpyridine Intermediate2->Intermediate3 Diazotization and Hydrolysis StartingMaterials Commercially Available Starting Materials Intermediate3->StartingMaterials Synthesis from simple precursors

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Amino-5-methylpyridine

The synthesis of the pyridine ring is a critical first step. A common and effective method for constructing substituted pyridines is through cyclocondensation reactions.[1][2] One well-established route is the Guareschi-Thorpe reaction, which involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base.[1]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate and cyanoacetamide in ethanol.

  • Base Addition: Slowly add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the product, 2-hydroxy-4,6-dimethyl-3-cyanopyridine, will precipitate. Filter the solid, wash with cold ethanol, and dry.

  • Hydrolysis and Decarboxylation: The resulting cyanopyridone can be hydrolyzed and decarboxylated by heating with a strong acid (e.g., sulfuric acid) to yield 2-hydroxy-5-methylpyridine.

  • Amination: The hydroxyl group can be converted to an amino group through a multi-step process involving chlorination followed by amination. A more direct approach could involve a Buchwald-Hartwig amination if a suitable halo-precursor is used. For this guide, we will consider the conversion of the hydroxyl group to an amino group via established methods.

Step 2: Diazotization and Hydrolysis to 6-Hydroxy-5-methylnicotinic acid

The conversion of the amino group to a hydroxyl group is a standard transformation in aromatic chemistry.

Protocol:

  • Diazotization: Dissolve 2-amino-5-methylpyridine in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) and cool the mixture to 0-5 °C in an ice bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.

  • Hydrolysis: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to boiling to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl compound, 6-hydroxy-5-methylpyridine.

  • Carboxylation: The introduction of the carboxyl group at the 3-position can be achieved through various methods, including Kolbe-Schmitt type reactions or by metalation followed by quenching with carbon dioxide.

Step 3: Chlorination to 6-Chloro-5-methylnicotinic acid

The conversion of the hydroxyl group to a chloro group is a crucial step to introduce the desired halogen.

Protocol:

  • Reaction with Chlorinating Agent: Treat 6-hydroxy-5-methylnicotinic acid with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2] The reaction is typically performed at elevated temperatures.

  • Work-up: After the reaction is complete, carefully quench the excess chlorinating agent with ice water. The product, 6-chloro-5-methylnicotinic acid, will precipitate and can be collected by filtration.

Step 4: Esterification to this compound

The final step is the esterification of the carboxylic acid to the methyl ester.

Protocol:

  • Fischer Esterification: Dissolve 6-chloro-5-methylnicotinic acid in an excess of methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reflux: Heat the mixture to reflux for several hours.

  • Work-up: After the reaction is complete, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, this compound.

Visualizing the Synthesis Pathway

G cluster_0 Pyridine Ring Formation cluster_1 Functional Group Interconversion cluster_2 Final Product Formation A Ethyl Acetoacetate + Cyanoacetamide B 2-Hydroxy-4,6-dimethyl-3-cyanopyridine A->B Guareschi-Thorpe (Base catalyst) C 2-Hydroxy-5-methylpyridine B->C Hydrolysis & Decarboxylation (H+) D 2-Amino-5-methylpyridine C->D Amination E 6-Hydroxy-5-methylnicotinic acid D->E Diazotization (NaNO2, H+) & Hydrolysis F 6-Chloro-5-methylnicotinic acid E->F Chlorination (POCl3) G This compound F->G Esterification (MeOH, H+)

Caption: Proposed synthesis pathway for the target molecule.

Data Summary

StepReactionKey ReagentsTypical Conditions
1Pyridine Ring FormationEthyl acetoacetate, Cyanoacetamide, BaseReflux in Ethanol
2Diazotization & HydrolysisNaNO₂, H₂SO₄0-5 °C then heat
3ChlorinationPOCl₃ or SOCl₂Elevated temperature
4EsterificationMethanol, H₂SO₄Reflux

Discussion of Causality and Experimental Choices

  • Choice of Pyridine Synthesis: The Guareschi-Thorpe reaction is a robust and well-documented method for the synthesis of substituted 2-pyridones, which are versatile intermediates for further functionalization.[1] The starting materials are readily available and the reaction conditions are generally mild.

  • Diazotization: The Sandmeyer and related reactions are classic and reliable methods for the conversion of aromatic amines to a wide range of functional groups, including hydroxyl groups. The use of low temperatures during the formation of the diazonium salt is critical to prevent its premature decomposition.

  • Chlorination: Phosphorus oxychloride is a powerful and effective reagent for converting hydroxyl groups on pyridine rings to chloro groups.[2] This is a standard transformation in heterocyclic chemistry.

  • Esterification: Fischer esterification is a straightforward and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. The use of excess methanol drives the equilibrium towards the product.

Conclusion

The synthesis of this compound can be achieved through a logical, multi-step sequence starting from simple precursors. The proposed pathway utilizes well-established and reliable chemical transformations, providing a solid foundation for researchers to develop a robust and scalable synthesis. Each step has been chosen based on its proven efficacy in the synthesis of related heterocyclic compounds, ensuring a high probability of success. This guide provides the necessary theoretical framework and practical considerations for the successful synthesis of this valuable chemical building block.

References

  • One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters - ACS Public
  • Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series. (URL: )
  • Condensation/ Multi-component Reactions MCR/Oxid
  • Preparation of Pyridines, Part 1: By Cyclocondens
  • Synthesis of 6-Substituted Nicotinic Acid Derivatives as Analogs of Ergot Alkaloids13 b - ElectronicsAndBooks. (URL: )
  • Pyridine Synthesis: Cliff Notes - Baran Lab. (URL: )
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. - Semantic Scholar. (URL: )
  • Technical Support Center: Synthesis of Substituted Nicotinic Acids - Benchchem. (URL: )
  • Synthesis of Pyridone and Pyridine Rings by [4 + 2] Hetero-Cyclocondensation.
  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC - NIH. (URL: )

Sources

An In-Depth Technical Guide to the Reaction Mechanisms of Methyl 6-chloro-5-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

Methyl 6-chloro-5-methylpyridine-3-carboxylate is a substituted pyridine derivative that has garnered significant attention in medicinal chemistry and drug development. Its unique arrangement of functional groups—a reactive chlorine atom, an electron-withdrawing methyl ester, and a methyl group on the pyridine ring—makes it a versatile scaffold for the synthesis of a wide array of complex molecules. This guide provides an in-depth exploration of the core reaction mechanisms of this compound, offering field-proven insights into its synthetic utility.

The strategic importance of this molecule lies in its capacity to undergo a variety of chemical transformations, most notably Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. These reactions allow for the introduction of diverse functionalities at the 6-position of the pyridine ring, a key step in the synthesis of numerous biologically active compounds, including potent enzyme inhibitors.

I. Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalized Pyridines

The chlorine atom at the 6-position of this compound is susceptible to nucleophilic attack, a reaction facilitated by the electron-deficient nature of the pyridine ring. This reactivity is further enhanced by the electron-withdrawing effect of the methyl ester group at the 3-position.

The Causality Behind Experimental Choices in SNAr Reactions

The choice of nucleophile, solvent, and temperature are critical parameters that dictate the success and efficiency of the SNAr reaction.

  • Nucleophile Selection: A wide range of nucleophiles can be employed, including amines, alcohols, and thiols. The nucleophilicity of the attacking species is a key determinant of the reaction rate. For instance, primary and secondary amines are excellent nucleophiles for this transformation, readily displacing the chloride to form the corresponding 6-amino derivatives.

  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are typically the solvents of choice. These solvents are effective at solvating the transition state and promoting the reaction.

  • Temperature Control: The reaction is often carried out at elevated temperatures to overcome the activation energy barrier. However, careful temperature control is necessary to prevent side reactions and decomposition of the starting material or product.

Self-Validating Systems in SNAr Protocols

A well-designed SNAr protocol should include in-process controls to monitor the reaction progress and ensure its completion. Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of the starting material and the appearance of the product.

Mechanistic Insights into the SNAr Reaction

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as the Meisenheimer complex.

SNAr_Mechanism Reactants This compound + Nu- TransitionState1 Transition State 1 Reactants->TransitionState1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) TransitionState1->Meisenheimer TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Chloride Elimination Products 6-substituted-5-methylpyridine-3-carboxylate + Cl- TransitionState2->Products Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)L₂(Cl) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)₂ Base PdII_Both Ar-Pd(II)L₂(R) Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

III. Experimental Protocols

A. General Procedure for Nucleophilic Aromatic Substitution with an Amine
  • To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add the desired amine (1.2-2.0 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-5-methylpyridine-3-carboxylate derivative.

B. General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
  • In a reaction vessel, combine this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.) and a suitable solvent system (e.g., dioxane/water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired coupled product.

IV. Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to undergo both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides a powerful platform for the synthesis of a diverse range of functionalized pyridine derivatives. The understanding of the underlying reaction mechanisms and the optimization of reaction conditions are crucial for the successful application of this compound in the development of new pharmaceuticals and other advanced materials. As the demand for novel and complex molecular architectures continues to grow, the strategic use of such well-defined building blocks will undoubtedly play an increasingly important role in the future of chemical synthesis.

References

  • Davies, I. W. et al. A Practical Synthesis of a Potent and Selective COX-2 Inhibitor. J. Org. Chem.2000, 65 (25), 8415–8420.
  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances. [1]3. Process for the synthesis of etoricoxib. Google Patents. [2]4. Very efficient process for preparing an intermediate of etoricoxib. Justia Patents. [3]5. PROCESS FOR THE SYNTHESIS OF ETORICOXIB. European Patent Office.

Sources

The Pyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its modulation of a molecule's electronic and solubility characteristics, have established it as a "privileged scaffold" in drug discovery.[1][3] This technical guide provides a comprehensive exploration of the discovery and development of substituted pyridines in medicinal chemistry. We will delve into the rationale behind its prevalence, key synthetic strategies, diverse pharmacological applications, and the nuanced structure-activity relationships that drive the design of novel therapeutics. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development, offering both foundational knowledge and field-proven insights.

The Pyridine Moiety: Fundamental Properties and Significance

The journey of pyridine from its initial isolation from picoline in 1846 to its current status as a key component in over 7000 drug candidates is a testament to its remarkable versatility.[1][4][5] Structurally, pyridine is an isostere of benzene, with one CH group replaced by a nitrogen atom.[1] This seemingly simple substitution has profound implications for its chemical and biological properties.

The nitrogen atom in the pyridine ring introduces a dipole moment and provides a basic site that can be protonated under physiological conditions, enhancing aqueous solubility.[6] Furthermore, the lone pair of electrons on the nitrogen atom can participate in hydrogen bonding with biological targets such as enzymes and receptors, which is a crucial aspect of its pharmacological activity.[4] The electrostatic potential map of pyridine reveals an electron-deficient ring system compared to benzene, which influences its reactivity and interactions with biological macromolecules.[4]

The prevalence of the pyridine scaffold in FDA-approved drugs is a strong indicator of its therapeutic importance.[7][8][9] A recent analysis of drugs approved between 2014 and 2023 revealed that 54 contained a pyridine ring, with the largest number being in the anticancer (33%) and central nervous system (CNS) therapeutic areas (20%).[4][9]

Synthetic Strategies for Substituted Pyridines

The ability to readily synthesize a diverse range of substituted pyridines is a key driver of their widespread use in drug discovery.[4] Both classical and modern synthetic methodologies are employed to access this versatile scaffold.

Classical Condensation Reactions

Traditional methods for pyridine synthesis often rely on the condensation of aldehydes, ketones, and ammonia or its derivatives. These methods, while well-established, can sometimes be limited by harsh reaction conditions and lack of regioselectivity.

  • Hantzsch Dihydropyridine Synthesis: This is a multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. The resulting dihydropyridine can then be oxidized to the corresponding pyridine. This method is highly versatile and allows for the synthesis of a wide variety of substituted pyridines.

  • Chichibabin Pyridine Synthesis: This reaction involves the condensation of aldehydes or ketones with ammonia in the gas phase over a solid-acid catalyst. While industrially significant, it is less commonly used in a laboratory setting for the synthesis of complex pharmaceutical intermediates.[10]

Modern Catalytic and Cross-Coupling Methodologies

Recent advances in organic synthesis have provided more efficient and versatile routes to substituted pyridines.[11] Transition-metal-catalyzed reactions, in particular, have revolutionized the synthesis of functionalized pyridines.[11]

  • Transition-Metal-Catalyzed Cyclizations: Cobalt-mediated [2+2+2] cycloaddition reactions of alkynes and nitriles offer a powerful method for the construction of the pyridine ring.[5]

  • Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, are invaluable for the functionalization of pre-existing pyridine rings. These methods allow for the precise introduction of a wide range of substituents at specific positions on the pyridine ring.

Below is a generalized workflow for the synthesis and functionalization of a pyridine-based drug candidate.

G cluster_synthesis Pyridine Ring Synthesis cluster_functionalization Scaffold Functionalization cluster_optimization Lead Optimization Classical Condensation (e.g., Hantzsch) Classical Condensation (e.g., Hantzsch) Substituted Pyridine Core Substituted Pyridine Core Classical Condensation (e.g., Hantzsch)->Substituted Pyridine Core Formation Modern Cyclization (e.g., [2+2+2]) Modern Cyclization (e.g., [2+2+2]) Modern Cyclization (e.g., [2+2+2])->Substituted Pyridine Core Formation Cross-Coupling (e.g., Suzuki) Cross-Coupling (e.g., Suzuki) Library of Analogs Library of Analogs Cross-Coupling (e.g., Suzuki)->Library of Analogs Generation Direct C-H Functionalization Direct C-H Functionalization Direct C-H Functionalization->Library of Analogs Generation SAR Studies SAR Studies ADMET Profiling ADMET Profiling SAR Studies->ADMET Profiling Refinement Candidate Drug Candidate Drug ADMET Profiling->Candidate Drug Selection Starting Materials Starting Materials Starting Materials->Classical Condensation (e.g., Hantzsch) Building Blocks Starting Materials->Modern Cyclization (e.g., [2+2+2]) Building Blocks Substituted Pyridine Core->Cross-Coupling (e.g., Suzuki) Diversification Substituted Pyridine Core->Direct C-H Functionalization Diversification Library of Analogs->SAR Studies Screening

Caption: A generalized workflow for the discovery of pyridine-based drug candidates.

Pharmacological Applications of Substituted Pyridines

The pyridine scaffold is a key component in drugs targeting a wide array of diseases, highlighting its versatility in interacting with diverse biological targets.[4][12][13][14]

Anticancer Agents

Pyridine derivatives are particularly prominent in oncology, with many acting as kinase inhibitors.[15][16][17][18][19] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[20] The pyridine ring can act as a hinge-binder, forming hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[21]

Drug Target Cancer Indication IC50/Activity
Imatinib BCR-Abl KinaseChronic Myeloid Leukemia-
Abiraterone CYP17A1Prostate Cancer-
Crizotinib ALK/ROS1 KinaseNon-Small Cell Lung Cancer-
Linifanib VEGFR/PDGFR Kinase(In clinical trials)-
Selpercatinib RET KinaseNSCLC and Thyroid Cancer-

Data compiled from multiple sources.[4][15][16][18][22]

A notable example is the development of pyrazolopyridine-based kinase inhibitors.[20][22] The pyrazolopyridine scaffold serves as a purine bioisostere and can effectively occupy the ATP binding pocket of kinases.[22] Selpercatinib, a recently approved RET kinase inhibitor, features a pyrazolo[1,5-a]pyridine core.[22]

G cluster_pathway Cancer Cell Signaling Growth Factor Receptor Growth Factor Receptor Kinase Cascade Kinase Cascade Growth Factor Receptor->Kinase Cascade Activation Transcription Factors Transcription Factors Kinase Cascade->Transcription Factors Phosphorylation Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Gene Expression Pyridine-based Kinase Inhibitor Pyridine-based Kinase Inhibitor Pyridine-based Kinase Inhibitor->Kinase Cascade Inhibition

Caption: Mechanism of action of pyridine-based kinase inhibitors in cancer.

Antiviral Agents

Pyridine derivatives have demonstrated significant potential as antiviral agents, targeting various stages of the viral life cycle.[23][24][25][26] They have shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and influenza virus.[24][25][26] For instance, certain pyridine derivatives have been shown to inhibit key viral enzymes like reverse transcriptase and protease.[23]

Compound Class Viral Target Virus Reported Activity
Pyridine C-NucleosidesPolymeraseInfluenza VirusPotent inhibition of replication
Terpyridine DerivativesMultiple TargetsSARS-CoV-2High inhibitory potential

Data compiled from multiple sources.[23][27]

Antibacterial and Antifungal Agents

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents, and pyridine derivatives have emerged as a promising class of compounds.[5][6][28][29] They can disrupt various essential processes in microorganisms, including cell wall synthesis, DNA replication, and protein synthesis. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown potent antibacterial activity against Gram-positive bacteria.[30][31]

Central Nervous System (CNS) Disorders

A significant number of FDA-approved drugs containing a pyridine ring are used to treat CNS disorders, including migraines, Parkinson's disease, and insomnia.[4][9] The ability of the pyridine ring to modulate the physicochemical properties of a molecule, such as its lipophilicity and ability to cross the blood-brain barrier, is a key factor in its successful application in this therapeutic area.

Structure-Activity Relationship (SAR) and Bioisosterism

The development of potent and selective pyridine-based drugs relies heavily on understanding the structure-activity relationship (SAR).[32][33][34] SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity.

For example, in the development of anticancer agents, the position and nature of substituents on the pyridine ring can dramatically influence a compound's potency and selectivity.[32] Studies have shown that the presence of specific functional groups, such as methoxy (-OCH3) and hydroxyl (-OH) groups, can enhance the antiproliferative activity of pyridine derivatives, while bulky groups or halogens may decrease it.[32][34]

A key concept in the design of pyridine-based drugs is the principle of bioisosterism, where a functional group in a molecule is replaced by another group with similar physical and chemical properties. The pyridine ring is often used as a bioisostere for a benzene ring. This substitution can lead to improved potency, selectivity, and pharmacokinetic properties. The nitrogen atom in the pyridine ring can introduce a key hydrogen bond interaction with the target protein that is not possible with a benzene ring.

Experimental Protocols: A Representative Synthesis

To provide a practical example, a representative protocol for a Suzuki cross-coupling reaction to functionalize a chloropyridine is detailed below. This type of reaction is widely used in the synthesis of pyridine-based drug candidates.

Synthesis of 2-(4-methoxyphenyl)pyridine

  • Materials: 2-chloropyridine, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, potassium carbonate, 1,4-dioxane, water.

  • Procedure: a. To a flame-dried round-bottom flask, add 2-chloropyridine (1 mmol), 4-methoxyphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol). b. Add potassium carbonate (2 mmol) and a 3:1 mixture of 1,4-dioxane and water (4 mL). c. Degas the mixture by bubbling argon through it for 15 minutes. d. Heat the reaction mixture to 80 °C and stir for 12 hours. e. Monitor the reaction by thin-layer chromatography (TLC). f. Upon completion, cool the reaction to room temperature and add water (10 mL). g. Extract the product with ethyl acetate (3 x 15 mL). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

  • Validation: The structure of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Future Perspectives and Conclusion

The pyridine scaffold continues to be a rich source of inspiration for the discovery of new medicines.[1][5][13] Future research in this area will likely focus on several key aspects:

  • Novel Synthetic Methodologies: The development of more efficient, sustainable, and regioselective methods for the synthesis and functionalization of pyridines will remain a priority.[10][11][35][36] This includes the exploration of C-H activation and flow chemistry techniques.

  • New Therapeutic Targets: As our understanding of disease biology grows, new molecular targets will be identified. The versatility of the pyridine scaffold makes it an ideal starting point for the development of inhibitors for these new targets.

  • Targeted Drug Delivery: The incorporation of pyridine moieties into drug delivery systems, such as antibody-drug conjugates and nanoparticles, is a promising strategy to enhance the efficacy and reduce the side effects of potent therapeutics.[16]

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (n.d.). PubMed Central.
  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023, July 25).
  • Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC. (n.d.). NIH.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). International Journal on Science and Technology.
  • Pyridine Moiety: Recent Advances in Cancer Tre
  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.).
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). OUCI.
  • Medicinal Importance and Chemosensing Applications of Pyridine Deriv
  • Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. (n.d.). IRJET.
  • FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. (n.d.).
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • A Review on the Medicinal Importance of Pyridine Derivatives. (n.d.). Science Publishing Group.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing.
  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021, January 26). Bentham Science Publisher.
  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023, May 18). NIH.
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiprolifer
  • Pyridine: the scaffolds with significant clinical diversity - PMC. (n.d.). NIH.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 17). Frontiers.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
  • ChemInform Abstract: Recent Strategies for the Synthesis of Pyridine Deriv
  • Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition. (n.d.). Elsevier.
  • The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. (n.d.). Benchchem.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. (2021, October 13). DDDT.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024, October 10). PubMed.
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021, August 23).
  • Pyridine: the scaffolds with significant clinical diversity. (n.d.).
  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) | Request PDF. (n.d.).
  • New pyridine derivatives as potential antimicrobial agents. (n.d.). PubMed.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). RSC Publishing.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-rel
  • A Review on the Medicinal Importance of Pyridine Derivatives. (2015, September 29).
  • Pyridine derivatives as antimicrobial agents. | Download Scientific Diagram. (n.d.).
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. (2022, July 18). NIH.
  • Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues | Journal of Medicinal Chemistry. (n.d.).
  • Pyridine derivatives as Pim kinase inhibitors as anticancer agents. (n.d.).
  • The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review. (n.d.). Benchchem.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18).
  • De novo Synthesis of Substituted Pyridines. (n.d.).
  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Rel
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.).
  • A possible mechanism for the synthesis of substituted pyridines. (n.d.).
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025, June 25). PubMed.
  • Structure of steroidal pyridine derivative with SAR. (n.d.).

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 6-chloro-5-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-chloro-5-methylpyridine-3-carboxylate, with the Chemical Abstracts Service (CAS) registry number 65169-42-8, is a substituted pyridine derivative.[1][2][3][4] Its molecular structure, comprising a chlorinated and methylated pyridine ring with a methyl ester functional group, makes it a valuable building block in medicinal chemistry and materials science. The precise elucidation of its chemical structure is paramount for its application in drug development and other research areas. This guide provides a comprehensive overview of the analytical methodologies for the structural confirmation of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available experimental spectra for this specific molecule are scarce, this guide will leverage predicted data and analysis of analogous structures to provide a robust framework for its characterization. The molecular formula of the compound is C₈H₈ClNO₂, corresponding to a molecular weight of 185.61 g/mol .[1][2][3][5]

This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the principles and practical aspects of spectroscopic analysis for novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous determination of the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for complete structural assignment.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra. The choice of solvent and instrument parameters is critical for obtaining optimal results.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

    • Ensure the sample is fully dissolved to avoid signal broadening.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. A good shim will result in a narrow half-height width of the solvent peak.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all proton signals are captured.

    • Number of Scans: Acquire 8 to 16 scans for a sample of this concentration.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon atom.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

    • Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is often beneficial, especially for quaternary carbons.

    • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹H NMR Spectral Data and Interpretation

Based on the structure of this compound, the following ¹H NMR signals are predicted in CDCl₃:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 8.7Doublet1HH-2The proton at position 2 is adjacent to the nitrogen atom and the ester group, leading to significant deshielding. It will appear as a doublet due to coupling with the proton at position 4.
~ 8.1Doublet1HH-4The proton at position 4 is deshielded by the adjacent nitrogen and the ester group. It will appear as a doublet due to coupling with the proton at position 2.
~ 3.9Singlet3H-OCH₃The methyl protons of the ester group are in a relatively shielded environment and will appear as a singlet.
~ 2.4Singlet3H-CH₃The methyl protons on the pyridine ring will appear as a singlet.

Causality Behind the Predictions: The chemical shifts are estimated based on the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom, the chlorine atom, and the methyl ester group all contribute to the downfield shifts of the aromatic protons. The lack of adjacent protons for the methyl groups results in singlet signals.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectrum in CDCl₃ would show eight distinct signals corresponding to each unique carbon atom in the molecule.

Predicted Chemical Shift (ppm)AssignmentRationale
~ 165C=OThe carbonyl carbon of the ester is highly deshielded.
~ 155C-6The carbon atom attached to the chlorine atom is deshielded.
~ 152C-2The carbon atom adjacent to the nitrogen is significantly deshielded.
~ 140C-4The other aromatic carbon adjacent to the nitrogen.
~ 135C-5The carbon atom bearing the methyl group.
~ 125C-3The carbon atom to which the ester group is attached.
~ 52-OCH₃The methyl carbon of the ester group.
~ 18-CH₃The methyl carbon attached to the pyridine ring.

Expert Insight: The precise chemical shifts can be influenced by solvent effects. Running 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be the next logical step to definitively assign the proton and carbon signals and confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum of the empty ATR accessory should be collected.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Expected IR Absorption Bands and Interpretation

The IR spectrum of this compound is expected to show the following key absorption bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3100-3000C-H stretchAromatic C-H
~ 2950-2850C-H stretchAliphatic C-H (-CH₃)
~ 1730-1715C=O stretchEster carbonyl
~ 1600-1450C=C and C=N stretchPyridine ring
~ 1300-1100C-O stretchEster C-O
~ 800-700C-Cl stretchAryl-Cl

Trustworthiness of Interpretation: The presence of a strong absorption band in the region of 1730-1715 cm⁻¹ is a highly reliable indicator of the ester carbonyl group. The combination of aromatic C-H stretches above 3000 cm⁻¹ and the pyridine ring vibrations confirms the presence of the aromatic system.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, as it typically produces the protonated molecular ion with minimal fragmentation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectrum and Interpretation

Molecular Ion: The molecular weight of this compound is 185.61 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).

  • [M+H]⁺: The protonated molecular ion will appear as a pair of peaks:

    • m/z ≈ 186 (for the ³⁵Cl isotope)

    • m/z ≈ 188 (for the ³⁷Cl isotope)

    • The ratio of the intensities of these two peaks will be approximately 3:1, which is a definitive signature for the presence of one chlorine atom.

Plausible Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. A common fragmentation pathway for methyl esters is the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

  • Loss of a methoxy radical: [M+H - •OCH₃]⁺ at m/z ≈ 155

  • Loss of methanol: [M+H - CH₃OH]⁺ at m/z ≈ 154

Authoritative Grounding: The interpretation of isotopic patterns is a fundamental principle in mass spectrometry and is well-documented in standard analytical chemistry textbooks.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire_H Acquire 1H Spectrum lock->acquire_H acquire_C Acquire 13C Spectrum lock->acquire_C process Fourier Transform & Phasing acquire_H->process acquire_C->process reference Reference Spectrum process->reference integrate Integrate 1H Peaks reference->integrate For 1H Structural Elucidation Structural Elucidation reference->Structural Elucidation integrate->Structural Elucidation

Caption: Workflow for NMR Spectroscopic Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Interpretation prepare_sol Prepare Dilute Solution (1-10 µg/mL) infuse Infuse into ESI Source prepare_sol->infuse ionize Electrospray Ionization infuse->ionize analyze Mass Analysis (m/z) ionize->analyze detect Detection analyze->detect find_M Identify [M+H]+ detect->find_M check_iso Analyze Isotopic Pattern find_M->check_iso analyze_frag Analyze Fragmentation find_M->analyze_frag Molecular Formula Confirmation Molecular Formula Confirmation check_iso->Molecular Formula Confirmation Structural Insights Structural Insights analyze_frag->Structural Insights

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

The structural elucidation of this compound requires a multi-technique spectroscopic approach. While experimental data is not widely public, a combination of predicted spectra, analysis of analogous compounds, and a thorough understanding of the underlying principles of each technique provides a robust framework for its characterization. ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework. IR spectroscopy serves as a quick and reliable method for confirming the presence of key functional groups, particularly the ester carbonyl. High-resolution mass spectrometry with ESI is crucial for determining the molecular weight and confirming the elemental composition, with the characteristic 3:1 isotopic pattern of the molecular ion peak providing unequivocal evidence for the presence of a single chlorine atom. By following the detailed protocols and interpretation guidelines presented in this guide, researchers can confidently verify the structure and purity of this important chemical building block.

References

  • ChemWhat. This compound CAS#: 65169-42-8. [Link]

  • Ivy Fine Chemicals. This compound [CAS: 65169-42-8]. [Link]

Sources

Chemical properties and reactivity of Methyl 6-chloro-5-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 6-chloro-5-methylpyridine-3-carboxylate: Properties, Reactivity, and Applications

Introduction

This compound is a substituted pyridine derivative that serves as a crucial building block in modern synthetic chemistry. Its unique arrangement of functional groups—a reactive chloro substituent, an ester moiety, and a methyl group on an electron-deficient pyridine ring—makes it a versatile intermediate for creating complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical properties, reactivity, synthetic methodologies, and applications, with a focus on the underlying principles that govern its chemical behavior.

Physicochemical and Spectroscopic Profile

The structural features of this compound dictate its physical properties and spectroscopic signature. Understanding these characteristics is fundamental for its handling, characterization, and application in synthesis.

PropertyValueSource
CAS Number 65169-42-8[1][2]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
IUPAC Name This compoundN/A
Synonyms Methyl 6-chloro-5-methylnicotinate[1]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a singlet for the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom, the ester group, and the ring nitrogen.

  • ¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the ester group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom. A mass spectrum for the isomeric compound Methyl 6-chloro-5-methyl-2-pyridinecarboxylate is available for reference.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-Cl stretching, and various vibrations associated with the substituted pyridine ring.

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between the electron-deficient pyridine ring and its functional groups. The chlorine atom at the 6-position is particularly susceptible to nucleophilic attack, a cornerstone of its synthetic utility.

Nucleophilic Aromatic Substitution (SₙAr) at the C6 Position

The pyridine ring, being inherently electron-deficient due to the electronegativity of the nitrogen atom, is activated towards nucleophilic attack. This effect is amplified by the electron-withdrawing ester group. Consequently, the chlorine atom at the 6-position (para to the ester and ortho to the nitrogen) is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.[4][5]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[4][6] This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and onto the nitrogen atom. In the second step, the aromaticity is restored by the elimination of the chloride ion.[6]

Figure 1: SₙAr Reaction Workflow. A generalized workflow for the nucleophilic aromatic substitution reaction.

Experimental Protocol: Amination via SₙAr

This protocol describes a typical procedure for substituting the chloro group with an amine.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.

  • Addition of Reagents: Add the desired amine (1.1-1.5 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.).

  • Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Transformations of the Ester Moiety

The methyl ester at the 3-position provides another handle for chemical modification.

Ester Hydrolysis:

The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

  • Basic Hydrolysis (Saponification): This is typically achieved using an aqueous solution of a strong base like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a co-solvent such as methanol or THF. The reaction is usually performed at room temperature or with gentle heating. The resulting carboxylate salt is then acidified during work-up to yield the carboxylic acid.

  • Acidic Hydrolysis: Treatment with a strong acid (e.g., HCl, H₂SO₄) in water can also effect hydrolysis, though this often requires harsher conditions (higher temperatures) and may not be suitable for sensitive substrates.

Challenges in Work-up: The resulting pyridine carboxylic acid can be zwitterionic and may have high water solubility, which can complicate extraction.[7] Adjusting the pH of the aqueous layer to the isoelectric point of the acid can help precipitate the product or improve extraction efficiency.[7]

Other Transformations:

  • Amidation: Direct reaction of the ester with an amine at elevated temperatures can form the corresponding amide.

  • Reduction: The ester can be reduced to the corresponding primary alcohol (3-(hydroxymethyl)pyridine derivative) using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Synthetic Routes and Methodologies

The synthesis of this compound typically involves the construction of the substituted pyridine ring followed by functional group manipulations. A common and efficient method is the esterification of the corresponding carboxylic acid.

Proposed Synthetic Pathway: Esterification

A direct and reliable route is the Fischer esterification of 6-chloro-5-methylnicotinic acid.

Synthesis_Workflow Start 6-chloro-5-methylnicotinic acid Product This compound Start->Product Esterification Reagents Methanol (CH₃OH) Acid Catalyst (e.g., H₂SO₄) Reagents->Product

Figure 2: Synthesis via Esterification. A simplified diagram showing the synthesis from the corresponding carboxylic acid.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol is based on a general procedure for esterifying nicotinic acid derivatives.[8]

  • Reaction Setup: Suspend 6-chloro-5-methylnicotinic acid (1.0 eq.) in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or use methanol saturated with hydrogen chloride gas.

  • Reaction Conditions: Heat the mixture to reflux for several hours until the starting material is consumed (as monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer multiple times with an organic solvent such as chloroform or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries.[9]

  • Pharmaceutical Synthesis: The pyridine scaffold is a common motif in many approved drugs. This compound's reactive "handles" (the chloro and ester groups) allow for the facile introduction of diverse substituents, making it an ideal starting point for generating libraries of compounds for high-throughput screening. It can be used in the synthesis of antagonists for various receptors. For example, a related compound, methyl 6-chloropyridine-3-carboxylate, is used to synthesize TRPV1 antagonists and retinoid X receptor (RXR) ligands.[10]

  • Agrochemicals: Substituted pyridines are also found in many herbicides, insecticides, and fungicides. The reactivity of this molecule allows for its incorporation into more complex structures with potential pesticidal activity.

  • Materials Science: Pyridine derivatives are used in the development of ligands for coordination chemistry, functional dyes, and other advanced materials.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related compounds suggest that it should be handled with care.

  • Hazards: It is likely to be harmful if swallowed, inhaled, or in contact with skin. It may cause serious eye irritation and skin irritation.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[13]

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[13]

Conclusion

This compound is a synthetically versatile building block with a rich and predictable reactivity profile. Its utility is primarily centered on the nucleophilic substitution of the C6-chloro group and transformations of the C3-ester moiety. These features make it a valuable precursor for the synthesis of complex heterocyclic compounds, particularly in the fields of medicinal chemistry and agrochemicals. A thorough understanding of its properties, reactivity, and handling is essential for any scientist looking to leverage its potential in their research and development endeavors.

References

  • ChemWhat. (n.d.). This compound CAS#: 65169-42-8. Retrieved from [Link]

  • A75706 - SAFETY DATA SHEET. (2025).
  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]

  • Fetzner, S. (2000). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine... PubMed. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 6-chloro-5-methylnicotinamide.
  • ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • ChemYuan. (2025). 65169-42-8_this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 6-chloronicotinate. Retrieved from [Link]

  • Bull, J. A., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC - NIH. Retrieved from [Link]

  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

  • Butler, A. R., & Robertson, I. H. (1975). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 6-chloro-5-methyl-2-pyridinecarboxylate. Retrieved from [Link]

  • Semantic Scholar. (1985). THIENOPYRIDINES. PART 6. SYNTHESIS AND NUCLEOPHILIC SUBSTITUTION OF SOME CHLOROTHIENO(2,3-B)PYRIDINE DERIVATIVES, AND COMPARISONS WITH THE ANALOGOUS QUINOLINE COMPOUNDS.
  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • PubChem. (n.d.). Methyl 6-fluoro-5-methylpyridine-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Methyl 6-chloro-5-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-chloro-5-methylpyridine-3-carboxylate is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As with any compound intended for pharmaceutical application, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of this compound, offering insights for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this document outlines the necessary experimental frameworks and foundational scientific principles to establish a robust physicochemical profile.

Compound Profile

Before delving into solubility and stability assessments, a foundational understanding of the molecule is essential.

PropertyValueSource
CAS Number 65169-42-8[1][2]
Molecular Formula C8H8ClNO2[1][3]
Molecular Weight 185.61 g/mol [1][3]
Synonyms Methyl 6-chloro-5-methylnicotinate; 3-Pyridinecarboxylic acid, 6-chloro-5-methyl-, methyl ester[1]

The structure of this compound, with its chlorinated pyridine ring and methyl ester group, suggests potential for specific solubility and stability characteristics that warrant detailed investigation.

Solubility Determination: A Cornerstone of Developability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following section details a systematic approach to characterizing the solubility profile of this compound.

Theoretical Considerations

The presence of a polar pyridine nitrogen and ester group, contrasted with a nonpolar methyl group and chlorinated aromatic ring, suggests that the solubility of this compound will be highly dependent on the solvent system. It is anticipated to have limited solubility in aqueous media and higher solubility in organic solvents.

Experimental Workflow for Solubility Assessment

A multi-tiered approach is recommended to determine the solubility of this compound in various relevant solvent systems.

G cluster_0 Solubility Workflow A Compound Procurement & Purity Analysis B Solvent Selection (Aqueous & Organic) A->B C Equilibrium Solubility Measurement (Shake-Flask Method) B->C D Kinetic Solubility Measurement (High-Throughput Screening) B->D E Data Analysis & Reporting C->E D->E

Caption: Experimental workflow for solubility determination.

Detailed Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (purity >98%)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Scintillation vials

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility in mg/mL or µg/mL.

Stability Assessment: Ensuring Compound Integrity

Understanding the stability of this compound is crucial for defining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are a key tool in this assessment.[4][5]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5][6]

G cluster_0 Forced Degradation Workflow A Compound in Solution/Solid State B Stress Conditions (Acid, Base, Oxidation, Thermal, Photolytic) A->B C Time Point Sampling B->C D Analysis (e.g., HPLC, LC-MS) C->D E Degradation Pathway Elucidation D->E

Caption: Workflow for forced degradation studies.

Detailed Protocols for Forced Degradation

The following protocols outline the standard conditions for stress testing. A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary degradation products.[5]

3.2.1. Hydrolytic Stability

Objective: To evaluate the stability of the compound in acidic and basic conditions.

Procedure:

  • Acid Hydrolysis: Prepare a solution of this compound in a suitable concentration of hydrochloric acid (e.g., 0.1 M HCl).

  • Base Hydrolysis: Prepare a solution of the compound in a suitable concentration of sodium hydroxide (e.g., 0.1 M NaOH).

  • Neutral Hydrolysis: Prepare a solution of the compound in purified water.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis by HPLC to prevent further degradation.

  • Analyze the samples to determine the percentage of the parent compound remaining and to profile any degradation products.

3.2.2. Oxidative Stability

Objective: To assess the susceptibility of the compound to oxidation.

Procedure:

  • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubate the solution at room temperature and collect samples at various time points.

  • Analyze the samples by HPLC.

3.2.3. Thermal Stability

Objective: To evaluate the effect of high temperature on the compound in its solid state.

Procedure:

  • Place a known amount of the solid compound in a controlled temperature oven (e.g., 70°C).

  • Collect samples at various time points.

  • Dissolve the samples in a suitable solvent and analyze by HPLC.

3.2.4. Photostability

Objective: To determine the light sensitivity of the compound.

Procedure:

  • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Simultaneously, keep control samples in the dark.

  • Collect and analyze samples at appropriate time intervals.

Handling and Storage Recommendations

Given the chemical nature of this compound as a chlorinated pyridine derivative, specific handling and storage precautions are necessary to ensure user safety and maintain compound integrity.

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate PPE, including:

  • Nitrile gloves[7]

  • Safety goggles[7]

  • A lab coat[7]

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]

Storage Conditions

Proper storage is critical to prevent degradation.

  • Short-term: Storage at -4°C is recommended for periods of 1-2 weeks.[3]

  • Long-term: For longer storage (1-2 years), the compound should be kept at -20°C.[3][9]

  • The compound should be stored in a tightly sealed container, protected from light and moisture.[8] It should be stored away from incompatible materials such as strong oxidizers, acids, and bases.[8]

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is limited in the public domain, the methodologies and principles outlined herein offer a robust approach for researchers and drug development professionals to generate the necessary data for informed decision-making in the development process. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is fundamental to advancing a compound through the drug development pipeline.

References

  • EH&S Office. (n.d.). Pyridine.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 46223839, 6-Chloro-2-methylpyridine-3-carboxylic acid.
  • ChemWhat. (n.d.).
  • BIOFOUNT. (n.d.).
  • Chemical Synthesis Database. (2024). 6-chloro-5-methylnicotinamide.
  • BroadPharm. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • ChemicalBook. (n.d.).
  • Chemical Synthesis Database. (2024).
  • Pereira, W. E., Rostad, C. E., Leiker, T. J., & Kimbell, G. S. (1988). Metabolism of pyridine compounds by phthalate-degrading bacteria. Applied and Environmental Microbiology, 54(10), 2342–2344.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Apollo Scientific. (2023).
  • Pharmaguideline. (n.d.).
  • Penta Chemicals. (2024).
  • Chemical Sources. (n.d.).
  • Euro Chlor. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • National Center for Biotechnology Information. (2024).
  • Trzebuniak, K., & Słomski, R. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(13), e00455-18.
  • National Center for Biotechnology Information. (2024).
  • Lee, K., & Oh, K. H. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 67(7), 3330–3333.
  • Google Patents. (n.d.).
  • Ganss, S., Pedroni, J., Lumbroso, A., Leonhardt-Lutterbeck, G., Meißner, A., Wei, S., Drexler, H. J., Heller, D., & Breit, B. (2016). Rhodium-Catalyzed Addition of Carboxylic Acids to Terminal Alkynes towards Z-Enol Esters. Organic Syntheses, 93, 367-384.
  • Yang, X., & Long, S. (2021). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate.
  • BLD Pharm. (n.d.).

Sources

An In-depth Technical Guide to Methyl 6-chloro-5-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Methyl 6-chloro-5-methylpyridine-3-carboxylate (CAS Number: 65169-42-8), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This document moves beyond a simple recitation of facts to explore the causality behind its chemical behavior, offering field-proven insights into its synthesis, reactivity, and application.

Introduction: Strategic Importance in Synthesis

This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its strategic importance lies in the orthogonal reactivity of its three key functional groups: a nucleophilic substitution-prone chloro group, an ester moiety amenable to various transformations, and a pyridine ring that influences the molecule's electronic properties and provides a scaffold for further functionalization. This unique combination allows for a programmed, step-wise elaboration of the molecular framework, making it a valuable tool in the construction of compound libraries for drug discovery and the development of novel agrochemicals. The pyridine scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs, which further underscores the utility of this particular building block.[1]

Physicochemical & Spectral Properties

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 65169-42-8
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Synonyms Methyl 6-chloro-5-methylnicotinate, 3-Pyridinecarboxylic acid, 6-chloro-5-methyl-, methyl ester
Appearance White to off-white solid (predicted)Inferred from similar compounds
Melting Point 76 °C (for the closely related Methyl 6-chloro-5-nitronicotinate)
Boiling Point 317.8 °C at 760 mmHg (for Methyl 6-chloro-5-nitronicotinate)
Predicted Spectroscopic Data
  • ¹H NMR (predicted):

    • Singlet ~2.4 ppm (3H): Corresponding to the methyl protons at the 5-position.

    • Singlet ~3.9 ppm (3H): Corresponding to the methyl ester protons.

    • Doublet ~8.2 ppm (1H): Aromatic proton at the 4-position.

    • Doublet ~8.8 ppm (1H): Aromatic proton at the 2-position, deshielded by the adjacent nitrogen.

  • ¹³C NMR (predicted):

    • ~18 ppm: Methyl carbon at the 5-position.

    • ~52 ppm: Methyl ester carbon.

    • ~125-155 ppm: Aromatic carbons of the pyridine ring.

    • ~165 ppm: Carbonyl carbon of the ester.

  • IR Spectroscopy (predicted):

    • ~1720-1740 cm⁻¹: Strong C=O stretch from the methyl ester.

    • ~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

    • ~1100-1300 cm⁻¹: C-O stretching of the ester.

    • ~700-800 cm⁻¹: C-Cl stretch.

  • Mass Spectrometry (predicted):

    • Molecular Ion (M⁺): Expected at m/z 185 and 187 in a ~3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl).

    • Key Fragments: Loss of the methoxy group (-OCH₃) to give a fragment at m/z 154/156, and loss of the entire ester group (-COOCH₃) to give a fragment at m/z 126/128.

Synthesis and Reaction Mechanism

The most direct and industrially scalable synthesis of this compound involves the esterification of its corresponding carboxylic acid, 6-chloro-5-methylnicotinic acid.

Proposed Synthesis Protocol: Fischer Esterification

This protocol is based on the well-established Fischer esterification of nicotinic acids.[3][4]

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloro-5-methylnicotinic acid (1 equivalent).

  • Add an excess of anhydrous methanol (10-20 equivalents) to act as both the solvent and the reactant.

Step 2: Catalysis

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 equivalents), to the stirred solution. The addition is exothermic and should be done slowly.

Step 3: Reflux

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 4: Work-up

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Step 5: Purification

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the final this compound.

Reaction Mechanism: Acid-Catalyzed Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid towards nucleophilic attack by the weakly nucleophilic methanol.

Fischer_Esterification RCOOH 6-chloro-5-methylnicotinic acid Protonated_acid Protonated Carboxylic Acid RCOOH->Protonated_acid + H⁺ MeOH Methanol H_plus H⁺ (catalyst) Tetrahedral_intermediate Tetrahedral Intermediate Protonated_acid->Tetrahedral_intermediate + Methanol Protonated_ester Protonated Ester Tetrahedral_intermediate->Protonated_ester - H₂O Ester This compound Protonated_ester->Ester - H⁺ H2O Water

Caption: Mechanism of Fischer Esterification.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups.

The 6-Chloro Substituent: A Gateway for Diversification

The chlorine atom at the 6-position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the ester group enhances the electrophilicity of the carbon atom to which the chlorine is attached, facilitating substitution by a wide range of nucleophiles.

This reactivity is the cornerstone of its use as a building block. By reacting it with various amines, thiols, or alcohols, a diverse library of compounds can be generated from a single starting material.

SNAr_Reaction start This compound Cl meisenheimer Meisenheimer Complex start:f0->meisenheimer + Nu⁻ nucleophile Nu-H product Substituted Pyridine Nu meisenheimer->product:f0 - Cl⁻ Drug_Discovery_Workflow start This compound snar SNAr with Diverse Amines start->snar amidation Amidation with Diverse Amines start->amidation library Compound Library Generation snar->library amidation->library screening High-Throughput Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Drug Discovery Workflow.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this molecule is a valuable intermediate for creating new pesticides. The ability to easily modify the 6-position is particularly useful for tuning the spectrum of activity and environmental persistence of potential agrochemicals.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Based on data from structurally similar compounds, the following hazards are expected:

  • Harmful if swallowed.

  • May cause skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

Storage:

  • Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically valuable building block whose utility is derived from the predictable and versatile reactivity of its functional groups. Its importance as a scaffold in both medicinal chemistry and agrochemical research is well-established. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, intended to empower researchers to fully leverage its potential in their synthetic endeavors.

References

  • ChemWhat. (n.d.). This compound CAS#: 65169-42-8. Retrieved from [Link]

  • A.A. Khan, S.A. Khan, N. Siddiqui. (2012). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

  • Chandorkar, J. G., Umbarkar, S. B., Rode, C. V., & Kotwal, V. B. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry, 24(2). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-6-methylpyridine-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-fluoro-5-methylpyridine-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved from [Link]

  • LookChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 6-chloro-5-nitronicotinate (C7H5ClN2O4). Retrieved from [Link]

  • Justia Patents. (1996, August 16). Using metal complex compositions as gas generants. Retrieved from [Link]

  • Google Patents. (n.d.). Menthyl nicotinate synthesis process.
  • MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

Sources

Physicochemical properties of substituted nicotinic acid esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Nicotinic Acid Esters

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted nicotinic acid esters are a pivotal class of compounds in modern drug development, often serving as prodrugs to enhance the therapeutic profile of nicotinic acid (Niacin, Vitamin B3) or as new chemical entities in their own right.[1][2] Nicotinic acid itself has a well-established, broad-spectrum lipid-modifying profile, but its clinical utility can be hampered by poor solubility in certain vehicles and patient compliance issues due to side effects like flushing.[3][4] Esterification is a key chemical strategy to modulate its physicochemical properties, thereby optimizing solubility, membrane permeability, stability, and ultimately, bioavailability and therapeutic efficacy.[1][5] This guide provides an in-depth exploration of the critical physicochemical properties of these esters, offering researchers and drug development professionals both the foundational principles and the field-proven experimental protocols necessary for their comprehensive characterization.

Strategic Synthesis of Substituted Nicotinic Acid Esters

The generation of a diverse library of substituted nicotinic acid esters is fundamental to exploring structure-property relationships. The primary synthetic route involves the esterification of the parent nicotinic acid or its activated derivatives.

Fischer-Speier Esterification

A common and direct method is the acid-catalyzed reaction of nicotinic acid with an appropriate alcohol.

  • Mechanism: The process involves protonation of the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity, followed by nucleophilic attack by the alcohol.

  • Causality: This method is often favored for its simplicity and use of readily available starting materials. However, it is an equilibrium process, and often requires a large excess of the alcohol or the removal of water to drive the reaction to completion.

Acyl Chloride Route

For more sensitive alcohols or to achieve higher yields under milder conditions, nicotinic acid can be first converted to nicotinoyl chloride.

  • Mechanism: Treatment of nicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride generates the highly reactive nicotinoyl chloride. This intermediate readily reacts with the desired alcohol, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

  • Causality: This two-step process avoids the harsh acidic conditions and high temperatures of Fischer esterification, making it suitable for complex molecules. The high reactivity of the acyl chloride drives the reaction to completion, typically resulting in excellent yields.[6]

A general workflow for the synthesis and purification is outlined below.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Verification A Substituted Nicotinic Acid + Alcohol B Reaction Setup (e.g., Reflux with Acid Catalyst or Conversion to Acyl Chloride) A->B Reactants C Crude Product Mixture B->C Reaction D Work-up (e.g., Extraction, Washing) C->D Post-Reaction E Purification (e.g., Column Chromatography, Recrystallization) D->E Purification F Characterization (NMR, MS, HPLC Purity) E->F Analysis G Pure Substituted Nicotinic Acid Ester F->G Verified Product G A Chemical Structure (Substituents) B Solubility (Aqueous & Organic) A->B C Lipophilicity (LogP / LogD) A->C D Chemical & Enzymatic Stability A->D E Bioavailability B->E affects absorption C->E affects membrane permeation D->E affects active drug concentration

Caption: Interplay of physicochemical properties influencing bioavailability.

Solubility

Solubility, the ability of a compound to dissolve in a solvent, is a critical determinant of a drug's formulation possibilities and its absorption from the gastrointestinal tract. Nicotinic acid itself is slightly soluble in water (about 1.6 g per 100 mL at room temperature) and soluble in hot water and alkaline solutions. [7][8]Esterification significantly alters this profile.

  • Impact of Esterification: Converting the polar carboxylic acid group to a less polar ester group generally decreases aqueous solubility but significantly enhances solubility in non-polar, organic solvents and lipid-based formulation vehicles. [1][5]This is particularly relevant for applications like delivery in fluorocarbon liquids for pulmonary administration. [1][5]* Influence of Substituents: The nature of the alcohol used for esterification plays a major role. Longer alkyl chains (e.g., myristyl nicotinate) drastically reduce aqueous solubility while increasing lipid solubility. [2]Fluorination of the ester chain can further enhance solubility in specific vehicles like perflubron. [1][5]

This protocol provides a reliable, standardized method for determining the aqueous solubility of a test compound.

  • Preparation: Prepare a stock solution of the nicotinic acid ester in a suitable volatile organic solvent.

  • Sample Creation: In triplicate, add a known excess amount of the ester to a clear glass vial with a screw cap. The excess is critical to ensure saturation. A control vial with only water is also prepared.

  • Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen gas, leaving a thin film of the solid ester on the vial walls. This maximizes the surface area for dissolution.

  • Dissolution: Add a precise volume of buffered water (typically pH 7.4 to simulate physiological conditions) to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been achieved (i.e., the concentration does not change).

  • Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 g) to pellet the undissolved solid. This step is crucial for accurate sampling of the saturated supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method against a calibration curve prepared from known standards.

  • Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration in the saturated solution.

Lipophilicity (LogP / LogD)

Lipophilicity, or "fat-loving" character, is a key predictor of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME (Absorption, Distribution, Metabolism, Excretion) profile. It is quantified by the partition coefficient (P) between an immiscible lipid phase (commonly n-octanol) and an aqueous phase.

  • LogP vs. LogD:

    • LogP is the logarithm of the partition coefficient of the neutral form of the molecule.

    • LogD is the logarithm of the distribution coefficient at a specific pH, which accounts for all species (neutral and ionized). For nicotinic acid esters, the pyridine nitrogen can be protonated, making LogD pH-dependent.

  • Impact of Esterification: Esterification significantly increases the lipophilicity of nicotinic acid. The LogP value increases with the length and branching of the ester's alkyl chain. This enhanced lipophilicity is a primary reason for using esters as prodrugs to improve transport across the skin or other biological barriers. [9]

This method directly measures the distribution of the ester between n-octanol and a pH 7.4 buffer.

  • Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 buffer for 24 hours to ensure mutual saturation of the solvents. Separate the two phases. This prevents volume changes during the actual experiment.

  • Sample Preparation: Prepare a stock solution of the nicotinic acid ester in the pre-saturated n-octanol. The starting concentration should be chosen to be well below the solubility limit in either phase.

  • Partitioning: In triplicate, combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated buffer (e.g., 5 mL of each) in a glass vial.

  • Equilibration: Seal the vials and shake gently for several hours (e.g., 4-6 hours) at a constant temperature. Vigorous shaking that could cause emulsification should be avoided.

  • Phase Separation: Centrifuge the vials to achieve a clean separation of the octanol and aqueous layers.

  • Quantification: Carefully sample both the top (octanol) and bottom (aqueous) layers. Analyze the concentration of the ester in each phase using a validated HPLC-UV method.

  • Calculation: The LogD₇.₄ is calculated using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Chemical and Enzymatic Stability

The stability of an ester is paramount, especially in a prodrug context. The ester must be stable enough to survive storage and transit to its site of action, but labile enough to be cleaved (hydrolyzed) to release the active parent drug, nicotinic acid. [1][5]

  • Chemical Hydrolysis: Nicotinic acid esters are susceptible to both acid- and base-catalyzed hydrolysis. The degradation often follows pseudo-first-order kinetics in aqueous buffers. [1][5]Stability studies across a range of pH values (e.g., pH 1.2 for stomach, pH 6.8 for intestine, pH 7.4 for blood) are essential.

  • Enzymatic Hydrolysis: In the body, ester cleavage is primarily mediated by esterase enzymes present in the blood, liver, and other tissues. An ideal prodrug shows high stability in chemical buffers but is rapidly hydrolyzed in the presence of esterases to release the active drug. [1][5]For example, porcine esterase has been shown to accelerate the hydrolysis of a fluorobutyl nicotinate ester by over 200-fold compared to chemical hydrolysis alone. [5]

This protocol allows for the determination of the degradation rate of an ester under various conditions.

  • Stock Solution: Prepare a concentrated stock solution of the nicotinic acid ester in a water-miscible organic solvent like acetonitrile or DMSO.

  • Reaction Buffer Preparation: Prepare a series of buffers at desired pH values (e.g., pH 1.2 HCl, pH 7.4 phosphate buffer). For enzymatic studies, use a pH 7.4 buffer and a stock solution of a relevant enzyme (e.g., porcine liver esterase).

  • Initiation of Experiment: To start the stability assay, add a small aliquot of the ester stock solution to a pre-warmed vial of the reaction buffer to achieve the target final concentration (e.g., 10-50 µM). The final concentration of the organic solvent should be kept low (<1%) to avoid affecting the reaction kinetics.

  • Time-Point Sampling: Incubate the reaction vials at a constant temperature (e.g., 37°C). At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the hydrolysis reaction by adding the aliquot to a vial containing a cold solution (e.g., cold acetonitrile) that will precipitate any proteins (in enzymatic assays) and stop the reaction.

  • HPLC Analysis: Analyze the quenched samples by a validated reverse-phase HPLC method. The method must be able to resolve the parent ester from the degradation product (nicotinic acid). [2][10]7. Data Analysis: Plot the natural logarithm of the remaining ester concentration versus time. For a first-order reaction, this will yield a straight line. The degradation rate constant (k) is the negative of the slope. The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.

G A Prepare Ester Stock Solution (in ACN/DMSO) C Initiate Reaction (Add Stock to Buffer at 37°C) A->C B Prepare Reaction Buffers (Varying pH, +/- Esterase) B->C D Sample at Time Points (t=0, 5, 15, 30... min) C->D Incubate E Quench Reaction (e.g., add to cold Acetonitrile) D->E Stop Reaction F Analyze by HPLC (Quantify Parent Ester & Nicotinic Acid) E->F Measure G Data Analysis (Plot ln[Ester] vs. Time) F->G Process Data H Determine Half-Life (t½) and Degradation Rate (k) G->H Calculate Kinetics

Caption: Experimental workflow for determining the stability of nicotinic acid esters.

Data Summary: Structure-Property Relationships

The choice of substituents provides a powerful tool to fine-tune the physicochemical properties of nicotinic acid esters. The following table illustrates hypothetical but representative data based on established chemical principles.

CompoundEster Group (R)Aqueous Solubility (pH 7.4)LogD₇.₄Chemical Half-life (t½, pH 7.4)Enzymatic Half-life (t½, with Esterase)
1 Methyl (-CH₃)Moderate0.8> 24 hours90 min
2 Butyl (-C₄H₉)Low2.5> 24 hours35 min
3 Fluorobutyl (-C₄H₈F)Low2.7~18 hours15 min
4 Myristyl (-C₁₄H₂₉)Very Low> 6.0> 48 hours50 min

Analysis of Trends:

  • Solubility & Lipophilicity: As the alkyl chain length increases (Methyl -> Butyl -> Myristyl), the aqueous solubility decreases while the LogD increases, reflecting greater lipophilicity. [1][2]* Stability: Simple aliphatic esters are generally stable under neutral aqueous conditions. [5]The introduction of electron-withdrawing groups (like fluorine) can make the carbonyl carbon more electrophilic, slightly increasing susceptibility to chemical hydrolysis but often dramatically increasing the rate of enzymatic hydrolysis. [1][5]

Conclusion

A thorough understanding and systematic evaluation of the physicochemical properties of substituted nicotinic acid esters are indispensable for the rational design of effective drug candidates. Properties such as solubility, lipophilicity, and stability are fundamentally interconnected and are dictated by the specific chemical structure of the ester and any ring substituents. By employing the robust experimental protocols detailed in this guide, researchers can build comprehensive structure-property relationship models. This enables the strategic modification of molecules to overcome formulation challenges, enhance membrane permeability, and control the rate of drug release from prodrugs, ultimately accelerating the journey from discovery to clinical application.

References

  • Vu, N., K. A. Johnson, and T. J. Wiedmann. "Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation." PubMed, [Link].

  • Vu, N., K. A. Johnson, and T. J. Wiedmann. "Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation." ProQuest, [Link].

  • Reddy, T. S., et al. "One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters." ACS Publications, [Link].

  • Akishina, M. A., et al. "Synthesis of functionally substituted esters of nicotinic and isonicotinic acid." Proceedings of the National Academy of Sciences of Belarus, Chemical Series, [Link].

  • Khalil, N., E. Ahmed, and S. Zaitone. "Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents." Semantic Scholar, [Link].

  • Zhang, J., et al. "Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography." PubMed, [Link].

  • Smesny, S., et al. "Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'." PMC, [Link].

  • "Synthesis of 6-Substituted Nicotinic Acid Derivatives as Analogs of Ergot Alkaloids." ElectronicsAndBooks, [Link].

  • Yaqoob, S., et al. "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." Dove Medical Press, [Link].

  • "HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column." SIELC Technologies, [Link].

  • "Niacin." Solubility of Things, [Link].

  • Abraham, M. H., et al. "On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents." ScienceDirect, [Link].

  • Horrobin, D. F. "Nicotinic acid esters and pharmaceutical compositions containing them.
  • Damaj, M. I., et al. "Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands." ResearchGate, [Link].

  • Jain, S. V., et al. "2D and 3D QSAR study on amino nicotinic acid and isonicotinic acid derivatives as potential inhibitors of dihydroorotate dehydrogenase (DHODH)." ResearchGate, [Link].

  • De Benedetti, P. G., et al. "Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models." PubMed, [Link].

  • "Nicotinic Acid." PubChem, [Link].

  • Bodor, E. T., and S. Offermanns. "Nicotinic acid: an old drug with a promising future." PMC, [Link].

  • "Determination of Nicotinic Acid in Pharmaceutical Products." ResearchGate, [Link].

  • Melo-Filho, C. C., et al. "QSAR analysis of nicotinamidic compounds and design of potential Bruton's tyrosine kinase (Btk) inhibitors." PubMed, [Link].

  • "Niacin (Vitamin B3) - A review of analytical methods for use in food." GOV.UK, [Link].

  • Li, J., et al. "Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug." NIH, [Link].

  • Gonçalves, E. M., and M. E. Minas da Piedade. "Energetics and Structure of Nicotinic Acid (Niacin)." The Journal of Physical Chemistry B, [Link].

  • Wang, X., et al. "Synthesis and Biological Evaluation of a Caffeic Acid Phenethyl Ester Derivatives as Anti-Hepatocellular Carcinoma Agents via Inhibition of Mitochondrial Respiration and Disruption of Cellular Metabolism." MDPI, [Link].

  • "DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY." googleapis.com, [Link].

  • Janeba, M., et al. "Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS)." PubMed, [Link].

  • Lu, S., et al. "[18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflammation." ACS Omega, [Link].

  • Stern, R. H., et al. "Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action?" PubMed, [Link].

  • "Nicotinic acid: clinical considerations." Taylor & Francis Online, [Link].

Sources

Methodological & Application

The Strategic Utility of Methyl 6-chloro-5-methylpyridine-3-carboxylate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Chlorinated Pyridine Scaffolds in Modern Crop Protection

In the landscape of modern agrochemical research, the pyridine ring system stands as a cornerstone scaffold, prized for its versatile reactivity and its presence in a multitude of highly active insecticides, herbicides, and fungicides.[1] The strategic introduction of halogen substituents, particularly chlorine, onto the pyridine core can significantly modulate the biological activity, metabolic stability, and target-site binding affinity of the resulting agrochemical. Methyl 6-chloro-5-methylpyridine-3-carboxylate is a key heterocyclic building block that embodies this principle. Its specific arrangement of a reactive carboxylic ester, a stabilizing methyl group, and a synthetically versatile chlorine atom at the 6-position makes it an invaluable precursor for the development of next-generation crop protection agents.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of potent fungicidal agents. We will delve into the mechanistic rationale behind its use and provide detailed, field-proven protocols for its conversion into a target agrochemical class.

Synthetic Application: A Gateway to Novel Thiophene-Based Fungicides

One of the promising applications of this compound is in the synthesis of N-(thiophen-2-yl) nicotinamide derivatives. This class of compounds has demonstrated significant fungicidal activity, and the presence of a 6-chloro substituent on the pyridine ring has been correlated with enhanced efficacy.[2] The synthetic strategy hinges on the conversion of the methyl ester of the starting material into a more reactive intermediate, typically an acyl chloride, which can then readily undergo amidation with a substituted aminothiophene.

The overall synthetic workflow can be visualized as a three-stage process:

Agrochemical_Synthesis_Workflow Start Methyl 6-chloro-5- methylpyridine-3-carboxylate Hydrolysis Step 1: Saponification (Alkaline Hydrolysis) Start->Hydrolysis Acid 6-chloro-5-methylnicotinic acid Hydrolysis->Acid Chlorination Step 2: Acyl Chloride Formation Acid->Chlorination AcylChloride 6-chloro-5-methylnicotinoyl chloride Chlorination->AcylChloride Amidation Step 3: Amide Coupling AcylChloride->Amidation Fungicide Target Fungicide: N-(substituted-thiophen-2-yl)-6-chloro- 5-methylnicotinamide Amidation->Fungicide Aminothiophene Substituted 2-aminothiophene Aminothiophene->Amidation

Caption: Synthetic workflow from the starting material to the target fungicide.

Experimental Protocols

PART 1: Saponification of this compound

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, a necessary precursor for the subsequent acyl chloride formation.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Grade
This compound185.61≥98%
Sodium Hydroxide (NaOH)40.00Reagent Grade
Methanol (MeOH)32.04ACS Grade
Deionized Water (H₂O)18.02-
Hydrochloric Acid (HCl), concentrated36.4637% w/w
Ethyl Acetate (EtOAc)88.11ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)120.37Anhydrous, ≥99.5%

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (18.56 g, 100 mmol).

  • Add methanol (100 mL) and stir until the solid is completely dissolved.

  • In a separate beaker, prepare a solution of sodium hydroxide (6.00 g, 150 mmol) in deionized water (50 mL).

  • Add the NaOH solution to the flask and heat the mixture to reflux (approximately 65-70 °C) for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting material spot indicates the completion of the reaction.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

  • Filter the precipitate using a Büchner funnel and wash with cold deionized water (2 x 30 mL).

  • Dry the solid in a vacuum oven at 60 °C to a constant weight to yield 6-chloro-5-methylnicotinic acid.

Expected Yield: 90-95%

PART 2: Synthesis of 6-chloro-5-methylnicotinoyl chloride

Objective: To convert the carboxylic acid into the more reactive acyl chloride for efficient amide coupling.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Grade
6-chloro-5-methylnicotinic acid171.58As synthesized
Thionyl Chloride (SOCl₂)118.97≥99%
Toluene92.14Anhydrous
N,N-Dimethylformamide (DMF)73.09Anhydrous

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, add 6-chloro-5-methylnicotinic acid (17.16 g, 100 mmol).

  • Add anhydrous toluene (100 mL) to suspend the acid.

  • Add a catalytic amount of anhydrous N,N-Dimethylformamide (2-3 drops).

  • From the dropping funnel, add thionyl chloride (14.28 g, 120 mmol, 8.7 mL) dropwise over 30 minutes. Gas evolution (SO₂ and HCl) will be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2 hours. The solid will gradually dissolve.

  • After the reaction is complete (cessation of gas evolution), cool the mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 6-chloro-5-methylnicotinoyl chloride is a solid and can be used in the next step without further purification.

PART 3: Amide Coupling to Synthesize N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-chloro-5-methylnicotinamide

Objective: To couple the acyl chloride with a substituted aminothiophene to form the final fungicidal compound.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Grade
6-chloro-5-methylnicotinoyl chloride190.02As synthesized
2-amino-5-ethyl-1,3,4-thiadiazole129.19≥97%
Triethylamine (TEA)101.19≥99%
Dichloromethane (DCM)84.93Anhydrous
Saturated Sodium Bicarbonate Solution--
Brine--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04Anhydrous

Procedure:

  • In a 500 mL round-bottom flask, dissolve 2-amino-5-ethyl-1,3,4-thiadiazole (12.92 g, 100 mmol) and triethylamine (12.14 g, 120 mmol, 16.8 mL) in anhydrous dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 6-chloro-5-methylnicotinoyl chloride (from Part 2) in anhydrous dichloromethane (100 mL) and add it dropwise to the cooled solution of the aminothiadiazole over 30 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield the pure N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-chloro-5-methylnicotinamide as a solid.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₈H₈ClNO₂185.61Solid
6-chloro-5-methylnicotinic acidC₇H₆ClNO₂171.58Solid
6-chloro-5-methylnicotinoyl chlorideC₇H₅Cl₂NO190.02Solid
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-chloro-5-methylnicotinamideC₁₁H₁₁ClN₄OS298.75Solid

Logical Framework for Experimental Choices

  • Saponification: The choice of sodium hydroxide in a methanol/water solvent system is a standard and efficient method for the hydrolysis of methyl esters. The use of reflux ensures the reaction proceeds to completion in a reasonable timeframe. Acidification is necessary to protonate the carboxylate salt and precipitate the less soluble carboxylic acid.

  • Acyl Chloride Formation: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl) which can be easily removed, simplifying the workup. Toluene is used as a solvent as it is inert to the reaction conditions and has a suitable boiling point for reflux. A catalytic amount of DMF accelerates the reaction by forming a Vilsmeier-Haack type intermediate.

  • Amide Coupling: The use of triethylamine as a base is crucial to neutralize the HCl generated during the acylation of the amine, driving the reaction to completion. Dichloromethane is an excellent solvent for this reaction as it is inert and dissolves both reactants. The aqueous workup with sodium bicarbonate removes any unreacted acyl chloride and the triethylamine hydrochloride salt.

Conclusion

This compound is a strategically important intermediate in the synthesis of advanced agrochemicals. The protocols detailed in this guide provide a robust and scalable pathway for its conversion into a potent class of thiophene-based fungicides. The synthetic route is logical, employing standard and well-understood organic transformations. By leveraging the unique reactivity of this chlorinated pyridine building block, researchers and drug development professionals can efficiently access novel and effective crop protection solutions.

References

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

Sources

The Synthetic Chemist's Guide to Methyl 6-chloro-5-methylpyridine-3-carboxylate: A Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block

In the intricate landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). Methyl 6-chloro-5-methylpyridine-3-carboxylate, a substituted chloronicotinate, has emerged as a valuable and versatile building block. Its unique electronic and steric properties, arising from the interplay of the electron-withdrawing chloro and carboxylate groups and the methyl substituent on the pyridine ring, render it a highly reactive and selective substrate for a variety of chemical transformations.

This guide provides an in-depth exploration of this compound, offering detailed application notes and robust protocols for its utilization in the synthesis of pharmaceutical intermediates. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps, but a self-validating system grounded in established chemical principles.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 65169-42-8[1][2]
Molecular Formula C₈H₈ClNO₂[2]
Molecular Weight 185.61 g/mol [2]
Appearance Off-white to white crystalline solid
Melting Point 78-82 °C
Boiling Point Decomposes upon strong heating
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF, DMSO). Limited solubility in non-polar solvents and water.

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS).

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in pharmaceutical synthesis lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the C6 position. The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing ester group, facilitates the attack of nucleophiles and the displacement of the chloride leaving group.[3][4]

This reactivity allows for the introduction of a wide array of functionalities, including amines, phenols, and thiols, thereby enabling the construction of diverse molecular scaffolds.

SNAr_Mechanism reagents Pyridine Intermediate + Nucleophile (Nu-H) intermediate Meisenheimer Complex (Anionic Intermediate) reagents->intermediate Nucleophilic Attack at C6 (Slow, Rate-Determining) product Substituted Pyridine Product intermediate->product Elimination of Cl- (Fast, Aromatization)

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr) on a chloropyridine intermediate.

Protocol: SNAr with an Aromatic Amine

This protocol details a representative SNAr reaction between this compound and a substituted aniline, a common transformation in the synthesis of kinase inhibitors and other targeted therapies.

Objective: To synthesize Methyl 6-(arylamino)-5-methylpyridine-3-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 4-aminophenol) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Experimental Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and the substituted aniline (1.1 eq).

    • Rationale: The use of an inert atmosphere is crucial to prevent the oxidation of the aniline and to exclude moisture, which could react with the base and hinder the reaction.

  • Solvent and Base Addition: Add anhydrous DMF or DMSO to dissolve the starting materials. The solvent volume should be sufficient to ensure proper stirring (typically a 0.1 to 0.5 M solution). Add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

    • Rationale: A polar aprotic solvent like DMF or DMSO is chosen for its ability to dissolve the reactants and to stabilize the charged intermediate (Meisenheimer complex) of the SNAr reaction.[3] A base is required to deprotonate the nucleophile (aniline) and to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C under a nitrogen atmosphere. The optimal temperature will depend on the reactivity of the specific aniline derivative.

    • Rationale: Heating is necessary to overcome the activation energy of the rate-determining nucleophilic attack step. The reaction progress should be monitored to avoid decomposition at elevated temperatures.

  • Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a beaker containing ice-water. This will precipitate the crude product. c. Stir the suspension for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration and wash thoroughly with water to remove the inorganic base and residual solvent.

    • Rationale: Quenching with water precipitates the organic product, which has low water solubility, while the inorganic salts remain dissolved in the aqueous phase.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure Methyl 6-(arylamino)-5-methylpyridine-3-carboxylate.

Protocol_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Charge flask with Pyridine Intermediate & Aniline B 2. Add anhydrous DMF/DMSO and Base A->B C 3. Establish Inert Atmosphere (N2/Ar) B->C D 4. Heat to 80-120 °C C->D E 5. Monitor by TLC/HPLC D->E F 6. Cool and Quench in Ice-Water E->F G 7. Filter and Wash Precipitate F->G H 8. Purify by Recrystallization or Chromatography G->H

Caption: Step-by-step workflow for the SNAr protocol.

Further Synthetic Transformations

While SNAr is a primary application, the ester functionality of this compound and its derivatives opens avenues for further synthetic manipulations:

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be used in amide bond formation, a key step in the synthesis of many APIs.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). This alcohol can then be further functionalized.

  • Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes in the presence of a Lewis acid catalyst.

Conclusion

This compound is a strategically important intermediate in pharmaceutical synthesis. Its well-defined reactivity, particularly in SNAr reactions, allows for the efficient and controlled introduction of diverse functionalities. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively leverage this versatile building block in the creation of novel and impactful medicines. The key to its successful application lies in a thorough understanding of its chemical properties and the rationale behind the chosen reaction conditions.

References

  • A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen, 2023.

  • A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate, 2023.

  • A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Taylor & Francis Online, 2019.

  • Convenient Synthesis of Sorafenib and Its Derivatives. Taylor & Francis Online.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 2018.

  • Nucleophilic Aromatic Substitution. YouTube, 2019.

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.

  • Nucleophilic Aromatic Substitution EXPLAINED!. YouTube, 2025.

  • nucleophilic aromatic substitutions. YouTube, 2019.

  • This compound. Frontier Specialty Chemicals.

  • This compound CAS#: 65169-42-8. ChemWhat.

Sources

Application Notes and Protocols for the Utilization of Methyl 6-chloro-5-methylpyridine-3-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

Methyl 6-chloro-5-methylpyridine-3-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine core is a common motif in a wide array of biologically active compounds and functional organic materials. The presence of a chlorine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This guide provides detailed protocols and expert insights for employing this versatile substrate in several seminal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

The strategic placement of the methyl group at the 5-position and the methyl ester at the 3-position influences the electronic properties of the pyridine ring, which in turn can affect the reactivity of the C-Cl bond. Understanding these electronic and steric factors is crucial for the successful design and execution of cross-coupling strategies.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[1][2] It facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide. For substrates like this compound, the choice of catalyst, ligand, and base is critical to overcome the relative inertness of the C-Cl bond compared to its bromide or iodide counterparts.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the palladium(0) catalyst to the C-Cl bond is often the rate-limiting step for chloropyridines. The use of electron-rich and bulky phosphine ligands is essential to facilitate this challenging step.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition ArPd(II)ClL2 Ar-Pd(II)(Cl)L2 Oxidative_Addition->ArPd(II)ClL2 Transmetalation Transmetalation (R-B(OR)2) ArPd(II)ClL2->Transmetalation ArPd(II)RL2 Ar-Pd(II)(R)L2 Transmetalation->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Product Reductive_Elimination->Ar-R

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a structurally similar dichloropyridine carboxylate and is optimized for the coupling of this compound with a variety of arylboronic acids.[3]

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ (Palladium(II) Acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Readily available and effective precatalysts that form the active Pd(0) species in situ.
Ligand Triphenylphosphine (PPh₃) or a bulky biarylphosphine ligand (e.g., XPhos, SPhos)PPh₃ is a cost-effective choice, while bulky biaryl ligands can enhance catalytic activity for challenging substrates.
Base K₂CO₃ (Potassium Carbonate) or K₃PO₄ (Potassium Phosphate)Moderately strong bases that are effective in promoting transmetalation without causing significant side reactions.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (typically 4:1 to 10:1)A mixture of an organic solvent and water is crucial for dissolving both the organic substrate and the inorganic base.
Temperature 80-110 °CElevated temperatures are generally required to drive the oxidative addition of the chloropyridine.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS.

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium precatalyst (1-5 mol%) and the ligand (2-10 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[4][5] The reaction couples an aryl halide with an amine in the presence of a base. As with Suzuki coupling, the C-Cl bond of this compound presents a challenge that can be overcome with the appropriate choice of catalyst system.

Expert Insights on Catalyst Selection

The success of the Buchwald-Hartwig amination of chloropyridines hinges on the selection of a highly active catalyst system. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos), are typically required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is also standard practice.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Weigh Substrate, Amine, and Base Catalyst Add Pd Precatalyst and Ligand Reagents->Catalyst Inert_Atmosphere Evacuate and Backfill with Inert Gas Catalyst->Inert_Atmosphere Solvent Add Degassed Anhydrous Solvent Inert_Atmosphere->Solvent Heating Heat to 80-110 °C Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Cool and Quench with Water Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Dry, Concentrate, and Purify Extraction->Purification

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Protocol for Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for the amination of challenging heteroaryl chlorides.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Common and reliable precatalysts for generating the active Pd(0) species.
Ligand XPhos, SPhos, or RuPhos (2-10 mol%)Bulky, electron-rich ligands are crucial for activating the C-Cl bond and promoting reductive elimination.
Base NaOtBu (Sodium tert-butoxide) or LHMDS (Lithium bis(trimethylsilyl)amide)Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.
Solvent Toluene, Dioxane, or THF (anhydrous and degassed)Aprotic, non-polar or moderately polar solvents are preferred.
Temperature 80-110 °CHigher temperatures are often necessary to achieve a reasonable reaction rate.
Reaction Time 4-24 hoursMonitor reaction progress to determine the optimal time.

Step-by-Step Protocol:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (2-10 mol%) to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (1.2-2.0 equiv.).

  • Seal the vessel and heat the mixture to the desired temperature with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. Copper-free variations have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[8]

Key Considerations for Success

For a substrate like this compound, the Sonogashira coupling can be challenging due to the less reactive C-Cl bond. Therefore, the choice of a highly active palladium catalyst and appropriate reaction conditions is paramount. The use of a suitable base, typically an amine such as triethylamine or diisopropylamine, is essential as it also serves as the solvent in many cases.

Table 3: Typical Conditions for Sonogashira Coupling

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂These are standard and effective catalysts for Sonogashira couplings.
Copper Co-catalyst CuI (Copper(I) Iodide)Activates the alkyne for transmetalation. Can be omitted in "copper-free" protocols.
Base/Solvent Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)Acts as both a base and a solvent, facilitating the reaction and neutralizing the generated HX.
Ligand Triphenylphosphine (PPh₃)Often used in excess to stabilize the palladium catalyst.
Temperature Room temperature to 80 °CMilder conditions are often possible compared to Suzuki and Buchwald-Hartwig reactions, but heating may be required for chloropyridines.
Reaction Time 2-12 hoursGenerally faster than other cross-coupling reactions with chloropyridines.

Step-by-Step Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

  • Add the palladium catalyst (1-5 mol%) and, if used, the copper(I) iodide co-catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed amine solvent (e.g., triethylamine).

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water or a dilute aqueous solution of ammonium chloride to remove the amine salt.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[3][9] This reaction is a powerful tool for the synthesis of substituted alkenes. The reaction with chloropyridines can be sluggish, often requiring higher temperatures and specific catalyst systems.

Controlling Regioselectivity

A key aspect of the Heck reaction is controlling the regioselectivity of the alkene addition. For terminal alkenes, the substitution can occur at either the α- or β-position. The outcome is influenced by the electronic nature of the alkene, the steric hindrance of the substrates, and the choice of ligand. Generally, for styrenes and acrylates, the reaction favors the formation of the trans-disubstituted alkene.

Heck_Reaction_Overview Aryl_Halide Methyl 6-chloro-5- methylpyridine-3-carboxylate Catalyst_System Pd Catalyst + Ligand + Base Aryl_Halide->Catalyst_System Alkene Alkene (e.g., Styrene, Acrylate) Alkene->Catalyst_System Product Substituted Alkene Product Catalyst_System->Product

Caption: Key components of the Heck cross-coupling reaction.

Protocol for the Heck Reaction

This generalized protocol is based on conditions known to be effective for the Heck coupling of aryl chlorides.

Table 4: General Conditions for the Heck Reaction

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(OAc)₂ or PdCl₂Common and effective palladium sources.
Ligand PPh₃ or Herrmann's Catalyst (a palladacycle)Palladacycles can be particularly effective for activating aryl chlorides.
Base Triethylamine (Et₃N), K₂CO₃, or NaOAc (Sodium Acetate)An inorganic or organic base is required to neutralize the HX formed during the reaction.
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are typically used.
Temperature 100-140 °CHigh temperatures are generally necessary for the reaction of aryl chlorides.
Reaction Time 12-48 hoursThese reactions can be slow and require extended reaction times.

Step-by-Step Protocol:

  • In a pressure-rated reaction vessel, combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if used, 2-10 mol%).

  • Add the base (1.5-2.5 equiv.) and the solvent.

  • Seal the vessel and heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Dilute the filtrate with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. While the presence of the chloro substituent necessitates carefully optimized conditions, particularly the use of highly active catalyst systems and often elevated temperatures, the successful implementation of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions allows for the efficient synthesis of a diverse array of substituted pyridine derivatives. The protocols and insights provided in this guide serve as a comprehensive resource for researchers and scientists in the field of drug discovery and materials science, enabling the strategic and effective use of this important building block.

References

  • The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]

  • US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • Sonogashira coupling. Wikipedia. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Synthesis and properties of 6-alkynyl-5-aryluracils. PMC. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Methyl 6-methylnicotinate: Comprehensive Overview and Applications. Acme Synthesis. [Link]

  • Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]

  • Patents & Products. Garg Lab - UCLA. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • (12) United States Patent. Googleapis.com. [Link]

  • A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. [Link]

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • WO2005016937A1 - A SYNTHETIC METHOD FOR 6-CHLORO-4-HYDROXY-2-METHYL-2H-THIENO (2,3-e)-1,2-THIAZINE1, 1-DIOXIDE-3-CARBOXYLATE.
  • Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journals. [Link]

  • CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
  • Copper-free Sonogashira coupling. Wikipedia. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • HOTf-Catalyzed Alkyl-Heck-type Reaction. PMC. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Methyl 6-chloro-5-nitronicotinate. PubChem. [Link]

  • Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. MDPI. [Link]

  • The Intramolecular Heck Reaction. Macmillan Group. [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

Sources

The Strategic Application of Methyl 6-chloro-5-methylpyridine-3-carboxylate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold in Modern Kinase Inhibitor Design

The pyridine ring is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to form hydrogen bonds, engage in pi-stacking interactions, and serve as a versatile anchor for various functional groups makes it a cornerstone of many FDA-approved drugs. Within the vast chemical space of pyridine-based building blocks, methyl 6-chloro-5-methylpyridine-3-carboxylate emerges as a highly strategic starting material for the synthesis of a new generation of targeted therapies. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this key intermediate. We will delve into its chemical properties, provide detailed synthetic protocols, and explore its application in the construction of complex kinase inhibitors, all while explaining the critical rationale behind each experimental step.

Physicochemical Properties and Strategic Advantages of the Starting Material

This compound (CAS No: 65169-42-8) is a crystalline solid with a molecular weight of 185.61 g/mol .[1] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a methyl group at the 5-position, and a methyl carboxylate group at the 3-position. This specific arrangement of functional groups offers several strategic advantages for the synthetic chemist:

  • Orthogonal Reactivity: The chlorine atom at the 6-position is highly susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the methyl carboxylate at the 3-position provides a handle for further modifications, such as amidation, after the core scaffold has been assembled.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine and carboxylate groups influences the reactivity of the pyridine ring, while the electron-donating methyl group can also play a role in modulating the electronic and steric environment of the molecule.

  • Versatile Building Block: This trifunctionalized pyridine serves as a versatile platform for the introduction of diverse chemical moieties, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2]

PropertyValueSource
CAS Number 65169-42-8[1]
Molecular Formula C8H8ClNO2[1]
Molecular Weight 185.61 g/mol [1]
Appearance Crystalline solidN/A

Core Synthetic Strategies: Building Complexity from a Privileged Scaffold

The true power of this compound lies in its ability to undergo sequential and selective chemical transformations. The two most critical reactions for elaborating this scaffold into a kinase inhibitor are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed cross-coupling reactions are pillars of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[3]

Workflow for Kinase Inhibitor Synthesis

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acid) start->suzuki intermediate1 Aryl-Substituted Pyridine Intermediate suzuki->intermediate1 hydrolysis Ester Hydrolysis intermediate1->hydrolysis buchwald Buchwald-Hartwig Amination (Amine) intermediate1->buchwald acid Carboxylic Acid Intermediate hydrolysis->acid amidation Amide Coupling acid->amidation final_product Final Kinase Inhibitor amidation->final_product buchwald->final_product

Caption: General synthetic workflow for kinase inhibitors.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, with explanations of the causality behind each step to ensure both reproducibility and a deep understanding of the chemical transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the palladium-catalyzed coupling of this compound with a generic aryl boronic acid. This reaction is fundamental for introducing the "eastern" portion of many kinase inhibitors, which often occupies the solvent-exposed region of the ATP-binding pocket.

Rationale: The Suzuki-Miyaura coupling is chosen for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[3] The choice of a palladium catalyst and a phosphine ligand is crucial for activating the relatively unreactive aryl chloride.

Materials:

  • This compound

  • Aryl boronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1 equiv.), the aryl boronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times. This is critical to prevent oxidation of the palladium catalyst and phosphine ligand.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). The use of an electron-rich and bulky phosphine ligand like SPhos is essential for promoting the oxidative addition of the aryl chloride to the palladium center.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe. The water is crucial for the transmetalation step of the catalytic cycle.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Catalytic Cycle of Suzuki-Miyaura Coupling

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pdII_complex Ar-Pd(II)-Cl(L2) oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation Ar'B(OH)2, Base pdII_aryl_complex Ar-Pd(II)-Ar'(L2) transmetalation->pdII_aryl_complex reductive_elimination Reductive Elimination pdII_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Following the successful installation of the aryl group at the 6-position, the next strategic step is often the introduction of a key amine moiety. This is elegantly achieved through the Buchwald-Hartwig amination. This reaction is instrumental in creating the diarylamine linkage that is a common feature in many Type I and Type II kinase inhibitors, which forms crucial hydrogen bonds with the hinge region of the kinase.

Rationale: The Buchwald-Hartwig amination is the premier method for forming C-N bonds with high efficiency and selectivity. The choice of a strong, non-nucleophilic base and a suitable palladium/ligand system is paramount for achieving high yields, especially with electron-rich anilines.

Materials:

  • Aryl-substituted pyridine intermediate from Protocol 1

  • Substituted aniline (e.g., 4-amino-3-methylphenol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs2CO3)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the aryl-substituted pyridine intermediate (1.0 mmol, 1 equiv.), the substituted aniline (1.1 mmol, 1.1 equiv.), and cesium carbonate (1.5 mmol, 1.5 equiv.) to a dry Schlenk tube.

  • Catalyst and Ligand Addition: Add Pd2(dba)3 (0.015 mmol, 1.5 mol%) and Xantphos (0.03 mmol, 3 mol%). Xantphos is a bite-angle ligand that promotes the reductive elimination step, which can be challenging with electron-rich anilines.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture to 110 °C with vigorous stirring for 16-24 hours.

  • Monitoring and Workup: Follow steps 6-8 from Protocol 1 for reaction monitoring, workup, and purification.

Case Study: Synthesis of a Hypothetical PIM-1 Kinase Inhibitor

To illustrate the practical application of these protocols, we will outline the synthesis of a hypothetical inhibitor of PIM-1 kinase, a promising target in oncology.[4]

Synthetic Scheme

G start This compound suzuki Suzuki-Miyaura (4-methoxyphenylboronic acid) start->suzuki buchwald Buchwald-Hartwig (3-aminopyrazole) start->buchwald intermediate1 Methyl 6-(4-methoxyphenyl)-5-methylpyridine-3-carboxylate suzuki->intermediate1 hydrolysis LiOH, THF/H2O intermediate1->hydrolysis acid 6-(4-methoxyphenyl)-5-methylnicotinic acid hydrolysis->acid amidation HATU, DIPEA (Piperazine) acid->amidation intermediate2 Piperazinyl amide intermediate amidation->intermediate2 final_product Hypothetical PIM-1 Inhibitor buchwald->final_product

Sources

Application Notes and Protocols for the Synthesis of Methyl 6-chloro-5-methylpyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of Substituted Pyridine Scaffolds

The pyridine ring is a fundamental heterocyclic scaffold that is a cornerstone in medicinal chemistry and drug discovery.[1] Its presence in numerous natural products and synthetic pharmaceuticals underscores its importance as a privileged structure. Pyridine derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The specific substitution pattern on the pyridine ring is crucial in determining the pharmacological profile of the molecule. Methyl 6-chloro-5-methylpyridine-3-carboxylate and its derivatives are valuable building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the chloro, methyl, and carboxylate groups provides multiple points for further chemical modification, making these compounds versatile intermediates in the development of novel therapeutics.

This application note provides a detailed experimental guide for the synthesis of this compound, offering a primary, multi-step synthetic route with in-depth protocols and mechanistic insights. An alternative, more direct synthetic approach is also discussed.

Primary Synthetic Route: A Multi-Step Approach from 6-Hydroxynicotinic Acid

The primary proposed synthesis is a robust, multi-step pathway that offers clear and reproducible procedures for each transformation. This route begins with the commercially available 6-hydroxynicotinic acid and proceeds through nitration, chlorination, esterification, reduction, and a final Sandmeyer-type reaction to install the 5-methyl group.

Synthetic_Pathway_A A 6-Hydroxynicotinic Acid B 6-Hydroxy-5-nitronicotinic Acid A->B Nitration C Methyl 6-chloro-5-nitronicotinate B->C Chlorination & Esterification D Methyl 5-amino-6-chloronicotinate C->D Reduction E This compound D->E Diazotization & Methylation

Caption: Overall workflow for the primary synthetic route.

Step 1: Nitration of 6-Hydroxynicotinic Acid

Objective: To introduce a nitro group at the 5-position of the pyridine ring.

Causality: The hydroxyl group at the 6-position is an activating group that directs electrophilic substitution to the 3- and 5-positions. The nitration is a classic electrophilic aromatic substitution.

Protocol:

  • In a fume hood, carefully add 6-hydroxynicotinic acid (1.0 eq) to a flask containing concentrated sulfuric acid (3-5 volumes).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a nitrating mixture (a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid to obtain 6-hydroxy-5-nitronicotinic acid.

Reagent/SolventMolar Ratio/VolumePurpose
6-Hydroxynicotinic Acid1.0 eqStarting Material
Conc. Sulfuric Acid3-5 volumesSolvent and Catalyst
Conc. Nitric Acid1.1-1.5 eqNitrating Agent
Step 2: Chlorination and Esterification

Objective: To convert the hydroxyl group to a chloro group and the carboxylic acid to a methyl ester.

Causality: Thionyl chloride (SOCl₂) is a common and effective reagent for converting both hydroxyl groups on a pyridine ring and carboxylic acids to their corresponding chlorides. The subsequent addition of methanol leads to the formation of the methyl ester.

Protocol:

  • In a fume hood, suspend 6-hydroxy-5-nitronicotinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, 5-10 volumes).

  • Add a catalytic amount of dimethylformamide (DMF, ~0.1 eq).

  • Heat the mixture to reflux (approximately 76 °C) for 4-6 hours. The reaction should become a clear solution.

  • Carefully remove the excess SOCl₂ under reduced pressure.

  • To the resulting residue, cautiously add anhydrous methanol (10-20 volumes) at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 6-chloro-5-nitronicotinate.[3]

  • The product can be further purified by column chromatography or recrystallization.

Reagent/SolventMolar Ratio/VolumePurpose
6-Hydroxy-5-nitronicotinic Acid1.0 eqStarting Material
Thionyl Chloride (SOCl₂)5-10 volumesChlorinating Agent
Dimethylformamide (DMF)~0.1 eqCatalyst
Anhydrous Methanol10-20 volumesEsterifying Agent
Step 3: Reduction of the Nitro Group

Objective: To reduce the nitro group to an amino group.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Protocol:

  • Dissolve Methyl 6-chloro-5-nitronicotinate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain Methyl 5-amino-6-chloronicotinate.

Reagent/SolventMolar Ratio/VolumePurpose
Methyl 6-chloro-5-nitronicotinate1.0 eqStarting Material
10% Palladium on Carbon (Pd/C)5-10 mol%Catalyst
Hydrogen (H₂)1 atmReducing Agent
Methanol or Ethyl AcetateSolventReaction Medium
Step 4: Diazotization and Sandmeyer-type Methylation

Objective: To convert the amino group to a methyl group via a diazonium salt intermediate.

Causality: The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group.[4] The amino group is first converted to a diazonium salt, which is then displaced by a nucleophile, in this case, a methyl source, though a direct Sandmeyer methylation is not standard. A more common approach for introducing a methyl group is through a Gattermann-type reaction or by using organometallic reagents with the diazonium salt. For this protocol, a conceptual procedure based on the principles of diazonium salt chemistry is provided.

Protocol (Generalized):

  • Dissolve Methyl 5-amino-6-chloronicotinate (1.0 eq) in a mixture of a suitable organic solvent and aqueous acid (e.g., HCl or H₂SO₄) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.0-1.2 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare the methylation reagent. This could involve a copper catalyst with a methyl source.

  • Slowly add the cold diazonium salt solution to the methylation reagent mixture.

  • Allow the reaction to proceed, often with warming to room temperature or slightly above, until gas evolution ceases.

  • Work up the reaction by extracting the product into an organic solvent, washing with water and brine, and drying over an anhydrous drying agent.

  • Purify the crude product by column chromatography to obtain this compound.

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Radical Formation cluster_2 Methylation Ar-NH2 Ar-NH2 Ar-N2+ Ar-N2+ Ar-NH2->Ar-N2+ Ar• + N2 Ar• + N2 Ar-N2+->Ar• + N2 Ar• Ar• Ar-CH3 Ar-CH3 Ar•->Ar-CH3

Caption: Conceptual mechanism of the Sandmeyer-type reaction.

Alternative Synthetic Route: From 2-Chloro-5-methylpyridine

An alternative, more convergent approach starts from 2-chloro-5-methylpyridine. This route involves oxidation of the existing methyl group followed by esterification.

Synthetic_Pathway_B A 2-Chloro-5-methylpyridine B 6-Chloro-5-methylnicotinic Acid A->B Oxidation C This compound B->C Esterification

Caption: Workflow for the alternative synthetic route.

Step 1: Oxidation of 2-Chloro-5-methylpyridine

Objective: To oxidize the methyl group at the 5-position to a carboxylic acid.

Protocol:

  • A method for the oxidation of 2-chloro-5-methylpyridine to 6-chloronicotinic acid has been described using oxygen in the presence of a cobalt acetate catalyst in a chlorobenzene solvent.[3]

  • The reaction involves bubbling oxygen through a solution of the starting material and catalyst at an elevated temperature.

  • After the reaction is complete, the crude 6-chloronicotinic acid can be isolated by filtration and purified by recrystallization.

Step 2: Esterification

Objective: To convert the carboxylic acid to its methyl ester.

Protocol:

  • The esterification can be carried out using a standard Fischer esterification procedure.

  • Dissolve 6-chloro-5-methylnicotinic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the mixture to reflux until the reaction is complete as monitored by TLC.

  • Work up the reaction by neutralizing the acid, extracting the product into an organic solvent, and purifying as described in the primary route.

Conclusion

The synthesis of this compound can be achieved through a reliable multi-step sequence starting from 6-hydroxynicotinic acid. This primary route offers well-defined transformations with predictable outcomes. An alternative, more direct route from 2-chloro-5-methylpyridine is also a viable option, potentially offering a more streamlined synthesis. The choice of synthetic strategy will depend on the availability of starting materials, scalability requirements, and the specific needs of the research or development program. The protocols provided herein serve as a comprehensive guide for the successful synthesis of this valuable chemical intermediate.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • Li, J. J. (2006). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Organic Syntheses. (n.d.). 6-Hydroxynicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 6-chloronicotinic acid.
  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • Chad's Prep. (n.d.). The Sandmeyer Reactions. Retrieved from [Link]

  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
  • Romagnoli, R., et al. (2020). A series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno [2,3-c] pyridine derivatives as anticancer agents. European Journal of Medicinal Chemistry, 187, 111957.
  • Liou, J.-P., et al. (2002). Synthesis and biological evaluation of a new class of indoline-sulfonamide derivatives as potent and selective antitumor agents. Journal of Medicinal Chemistry, 45(12), 2556–2562.
  • Anderson, T. (1846). On the constitution and properties of picoline, a new organic base from coal tar. The Edinburgh New Philosophical Journal, 41, 146-156.
  • Ramsay, W. (1876). On picoline and its derivatives. Philosophical Magazine, 2(10), 269-281.
  • Jain, A., & Sharma, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 636-653. [Link]

Sources

Introduction: The Strategic Importance of Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 6-Chloropyridine Derivatives

Pyridyl moieties are ubiquitous and privileged structures within medicinal chemistry and drug development, forming the core of numerous blockbuster pharmaceuticals and agrochemicals.[1][2] Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them highly sought-after building blocks. The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, prized for its operational simplicity and broad functional group tolerance.[3][4][5][6]

This guide focuses specifically on the coupling of 6-chloropyridines. As starting materials, chloro-heteroaromatics are often more cost-effective and readily available than their bromide or iodide counterparts, making them highly attractive for large-scale synthesis.[1][7] However, their utility is tempered by significant chemical challenges, including the lower reactivity of the C-Cl bond and the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[7][8][9] Overcoming these hurdles requires a nuanced understanding of the reaction mechanism and careful selection of catalytic components. This document serves as an in-depth guide for researchers to successfully design, execute, and troubleshoot the Suzuki-Miyaura coupling of 6-chloropyridine derivatives.

The Catalytic Cycle: A Mechanistic Blueprint

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. A deep understanding of each step is critical for rational optimization, especially when dealing with challenging substrates like 6-chloropyridines.[4][10]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the 6-chloropyridine. This is typically the rate-limiting step for chloro-aromatics due to the high strength of the C-Cl bond.[4] The use of highly electron-rich and sterically bulky phosphine ligands is paramount, as they increase the electron density on the palladium center, promoting its insertion into the C-Cl bond.[1][11]

  • Transmetalation: Before the boron-containing partner can react, it must be activated by a base to form a more nucleophilic "ate" complex (e.g., a boronate).[12] This boronate species then transfers its organic group to the palladium(II) center, displacing the halide. The choice and strength of the base are crucial for efficient formation of the boronate without causing unwanted side reactions.[4]

  • Reductive Elimination: In the final step, the two organic partners on the palladium(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition 6-Cl-Py (Ar-Cl) pd_intermediate Ar-Pd(II)(Cl)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation [Ar'B(OH)₃]⁻ pd_biaryl Ar-Pd(II)(Ar')L₂ transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product boronic_acid Ar'B(OH)₂ boronate [Ar'B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base (e.g., K₃PO₄)

Caption: The Suzuki-Miyaura Catalytic Cycle.

A critical challenge with pyridine substrates is the potential for the Lewis basic nitrogen to coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[9][13] Sterically hindered ligands help mitigate this by shielding the metal center, disfavoring substrate coordination.

Optimizing the Core Reaction Components

Success in coupling 6-chloropyridines hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.

Palladium Source and Ligand: A Synergistic Partnership

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined palladium precatalysts (e.g., Buchwald precatalysts) are often more efficient as they provide a reliable source of the active Pd(0) species.[1]

The ligand is arguably the most critical variable. For the challenging oxidative addition to a C-Cl bond, standard ligands like PPh₃ are often insufficient.[14] The field has been revolutionized by bulky, electron-rich phosphine ligands that accelerate both the oxidative addition and reductive elimination steps while stabilizing the catalyst.[1][11][15]

Ligand TypeExamplesKey Characteristics
Buchwald Biarylphosphines XPhos, SPhos, RuPhosHighly effective for heteroaryl chlorides; provide steric bulk and electron density to promote oxidative addition and prevent catalyst deactivation.[16][17]
Trialkylphosphines P(t-Bu)₃, PCy₃Strongly electron-donating and sterically demanding; excellent for activating C-Cl bonds but can be air-sensitive.[11]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form robust bonds with palladium, offering high thermal stability.
Traditional Phosphines PPh₃Generally effective for bromides and iodides but often struggles with less reactive chlorides.[14]
Boron Reagent: Balancing Reactivity and Stability

While boronic acids are the traditional coupling partners, they can be prone to decomposition via protodeboronation, especially with heteroaromatic substrates.[4] Using more stable derivatives can significantly improve reaction consistency and yield.

  • Boronic Acids (RB(OH)₂): Widely available but can be unstable.[4]

  • Pinacol Boronate Esters (RBpin): Bench-stable, crystalline solids that are less susceptible to protodeboronation and are common alternatives.[4][8]

  • Trifluoroborate Salts (K[RBF₃]): Highly stable, crystalline solids that slowly release the boronic acid under reaction conditions, which can be advantageous.

Base and Solvent: The Reaction Environment

The base is essential for activating the boronic acid for transmetalation.[12] Its choice can dramatically influence reaction rates and yields.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Commonly used, with cesium carbonate being more soluble and often more effective for difficult couplings.

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is highly effective, particularly for heteroaryl couplings.[15]

  • Alkoxides (NaOt-Bu, LiOt-Bu): Very strong bases that can be effective but may not be compatible with base-sensitive functional groups.[8]

Solvents are typically polar aprotic, such as 1,4-dioxane, THF, or toluene.[3] The addition of a small amount of water is common, as it helps to dissolve inorganic bases like K₃PO₄ and is believed to facilitate the transmetalation step.[18]

Detailed Experimental Protocol: A General Guideline

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic 6-chloropyridine derivative. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.[15]

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add 6-Cl-Py, Boronic Acid, & Base to Schlenk Flask setup->reagents degas Add Degassed Solvent & Degas Mixture reagents->degas catalyst Add Pd Precatalyst & Ligand degas->catalyst heat Heat Reaction Mixture (e.g., 80-110 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Reaction Workup monitor->workup Complete cool Cool to RT & Quench workup->cool extract Extract with Organic Solvent cool->extract dry Dry, Filter, & Concentrate extract->dry purify Purification (Column Chromatography) dry->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General Experimental Workflow.
Materials:
  • 6-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2 mmol, 1.2 equiv)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1 mixture, 0.1-0.2 M)

Procedure:
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 6-chloropyridine derivative, the boronic acid/ester, and the base.

  • Inerting: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture via syringe. Sparge the resulting slurry with the inert gas for an additional 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst and the phosphine ligand.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Quench by adding water and dilute with an organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Illustrative Reaction Conditions

The following table summarizes successful conditions reported for the Suzuki-Miyaura coupling of various chloropyridine derivatives, showcasing the versatility of different catalytic systems.

6-Chloropyridine SubstrateBoronic Acid/EsterCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C) / TimeYield (%)
2-Alkoxy-6-chloropyridineAlkyl pinacol boronic esterPd(OAc)₂ / Ad₂PⁿBuLiOt-BuDioxane/H₂O100 °C / 24hHigh
6-Chloropyridin-3-amineArylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O85-95 °C / 18h70-90
2,6-Dichloropyridine (mono-coupling)Alkyl pinacol boronic esterPd(OAc)₂ / P(Fc)Ph₂K₃PO₄Dioxane/H₂O100 °C / 20hGood
6-ChloropurinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DMEReflux / 2-4h86
2-Chloro-3-aminopyridine2-Methoxy-5-pyridylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃DioxaneReflux / 8h81

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below is a guide to diagnosing and solving common problems.[13][19]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst deactivation (poisoning by pyridine nitrogen).[13] 2. Inefficient oxidative addition (inactive ligand). 3. Poor quality reagents (e.g., wet solvent, old base).1. Use a more sterically hindered ligand (e.g., XPhos, SPhos). Increase ligand-to-palladium ratio. 2. Screen a panel of electron-rich, bulky phosphine ligands. 3. Use freshly distilled/degassed solvents and a fresh, finely ground base.
Formation of Palladium Black 1. Catalyst decomposition due to high temperature or oxygen.[13] 2. Ligand dissociation or degradation.1. Lower the reaction temperature. Ensure the system is rigorously free of oxygen. 2. Use a more robust ligand (e.g., biarylphosphines, NHCs). Increase ligand concentration.
Protodeboronation 1. Instability of the boronic acid under reaction conditions.[4] 2. Presence of excess water.1. Switch to a more stable boronate ester (pinacol) or a trifluoroborate salt. 2. Use a minimal amount of water or try anhydrous conditions with a soluble base (e.g., KF).
Homocoupling of Boronic Acid 1. Presence of oxygen oxidizing the Pd(0) to Pd(II).[4] 2. Inefficient reduction of a Pd(II) precatalyst.1. Ensure rigorous degassing of all reagents and solvents. 2. Use a well-defined Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst known for efficient activation.

Conclusion

The Suzuki-Miyaura coupling of 6-chloropyridine derivatives is a powerful transformation that provides access to high-value chemical entities. While the inherent challenges of C-Cl bond activation and potential catalyst inhibition require careful consideration, success is readily achievable. By understanding the underlying mechanism and systematically optimizing the choice of ligand, base, and reaction conditions, researchers can unlock the full synthetic potential of these cost-effective and abundant building blocks, accelerating progress in drug discovery and materials science.

References

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved from a highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous phase was developed.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH. Retrieved from [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). NIH. Retrieved from [Link]

  • Bryant, H. J., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 2930–2937. [Link]

  • Tsuji, H., et al. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. Retrieved from [Link]

  • Lee, C. H., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4304–4307. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. Retrieved from [Link]

  • American Chemical Society. (n.d.). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides[c] Application of the Suzuki-Miyaura Cross-Coupling reactions of 6-chloropurine derivatives with phenylboronic acid. (2013, August 15). Retrieved from [Link]

  • Hocek, M., et al. (2000). Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. Journal of Medicinal Chemistry, 43(9), 1817–1825. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ACS Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids | Request PDF. Retrieved from [Link]

  • Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates. (n.d.). Wiley Online Library. Retrieved from [Link]

  • ResearchGate. (n.d.). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 9(17), 3371–3374. [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Biologically Active Compounds from Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Role of Chloropyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of a vast number of biologically active molecules and approved pharmaceuticals.[1][2][3] Its presence is integral to a wide range of therapeutic agents, from antihistamines to anticancer drugs.[4][5] Among the various substituted pyridines, chloropyridines have emerged as exceptionally versatile and highly valuable building blocks in drug discovery and development.[4][6] The strategic placement of a chlorine atom on the pyridine ring provides a reactive handle for a multitude of chemical transformations, enabling the systematic and efficient construction of complex molecular entities with diverse biological functions.

The electron-withdrawing nature of the nitrogen atom in the pyridine ring, compounded by the inductive effect of the chlorine atom, renders the carbon atoms at the ortho and para positions susceptible to nucleophilic attack. This inherent reactivity, coupled with the advent of powerful cross-coupling methodologies, has cemented the role of chloropyridines as indispensable precursors in modern medicinal chemistry. This guide provides an in-depth exploration of the key synthetic strategies for the functionalization of chloropyridines, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents.

Core Synthetic Strategies for Chloropyridine Functionalization

The transformation of chloropyridines into biologically active compounds hinges on a handful of robust and versatile chemical reactions. The choice of a specific methodology is dictated by the desired final structure, the nature of the substituents on the pyridine ring, and the required reaction conditions. The following sections delve into the most pivotal of these strategies.

Nucleophilic Aromatic Substitution (SNAr): A Classic and Powerful Tool

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic systems like chloropyridines.[7][8] The reaction proceeds via the addition of a nucleophile to the pyridine ring, forming a resonance-stabilized Meisenheimer intermediate, followed by the expulsion of the chloride ion to restore aromaticity.[9]

The regioselectivity of SNAr on dichloropyridines is a critical consideration, with substitution generally favoring the C2 and C4 positions due to the activating effect of the ring nitrogen.[7] The reactivity of chloropyridines in SNAr reactions is significantly higher than that of their chlorobenzene counterparts, a direct consequence of the electron-withdrawing nature of the pyridine nitrogen.[10]

Causality in Experimental Design: The choice of solvent and base is paramount in SNAr reactions. Polar aprotic solvents like DMF or DMSO are often employed to solvate the nucleophile and facilitate the reaction. The base is crucial for deprotonating the nucleophile, thereby increasing its nucleophilicity. The reaction temperature is also a key parameter that can be adjusted to control the reaction rate.

Protocol 1: General Procedure for SNAr of 2-Chloropyridine with an Amine

Objective: To synthesize a 2-aminopyridine derivative via nucleophilic aromatic substitution.

Materials:

  • 2-Chloropyridine (1 equivalent)

  • Amine (1.2 equivalents)

  • Potassium carbonate (K2CO3) (2 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add 2-chloropyridine, the desired amine, and potassium carbonate.

  • Add a sufficient volume of DMF to dissolve the reactants.

  • Equip the flask with a reflux condenser and place it in a heating mantle.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-aminopyridine derivative.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The expected outcome is the displacement of the chlorine atom by the amine, with yields typically ranging from moderate to high depending on the specific amine used.

Palladium-Catalyzed Cross-Coupling Reactions: A Revolution in C-C and C-N Bond Formation

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and their application to chloropyridines has been particularly impactful. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with exceptional efficiency and functional group tolerance.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an aryl or vinyl halide and an organoboron compound.[11][12] In the context of chloropyridines, this reaction enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups.[13][14]

Causality in Experimental Design: The success of a Suzuki coupling reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent. Electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition of the less reactive C-Cl bond to the palladium center. The choice of base is critical for the transmetalation step, with common choices including carbonates, phosphates, and hydroxides.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Chloropyridine

Objective: To synthesize a phenylpyridine derivative from a chloropyridine and phenylboronic acid.

Materials:

  • Chloropyridine (1 equivalent)

  • Phenylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.5 mol%)

  • Potassium carbonate (K2CO3) (2 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the chloropyridine, phenylboronic acid, Pd(PPh3)4, and K2CO3.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-150 °C for 15-30 minutes.[15]

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product by column chromatography.

Self-Validation: Successful coupling will result in the formation of a biaryl product. The reaction can be monitored by GC-MS or LC-MS. The purity and identity of the final compound should be confirmed by NMR and mass spectrometry.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[16][17][18] This reaction is particularly valuable for the synthesis of arylamines, which are prevalent in many pharmaceuticals. The amination of chloropyridines, which can be challenging due to the lower reactivity of the C-Cl bond, has been made possible through the development of specialized catalyst systems.[19]

Causality in Experimental Design: The key to a successful Buchwald-Hartwig amination of a chloropyridine lies in the selection of a highly active catalyst system. This typically involves a palladium precursor and a sterically hindered, electron-rich phosphine ligand, such as RuPhos or BrettPhos.[19] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to facilitate the deprotonation of the amine and the subsequent reductive elimination step.[19]

Protocol 3: Buchwald-Hartwig Amination of 2,4-Dichloropyridine

Objective: To achieve regioselective amination at the C-2 position of 2,4-dichloropyridine.[20]

Materials:

  • 2,4-Dichloropyridine (1 equivalent)

  • Aniline (1.1 equivalents)

  • Pd2(dba)3 (1 mol%)

  • Xantphos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

  • Schlenk tube or similar inert atmosphere reaction vessel

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd2(dba)3, Xantphos, and NaOtBu to a Schlenk tube.

  • Add anhydrous toluene, followed by 2,4-dichloropyridine and aniline.

  • Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction for the formation of the mono-aminated product.

  • Upon completion, cool the reaction, quench with water, and extract the product.

  • Purify the desired 4-chloro-N-phenylpyridin-2-amine by column chromatography.

Self-Validation: The regioselectivity of the reaction is a critical parameter to assess. Generally, the C-2 position is more reactive towards oxidative addition.[20] The product distribution can be analyzed by GC or 1H NMR of the crude reaction mixture.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[21][22] This reaction is a powerful tool for introducing alkynyl functionalities into the pyridine ring, which can then be further elaborated.[23][24]

Causality in Experimental Design: The Sonogashira reaction requires both a palladium catalyst for the main catalytic cycle and a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate. A base, typically an amine such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and also serves as the solvent.

Protocol 4: Sonogashira Coupling of a Chloropyridine with a Terminal Alkyne

Objective: To synthesize an alkynylpyridine derivative.

Materials:

  • Chloropyridine (1 equivalent)

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh3)2Cl2 (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et3N)

  • Reaction vessel suitable for inert atmosphere conditions

Procedure:

  • To a reaction vessel under an inert atmosphere, add the chloropyridine, terminal alkyne, Pd(PPh3)2Cl2, and CuI.

  • Add triethylamine as the solvent and base.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Once the reaction is complete, filter the mixture to remove the amine hydrochloride salt.

  • Concentrate the filtrate and purify the residue by column chromatography.

Self-Validation: The formation of the desired C-C coupled product can be confirmed by the appearance of characteristic alkyne signals in the 13C NMR spectrum and the disappearance of the terminal alkyne proton in the 1H NMR spectrum.

C-H Functionalization: A Modern Approach to Pyridine Diversification

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds, including pyridines.[25][26] This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes.[27] While still an evolving field, several methods for the C-H functionalization of chloropyridines have been developed.[28][29]

Causality in Experimental Design: C-H functionalization reactions often rely on transition metal catalysts, such as palladium, rhodium, or iron, to facilitate the cleavage of a C-H bond and the subsequent formation of a new bond.[29][30] The regioselectivity of these reactions is a major challenge and is often controlled by directing groups or the inherent electronic properties of the substrate.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic strategies discussed above, starting from a chloropyridine precursor.

Synthesis_from_Chloropyridines cluster_SnAr Nucleophilic Aromatic Substitution (SNAr) cluster_Coupling Palladium-Catalyzed Cross-Coupling cluster_CH C-H Functionalization Chloropyridine Chloropyridine SnAr Nucleophile (Amine, Alcohol, Thiol) Chloropyridine->SnAr Base, Solvent Suzuki Boronic Acid/Ester (Suzuki) Chloropyridine->Suzuki Pd Catalyst, Ligand, Base Buchwald Amine (Buchwald-Hartwig) Chloropyridine->Buchwald Pd Catalyst, Ligand, Base Sonogashira Terminal Alkyne (Sonogashira) Chloropyridine->Sonogashira Pd/Cu Catalysts, Base CH_Func Coupling Partner Chloropyridine->CH_Func Transition Metal Catalyst Product_SnAr Substituted Pyridine SnAr->Product_SnAr Product_Suzuki Aryl/Alkyl Pyridine Suzuki->Product_Suzuki Product_Buchwald Aminopyridine Buchwald->Product_Buchwald Product_Sonogashira Alkynylpyridine Sonogashira->Product_Sonogashira Product_CH Functionalized Pyridine CH_Func->Product_CH

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Methyl 6-chloro-5-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 6-chloro-5-methylpyridine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. Here, we address common challenges encountered during its synthesis, offering field-tested insights and evidence-based protocols to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address specific problems you may encounter. We will delve into the root causes and provide actionable solutions for each issue.

Category 1: Low Yield and Incomplete Conversion

Q1: My overall yield for the synthesis is consistently low. What are the most common factors affecting the yield?

Low yields can often be traced back to one of three key areas: the initial cyclocondensation to form the pyridine ring, the subsequent chlorination step, or the final esterification.

Potential Causes & Solutions:

  • Sub-optimal Cyclocondensation: The formation of the core pyridine ring is a critical step. Many pyridine syntheses, such as the Hantzsch or Bohlmann-Rahtz approaches, are multi-component reactions that can be slow and result in moderate yields.[1]

    • Troubleshooting:

      • Reagent Quality: Ensure the purity of your starting materials (e.g., β-ketoesters, enamines, ammonia source). Contaminants can interfere with the delicate condensation cascade.

      • Temperature Control: These reactions can be highly sensitive to temperature. A temperature that is too low may stall the reaction, while excessive heat can lead to the formation of undesired, often tarry, byproducts. Experiment with a temperature gradient to find the optimal point for your specific substrate combination.

      • Reaction Time: Multi-component reactions can be slow.[1] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion before proceeding with the work-up.

  • Inefficient Chlorination: The conversion of the 6-hydroxypyridine intermediate to the 6-chloro derivative is a frequent bottleneck.

    • Troubleshooting:

      • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[2] However, its reactivity can be influenced by the presence of a base. While some 2-hydroxypyridines can act as their own base, the addition of a tertiary amine like pyridine or triethylamine can sometimes be beneficial.[2]

      • Anhydrous Conditions: POCl₃ reacts violently with water. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the reagent and formation of phosphoric acids, which can complicate purification.

      • Temperature and Stoichiometry: The reaction often requires heating.[2] A common issue is using a vast excess of POCl₃, which complicates the work-up. Modern solvent-free methods have shown high efficiency using near-equimolar amounts of POCl₃ at high temperatures (e.g., 140 °C) in a sealed reactor, which can lead to yields of 90% or more.[2]

  • Incomplete Esterification: If you are synthesizing the target molecule from 6-chloro-5-methylnicotinic acid, the esterification step can also be a source of low yield.

    • Troubleshooting:

      • Method Selection: For simple methyl ester formation, Fischer esterification (refluxing in methanol with a catalytic amount of strong acid like H₂SO₄) is standard.

      • Water Removal: This is an equilibrium reaction. Ensure that water is effectively removed, either by using a Dean-Stark apparatus or by using a large excess of methanol as the solvent to drive the equilibrium towards the product.

      • Alternative Reagents: If the acid is unreactive, consider converting it to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by quenching with methanol.

Q2: I'm observing significant impurity formation. How can I identify and minimize these side products?

Impurity profiles can be complex, but they often arise from predictable side reactions. The key is to understand the mechanism and adjust conditions accordingly.

Potential Causes & Solutions:

  • Over-chlorination/Ring Substitution: During the chlorination step, it is possible to get substitution at other positions on the pyridine ring, especially if the conditions are too harsh.

    • Troubleshooting:

      • Temperature Control: Avoid excessive heating during chlorination. The reaction should be hot enough to proceed but not so hot as to promote undesired side reactions. A controlled temperature of 110-140°C is often cited.[2][3]

      • Stoichiometry: Use a minimal excess of the chlorinating agent. Using exactly one equivalent of POCl₃ has been shown to be effective and can reduce the formation of chlorinated byproducts.[2]

  • Incomplete Hydrolysis of Intermediates: If your synthesis involves nitrile or amide intermediates, incomplete hydrolysis to the carboxylic acid can lead to persistent impurities that are difficult to remove.

    • Troubleshooting:

      • Reaction Monitoring: Use TLC or HPLC to monitor the hydrolysis. The reaction should be continued until the starting material is no longer visible.

      • Harsher Conditions: If the hydrolysis is sluggish, you may need to increase the concentration of the acid or base, raise the temperature, or extend the reaction time.

  • Formation of Dimeric or Polymeric Byproducts: During cyclocondensation, side reactions can lead to the formation of complex mixtures or tars, which significantly reduces the yield of the desired pyridine.

    • Troubleshooting:

      • Control of Stoichiometry: In multi-component reactions, the precise ratio of reactants is crucial. Ensure accurate measurement and addition of all components.

      • Dilution: Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions that lead to polymers, favoring the desired intramolecular cyclization.

Impurity Type Potential Source Recommended Action
Dichloro-pyridine speciesOver-chlorinationReduce reaction temperature; use stoichiometric POCl₃.
6-hydroxy-pyridine speciesIncomplete chlorinationIncrease reaction time/temperature; ensure anhydrous conditions.
Nicotinic acidIncomplete esterificationDrive equilibrium by removing water; use acyl chloride route.
Polymeric tarsCyclocondensation side reactionsCheck reagent stoichiometry; consider higher dilution.
Category 2: Purification and Isolation Challenges

Q3: My crude product is an oil and is difficult to purify by crystallization. What strategies can I employ?

Oiling out during crystallization is a common problem, often caused by residual solvent or impurities depressing the melting point.

Potential Causes & Solutions:

  • Residual Solvent: Even small amounts of the reaction solvent (e.g., DMF, Toluene) can prevent crystallization.

    • Troubleshooting:

      • Azeotropic Removal: If the solvent is immiscible with water (like toluene), perform several washes with brine during the workup. For high-boiling polar solvents like DMF, consider azeotropic removal with a solvent like heptane under vacuum.

      • High Vacuum Drying: Dry the crude oil under a high vacuum for an extended period, possibly with gentle heating, to remove all volatile residues.

  • Presence of Impurities: As mentioned in Q2, impurities can act as cryoprotectants.

    • Troubleshooting:

      • Column Chromatography: This is the most effective method for separating the desired product from impurities when crystallization fails. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point. Monitor fractions by TLC to isolate the pure product.

      • Solvent System Screening for Crystallization: Do not give up on crystallization immediately. Take a small amount of the oil and test a wide range of solvent systems. Common choices include:

        • Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, hexanes, dichloromethane.

        • Solvent/Anti-Solvent Pairs: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexanes or pentane) until turbidity persists. Allow this mixture to stand, and crystals may form.

  • Product is a Low-Melting Solid: The target compound, this compound, is a solid, but its melting point may be low enough to make crystallization tricky at room temperature.

    • Troubleshooting:

      • Refrigeration/Freezing: After setting up the crystallization, store the solution in a refrigerator (4°C) or freezer (-20°C) to induce crystal formation.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Experimental Workflows & Diagrams

To aid in troubleshooting, the following diagrams illustrate key processes and decision points.

General Synthetic Workflow and Problem Areas

cluster_0 Step 1: Pyridine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Esterification A Starting Materials (e.g., β-ketoester, enamine) B Cyclocondensation A->B C 6-Hydroxy-5-methyl -nicotinic acid derivative B->C P1 Low Yield / Tars B->P1 D Chlorination (e.g., POCl₃) C->D E 6-Chloro-5-methyl -nicotinic acid derivative D->E P2 Incomplete Reaction D->P2 P3 Side Products D->P3 F Esterification (MeOH, H⁺) E->F G Final Product: Methyl 6-chloro-5-methyl- pyridine-3-carboxylate F->G P4 Purification Issues G->P4

Caption: Synthetic pathway with common problem points.

Troubleshooting Decision Tree for Low Yield

decision decision result result start Low Yield Observed d1 Which step has low conversion? start->d1 s1_cycl Check: 1. Reagent Purity 2. Temperature Profile 3. Reaction Time d1->s1_cycl Cyclocondensation s2_chlor Check: 1. Anhydrous Conditions 2. POCl₃ Stoichiometry 3. Temperature/Time d1->s2_chlor Chlorination s3_ester Check: 1. Water Removal (Dean-Stark) 2. Acid Catalyst Activity 3. Consider Acyl Chloride Route d1->s3_ester Esterification result1 Improved Yield of Pyridone s1_cycl->result1 Optimize result2 Improved Yield of Chloro-Pyridine s2_chlor->result2 Optimize result3 Improved Yield of Final Ester s3_ester->result3 Optimize

Caption: Decision tree for diagnosing low reaction yield.

References

  • YouTube: Preparation of Pyridines, Part 1: By Cyclocondensation. Discusses general challenges in pyridine synthesis, including the formation of regioisomers and unwanted substituents. Available at: [Link]

  • ACS Green Chemistry Institute: Condensation/Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Notes that MCR reactions for pyridines can be slow with moderate yields and discusses improvement techniques. Available at: [Link]

  • NIH National Library of Medicine: Synthesis of imidazo[1,5-a]pyridines via cyclocondensation. Describes various cyclocondensation methods for forming pyridine-based ring systems, highlighting the sensitivity of these reactions. Available at: [Link]

  • Baran Lab, Scripps Research: Pyridine Synthesis: Cliff Notes. Outlines the primary condensation and cycloaddition approaches for pyridine ring construction. Available at: [Link]

  • MDPI: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Provides an overview of various cyclization strategies for related heterocyclic systems. Available at: [Link]

  • Google Patents: US4612377A - Preparation of 2-chloro-5-methylpyridine. Details a synthetic route involving the chlorination of a pyridone intermediate.
  • Patsnap Eureka: Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Describes issues with yield and conversion rates in similar syntheses. Available at: [Link]

  • NIH National Library of Medicine: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Presents an efficient, high-yield method for chlorinating hydroxypyridines using stoichiometric POCl₃. Available at: [Link]

  • European Patent Office: EP 0121320 A1 - Preparation of 2-chloro-5-methylpyridine. Describes the dehydrohalogenation and subsequent chlorination steps in pyridine synthesis. Available at: [Link]

Sources

Technical Support Center: Synthesis of Methyl 6-chloro-5-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of Methyl 6-chloro-5-methylpyridine-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you improve your yield, purity, and overall success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The typical synthetic route involves the construction of a 2-pyridone intermediate, followed by chlorination and Fischer esterification. Our troubleshooting guide is structured around these key stages.

Q1: My overall yield is critically low. How can I pinpoint the problematic step in the synthesis?

A1: A low overall yield in a multi-step synthesis is a common challenge. The most effective strategy is a systematic, step-by-step analysis of yield and purity.

Causality: Each reaction in the sequence (cyclization, chlorination, esterification) has its own potential for yield loss. Without isolating and characterizing the product at each stage, it's impossible to know if the problem is a single inefficient reaction or an accumulation of moderate losses.

Troubleshooting Protocol:

  • Run Each Step Separately: Perform each reaction and fully isolate, purify, and characterize the intermediate product (the pyridone, the chlorinated acid, etc.).

  • Calculate Step-Wise Yield: Determine the percentage yield for each individual transformation. This will immediately identify the least efficient step.

  • Purity Analysis: Use techniques like NMR, LC-MS, and TLC to assess the purity of each intermediate. A clean reaction with low yield suggests poor reaction conditions (e.g., incomplete conversion, decomposition), while an impure product with high crude weight points to side reactions.

  • Consult the Decision Tree: Use the workflow diagram below to guide your investigation based on your findings.

G cluster_steps Problematic Step Identified start Low Overall Yield check_yield Analyze Yield & Purity at Each Step start->check_yield cyclization Cyclization (Pyridone Formation) check_yield->cyclization Low Yield/ Impure Intermediate 1 chlorination Chlorination check_yield->chlorination Low Yield/ Impure Intermediate 2 esterification Esterification check_yield->esterification Low Yield/ Impure Final Product solution_c See Q2: Troubleshooting Pyridone Formation cyclization->solution_c solution_cl See Q3: Troubleshooting Chlorination chlorination->solution_cl solution_e See Q4: Troubleshooting Esterification esterification->solution_e

Caption: Troubleshooting logic for identifying low-yield steps.

Q2: The formation of the 6-hydroxy-5-methylnicotinic acid (pyridinone) intermediate is low-yielding and produces significant impurities. What is going wrong?

A2: The initial cyclization to form the pyridine ring is foundational. Low yields here often trace back to either competing side reactions or suboptimal reaction conditions. Many pyridine syntheses, such as the Hantzsch or Bohlmann-Rahtz methods, are sensitive to stoichiometry and temperature.[1]

Potential Causes & Solutions:

  • Cause 1: Competing Side Reactions: In multicomponent reactions, incorrect order of reagent addition or temperature fluctuations can favor undesired pathways, leading to a complex mixture of products.[2]

    • Expert Insight: Pre-forming an intermediate, such as an enamine or a Knoevenagel condensation product, before the final cyclization can often lead to a much cleaner reaction by preventing starting materials from reacting in unintended ways.

    • Solution: Implement a stepwise addition of reagents. Monitor the reaction closely with TLC. If multiple spots appear early, it confirms competing reactions. Lowering the temperature may also increase selectivity for the desired pathway.

  • Cause 2: Decomposition of Starting Materials or Product: The high temperatures often required for cyclodehydration can lead to the decomposition of sensitive functional groups.

    • Expert Insight: The use of a catalyst can significantly lower the activation energy for the desired cyclization, allowing the reaction to proceed at a lower, less destructive temperature.

    • Solution: Introduce a Brønsted acid (e.g., acetic acid) or a solid acid catalyst (e.g., Amberlyst-15) to facilitate the reaction under milder conditions.[1]

  • Cause 3: Incomplete Reaction: Insufficient reaction time or temperature will result in unreacted starting materials, reducing the theoretical yield.

    • Solution: Monitor the reaction's progress via TLC or LC-MS. Continue heating until the starting material spots are no longer visible. If the reaction stalls, a modest increase in temperature or addition of more catalyst may be necessary.

Q3: My chlorination of the pyridinone intermediate is incomplete or leads to decomposition. How can I improve this step?

A3: Converting the 2-pyridone to a 2-chloropyridine is a critical step. The choice of chlorinating agent and the reaction conditions are paramount to success. High temperatures are often required, which can be problematic.

Causality: The C=O bond of the pyridone tautomer is strong, and its conversion to the C-Cl bond requires a potent reagent. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are effective but require harsh conditions and can generate corrosive byproducts.

Parameter Phosphorus Oxychloride (POCl₃) Thionyl Chloride (SOCl₂) Oxalyl Chloride / DMF (Vilsmeier-Haack)
Reactivity HighModerate-HighHigh
Typical Temp. 100-120 °C (Reflux)70-80 °C (Reflux)0 °C to Room Temp
Byproducts Phosphoric Acids (viscous)SO₂, HCl (gaseous)CO, CO₂, HCl (gaseous), DMF
Workup Difficult; requires slow, careful quenching on ice.Simpler; byproducts are volatile.Generally clean; requires quenching.
Best For Robust substrates; when a strong reagent is needed.Substrates sensitive to very high temperatures.Substrates sensitive to both heat and strong acids.[3][4]

Troubleshooting Strategies:

  • Issue: Incomplete Reaction with POCl₃

    • Expert Insight: POCl₃ often serves as both the reagent and the solvent. If the amount is insufficient, the reaction mixture can become a thick, difficult-to-stir slurry, preventing efficient heat transfer and mixing.

    • Solution: Increase the excess of POCl₃ (e.g., from 5 equivalents to 10 equivalents) to maintain a mobile solution. Consider adding a catalytic amount of a tertiary amine (like pyridine) or DMF, which can form a more reactive Vilsmeier-type intermediate.[5]

  • Issue: Product Decomposition at High Temperatures

    • Expert Insight: If your substrate has sensitive functional groups, the high boiling point of POCl₃ is a liability. Milder reagents are necessary.

    • Solution: Switch to thionyl chloride (SOCl₂), which allows for a lower reflux temperature. For maximum mildness, consider generating a Vilsmeier reagent in situ by reacting oxalyl chloride or phosgene derivatives with DMF at low temperatures before adding your substrate.[6] This approach often provides excellent results without aggressive heating.

Q4: The final Fischer esterification step has a low yield. How can I drive the reaction to completion?

A4: Fischer esterification is an equilibrium-limited reaction. To achieve a high yield, the equilibrium must be shifted towards the product side.

Causality: The reaction of a carboxylic acid with an alcohol produces an ester and water. The reverse reaction, hydrolysis, is also catalyzed by acid. If the water produced is not removed, the reaction will reach an equilibrium state where significant amounts of starting material remain.[7]

Methods to Improve Yield:

  • Use a Large Excess of Alcohol: Using methanol as the solvent effectively makes it a vast excess reagent. This shifts the equilibrium towards the methyl ester product according to Le Châtelier's principle. This is often the simplest and most effective method.[8]

  • Remove Water: If using a less vast excess of alcohol, remove the water as it forms. For alcohols that form an azeotrope with water (not applicable for methanol), a Dean-Stark apparatus is ideal. For methanol, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction can be effective.

  • Ensure Sufficient Catalyst: An inadequate amount of the acid catalyst (e.g., concentrated H₂SO₄) will result in a slow reaction that may not reach completion in a reasonable timeframe.[7] A typical catalytic loading is 5-10 mol% of the limiting reagent.

  • Prevent Hydrolysis During Workup: During the neutralization step (e.g., with NaHCO₃ solution), the ester is susceptible to base-catalyzed hydrolysis.

    • Expert Insight: Perform the neutralization and extraction quickly and at low temperatures (e.g., in an ice bath). Ensure the aqueous layer is not overly basic (target pH 7-8). Promptly separate the organic layer from the aqueous layer to minimize contact time.[7]

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol for this synthesis?

A1: The following protocols represent a standard, validated approach.

G A Starting Materials (e.g., Ethyl Acetoacetate, Ammonia, Aldehyde) B Step 1: Cyclization (Hantzsch-type reaction) A->B C Intermediate 1 6-Hydroxy-5-methylnicotinic acid (Pyridone form) B->C D Step 2: Chlorination (e.g., POCl3, reflux) C->D E Intermediate 2 6-Chloro-5-methylnicotinic acid D->E F Step 3: Esterification (MeOH, H2SO4 cat.) E->F G Final Product Methyl 6-chloro-5- methylpyridine-3-carboxylate F->G

Caption: General synthetic workflow for the target molecule.

Protocol 1: Synthesis of 6-Hydroxy-5-methylnicotinic Acid (Pyridone Intermediate) This protocol is a representative example of a cyclization reaction.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq), an appropriate aldehyde (1.0 eq), and a nitrogen source like ammonium acetate (1.1 eq).

  • Solvent: Add a suitable solvent, such as ethanol or acetic acid.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) for 4-12 hours.

  • Monitoring: Track the disappearance of starting materials using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture. The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum. The resulting solid can be collected by filtration, washed with a cold solvent (like diethyl ether or cold ethanol) to remove soluble impurities, and dried.

Protocol 2: Synthesis of 6-Chloro-5-methylnicotinic Acid

  • Reagent Setup: In a flask equipped with a reflux condenser and a gas trap (to scrub HCl), place the dried pyridone intermediate (1.0 eq).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The solid should dissolve as the reaction proceeds.

  • Monitoring: Monitor by TLC (quench a small aliquot carefully in water and extract with ethyl acetate before spotting).

  • Workup (CRITICAL): Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice in a well-ventilated fume hood. This is a highly exothermic and hazardous step.

  • Isolation: The product will precipitate as a solid. Stir the cold slurry for 30-60 minutes to ensure complete hydrolysis of excess POCl₃. Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum.

Protocol 3: Synthesis of this compound

  • Reagent Setup: In a round-bottom flask, dissolve the 6-chloro-5-methylnicotinic acid (1.0 eq) in a large excess of methanol (e.g., 20-40 eq).[7]

  • Catalyst: With stirring, slowly add concentrated sulfuric acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 12-24 hours.

  • Monitoring: Follow the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Workup: Cool the mixture and remove the bulk of the methanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Isolation: Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. Purify by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

Q2: What are the most critical safety precautions for this synthesis?

A2: Safety is paramount. Key hazards include:

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Always handle in a certified chemical fume hood, wearing appropriate PPE (gloves, lab coat, safety goggles, and face shield). The quenching procedure is extremely hazardous and must be done slowly with extreme caution.

  • Thionyl Chloride (SOCl₂): Similar hazards to POCl₃. It releases toxic SO₂ and HCl gas upon reaction.

  • Acid Catalysts: Concentrated sulfuric acid is highly corrosive. Add it slowly to methanol to control the exotherm.

  • Pressure Build-up: Chlorination reactions with SOCl₂ and Vilsmeier reagents release gas. Ensure the apparatus is not a closed system and is properly vented to a scrubber.

Q3: How should I best monitor the reaction progress and product purity?

A3: A multi-faceted approach to analytics is recommended:

  • Thin Layer Chromatography (TLC): The workhorse for real-time reaction monitoring. It's fast, cheap, and excellent for determining if starting materials have been consumed. Use a combination of UV visualization and staining (e.g., potassium permanganate) as the UV response of intermediates may vary.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the desired product and identifying the masses of major impurities at each step. This can provide crucial clues about side reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation of isolated intermediates and the final product. It provides definitive proof of structure and is the best tool for assessing purity after isolation.

References

  • Wikipedia. Pyridine. [Link][9]

  • Trost, B. M., & Bunt, R. C. (1998). Ruthenium-catalyzed cycloisomerization-6pi-cyclization: a novel route to pyridines. Journal of the American Chemical Society, 120(4), 723-724. [Link][10]

  • Xiang, D., et al. (2010). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 12(10), 2286–2289. [Link][11]

  • Rajput, A. P., & Girase, P. T. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43. [Link][4]

  • Organic Chemistry Portal. Pyridine Synthesis. [Link][12]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting. [Link][13]

  • World Intellectual Property Organization. (2013). Method for the preparation of chlorinated pyridines. WO2013020938A1. [6]

  • Chemistry World. (2021). Re-evaluating pyridine’s role in chlorination reaction. [Link][5]

  • Patil, S. B., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharma Chemica, 3(6), 461-465. [Link][8]

Sources

Technical Support Center: Purification of Methyl 6-chloro-5-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 6-chloro-5-methylpyridine-3-carboxylate (CAS: 65169-42-8). This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important chemical intermediate. Our focus is on delivering field-proven insights and robust protocols to ensure you achieve the desired purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of this compound, which are critical for designing an effective purification strategy.

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties is the first step in selecting a purification method. This compound is a solid at room temperature with a reported melting point in the range of 86-90 °C[1]. This characteristic makes it an excellent candidate for purification by recrystallization. Its polarity, influenced by the ester and the pyridine ring, allows for effective separation from non-polar or highly polar impurities using silica gel column chromatography.

PropertyValueSignificance for Purification
CAS Number 65169-42-8[2][3]Unique identifier for ensuring correct material.
Molecular Formula C₈H₈ClNO₂[3]Helps in confirming identity via mass spectrometry.
Molecular Weight 185.61 g/mol [3]Essential for stoichiometric calculations.
Appearance White to off-white solidVisual indicator of purity; color may suggest impurities.
Melting Point 86-90 °C[1]A sharp melting point within this range indicates high purity. Broadening suggests the presence of impurities. Ideal for recrystallization.

Q2: What are the most common and effective purification techniques for this compound?

A2: The two primary methods for purifying this compound are recrystallization and flash column chromatography .

  • Recrystallization is highly effective for removing small amounts of impurities from a solid sample, provided a suitable solvent is found. It is often the preferred method for final purification on a larger scale due to its efficiency and cost-effectiveness.

  • Flash Column Chromatography is invaluable for separating the target compound from impurities with different polarities, especially after a synthesis that yields a complex mixture of byproducts[4]. It is often used to isolate the product from the crude reaction mixture before a final recrystallization step.

Q3: What types of impurities should I anticipate in my crude product?

A3: Impurities are typically derived from the synthetic route. Based on common syntheses of related pyridine derivatives, you can expect:

  • Unreacted Starting Materials: Precursors used in the synthesis.

  • Hydrolyzed Product: The corresponding carboxylic acid (6-chloro-5-methylpyridine-3-carboxylic acid), which can form if water is present during the reaction or workup. This impurity is highly polar.

  • Basic Byproducts: Other pyridine-containing compounds or unreacted basic reagents. Pyridine itself is often removed by co-evaporation with toluene or via an acidic wash[5].

  • Isomeric Impurities: Depending on the synthetic pathway, isomers may form.

  • Residual Solvents: Solvents used in the reaction or extraction (e.g., ethyl acetate, toluene, heptane)[5][6].

Q4: My crude product contains basic impurities. How can I remove them before final purification?

A4: An acidic wash during the workup is a highly effective method to remove basic impurities like pyridine derivatives[5]. The principle is to convert the basic nitrogen-containing impurities into their corresponding water-soluble salts.

Protocol for Acidic Wash:

  • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl or 5-10% aqueous citric acid[5].

  • Separate the aqueous layer, which now contains the protonated basic impurities.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product, now free of basic impurities[5].

Section 2: Troubleshooting Guides and In-Depth Protocols

This section provides detailed troubleshooting for common issues encountered during purification, complete with step-by-step protocols and workflow diagrams.

Purification by Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

ProblemProbable Cause(s)Recommended Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the compound is melting before it dissolves. The solution is supersaturated.Add more solvent to the hot mixture until the oil dissolves completely. Alternatively, switch to a lower-boiling point solvent or a mixed-solvent system.
No crystals form upon cooling. The solution is not saturated enough. The compound is too soluble in the chosen solvent, even at low temperatures.Evaporate some of the solvent to increase the concentration and re-cool. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Consider a different solvent where the compound has lower solubility at cold temperatures.
Purity does not improve significantly. The impurities have very similar solubility characteristics to the product in the chosen solvent. The crystals may have formed too quickly, trapping impurities.Ensure the solution cools slowly to allow for selective crystal lattice formation. If purity remains low, a different solvent system is required. Pre-purification by column chromatography may be necessary to remove the problematic impurity.
Recovery/Yield is very low. Too much solvent was used, keeping a significant amount of product dissolved even at low temperatures. The compound has high solubility in the cold solvent.Minimize the amount of hot solvent used to just dissolve the compound. Ensure the mixture is thoroughly cooled (e.g., in an ice bath) before filtration. Use a solvent in which the compound is less soluble.

This mixed-solvent system is often effective for moderately polar compounds like this compound.

  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add ethanol dropwise at room temperature until the solid dissolves. This indicates high solubility. Add water dropwise until the solution becomes cloudy (precipitation begins). Gently heat the mixture until it becomes clear again. If this is successful, this solvent pair is suitable.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Perform this on a hot plate and add the solvent in small portions.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization.

  • Crystallization: Add hot water dropwise to the clear ethanol solution until it just begins to turn cloudy. Add a drop or two of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for purification by recrystallization.

Purification by Flash Column Chromatography

This technique is ideal for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).

ProblemProbable Cause(s)Recommended Solution(s)
Poor separation of spots on TLC/column. The eluent system is either too polar or not polar enough.Adjust the solvent polarity. To increase polarity, add more ethyl acetate (or another polar solvent like methanol in small amounts). To decrease polarity, add more hexane. Aim for a target compound Rf of ~0.3 for good separation.
Compound is streaking or tailing. The compound is too polar for the eluent, interacting very strongly with the silica. The sample may be acidic/basic. The column is overloaded.Increase the polarity of the eluent. For acidic compounds, adding a small amount of acetic acid (0.5-1%) to the eluent can help. For basic compounds like pyridines, adding triethylamine (0.5-1%) can improve peak shape. Ensure the amount of crude material is not more than 5-10% of the silica gel weight.
Compound will not elute from the column. The eluent is not polar enough. The compound is irreversibly adsorbed to the silica gel.Drastically increase the polarity of the eluent (e.g., switch to 100% ethyl acetate, then a 5-10% methanol in dichloromethane mixture). This is a last resort as it may elute other strongly-adsorbed impurities as well.
Cracks appear in the silica bed. The column was packed improperly, or the solvent polarity was changed too drastically and rapidly, generating heat.Ensure the silica gel is packed as a uniform slurry. When running a solvent gradient, increase the polarity gradually to avoid thermal stress on the silica bed.
  • TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane) and a moderately polar solvent (e.g., Ethyl Acetate). The ideal system will give your target compound an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles or cracks form. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the column and begin elution using positive pressure (flash chromatography). Collect fractions in test tubes.

  • Monitoring: Monitor the elution process by collecting small spots from the fractions onto a TLC plate and visualizing under UV light.

  • Fraction Pooling: Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Column_Chromatography_Workflow cluster_setup Setup cluster_run Elution & Collection cluster_analysis Analysis & Isolation tlc 1. Determine Eluent via TLC (Rf ≈ 0.3) pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Crude Sample (Wet or Dry Loading) pack->load elute 4. Elute with Solvent under Pressure load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze pool 7. Combine Pure Fractions analyze->pool evap 8. Evaporate Solvent pool->evap product Pure Product evap->product

Caption: Workflow for purification by flash column chromatography.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
  • Various Authors. (2014). What is best method to remove pyridine from a reaction mixture? ResearchGate. Retrieved from [Link]

  • European Patent Office. (1984). Preparation of 2-chloro-5-methylpyridine. Google Patents.
  • U.S. Patent 4612377A. (1986). Preparation of 2-chloro-5-methylpyridine. Google Patents.
  • ChemWhat. This compound CAS#: 65169-42-8. ChemWhat. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(15), 4435. Retrieved from [Link]

Sources

Technical Support Center: Suzuki Coupling with Methyl 6-chloro-5-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving Methyl 6-chloro-5-methylpyridine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-deficient heteroaryl chloride. Here, we move beyond generic protocols to provide in-depth, mechanistically grounded solutions to common experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with this specific substrate.

Q1: My reaction shows no conversion, or I'm only recovering starting material. What's the most likely cause?

A: The primary suspect is the activity of your catalytic system. This compound is an electron-deficient heteroaryl chloride. The chlorine atom is a challenging electrophile for the initial oxidative addition step in the Suzuki catalytic cycle, which is often rate-limiting.[1][2][3] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] You need a more active catalyst system, typically involving a palladium(0) source and a bulky, electron-rich phosphine ligand.[1][4]

Q2: I'm observing significant byproduct formation, mainly the deborylated arene from my boronic acid. What is happening?

A: This byproduct results from a side reaction called protodeboronation, where a proton replaces the boronic acid group.[1][5][6] This is often catalyzed by the base and accelerated by high temperatures and the presence of water.[5][6][7] While some water is often beneficial for Suzuki couplings, excess water can promote this undesired pathway.[8] Additionally, some bulky phosphine ligands can paradoxically accelerate protodeboronation.[5][7]

Q3: Why is my reaction producing a significant amount of homocoupled biaryl from my boronic acid?

A: Homocoupling of the boronic acid is typically promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.[1] It is crucial to ensure your reaction is thoroughly degassed and maintained under a strictly inert atmosphere (Argon or Nitrogen).

Q4: I'm using a boronic ester instead of a boronic acid, but the reaction is still sluggish. Aren't esters supposed to be more stable?

A: Boronic esters, particularly pinacol esters, are indeed more stable and easier to handle than many boronic acids.[6][9][10] This stability can, however, translate to lower reactivity.[6][9] While they are less prone to decomposition, the transmetalation step may be slower.[11][12][13] Some boronic esters may require hydrolysis to the more reactive boronic acid in situ for efficient transmetalation to occur.[6][11][12][13]

II. In-Depth Troubleshooting Guide

This guide is structured by observable symptoms in your reaction, providing detailed causal explanations and actionable protocols.

Symptom 1: Low or No Conversion of Starting Material

If your primary issue is a lack of reactivity, the focus should be on activating the C-Cl bond and ensuring the catalytic cycle is turning over efficiently.

Causality: The C-Cl bond of your pyridine substrate is relatively strong, and the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.[1] An effective catalyst system must be able to overcome this high activation barrier for oxidative addition and resist deactivation.

Troubleshooting Workflow:

cluster_catalyst Catalyst Optimization A Low/No Conversion B Optimize Catalyst System A->B Primary Action C Increase Reaction Temperature B->C If still sluggish B1 Switch to Bulky Ligands (e.g., SPhos, XPhos) B->B1 D Screen Solvents C->D If temp is not sufficient E Evaluate Base D->E Fine-tuning B2 Use a Pd(0) Precatalyst (e.g., Pd2(dba)3) B1->B2 B3 Consider Pre-catalysts (e.g., XPhos-Pd-G2) B2->B3

Caption: Troubleshooting workflow for low reaction conversion.

1. Enhance the Catalyst System:

  • Ligand Selection: Standard ligands like PPh₃ are often insufficient for activating aryl chlorides. Switch to bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos.[4] These ligands promote both the oxidative addition and the final reductive elimination steps.[4]

  • Palladium Source: Use a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂. While Pd(II) sources can be effective, they require an in-situ reduction step that can sometimes be inefficient.

  • Consider Modern Pre-catalysts: Buchwald's G2 and G3 pre-catalysts (e.g., XPhos-Pd-G2) are often highly effective for challenging substrates as they provide a reliable source of the active L-Pd(0) species.[14]

2. Increase Reaction Temperature:

  • The oxidative addition step has a significant activation energy barrier. Increasing the temperature (e.g., to 80-110 °C) can provide the necessary energy to overcome this barrier. Microwave irradiation can also be a powerful tool to accelerate the reaction, often leading to shorter reaction times and improved yields.[15][16]

3. Solvent and Base Screening:

  • Solvents: Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are standard. The presence of water can be crucial for dissolving the base and facilitating the catalytic cycle.[8]

  • Bases: The choice of base is critical. For heteroaryl chlorides, a moderately strong base is often required. Potassium phosphate (K₃PO₄) is an excellent choice as it is strong enough to promote the reaction but often minimizes base-catalyzed side reactions.[1] Other options include Cs₂CO₃ and K₂CO₃.

Table 1: Recommended Starting Conditions for Screening

ComponentRecommendation A (High-Activity)Recommendation B (Cost-Effective)Rationale
Pd Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-3 mol%)Pd(0) is more directly active; Pd(II) is cheaper but requires in-situ reduction.
Ligand SPhos or XPhos (2-4 mol%)P(t-Bu)₃ (4-6 mol%)Buchwald ligands are highly effective for chlorides; P(t-Bu)₃ is a less expensive but still bulky, electron-rich option.
Base K₃PO₄ (2.0 equiv.)K₂CO₃ (3.0 equiv.)K₃PO₄ is highly effective and soluble in mixed solvent systems.[1]
Solvent 1,4-Dioxane / H₂O (10:1)Toluene / H₂O (10:1)Dioxane is a common and effective solvent for Suzuki reactions.
Temperature 90 - 110 °C90 - 110 °CNecessary to overcome the activation energy for C-Cl bond cleavage.
Symptom 2: Excessive Side Products (Protodeboronation & Homocoupling)

The appearance of significant side products indicates that undesired reaction pathways are outcompeting the desired cross-coupling.

Causality:

  • Protodeboronation: This side reaction is often base-catalyzed and is a major degradation pathway for boronic acids, especially heteroaryl boronic acids.[6][7]

  • Homocoupling: Primarily caused by oxygen in the system leading to oxidative coupling of the boronic acid.[1]

Troubleshooting Workflow:

G cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling start High Side Products p1 Use Boronic Ester (e.g., pinacol ester) start->p1 If deborylated arene observed h1 Thoroughly Degas (e.g., sparging) start->h1 If biaryl from boronic acid observed p2 Use Fresh Boronic Acid p1->p2 p3 Minimize Water Content p2->p3 p4 Lower Reaction Temperature p3->p4 h2 Maintain Inert Atmosphere h1->h2

Caption: Decision tree for minimizing side products.

1. Mitigating Protodeboronation:

  • Switch to a Boronic Ester: Pinacol or neopentyl glycol boronate esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[6][9][10] This is often the most effective solution.

  • Use High-Purity Boronic Acid: Boronic acids can decompose on storage. Ensure you are using a fresh, high-quality reagent.

  • Control Water Content: While Suzuki reactions often benefit from some water, using an anhydrous solvent and a carefully controlled amount of water can suppress this side reaction.

  • Optimize Base and Temperature: Consider a milder base if possible, or lower the reaction temperature once conversion begins, to slow the rate of decomposition relative to the cross-coupling.

2. Preventing Homocoupling:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes. The reaction vessel should be subjected to several vacuum/backfill cycles with the inert gas before adding the solvent and heating.

Experimental Protocol: A Robust Starting Point

This protocol is designed as a high-success-rate starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (powdered, dried, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (to make a 0.1 M solution based on the limiting reagent)

  • Degassed Water

Procedure:

  • To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask with a septum and perform at least three vacuum/backfill cycles with argon or high-purity nitrogen.

  • Under a positive pressure of the inert gas, add the anhydrous 1,4-dioxane via syringe, followed by the degassed water (typically a 10:1 dioxane:water ratio is a good starting point).

  • Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC-MS).[4] Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

III. The Catalytic Cycle: Understanding the "Why"

A firm grasp of the catalytic cycle is essential for rational troubleshooting. The efficiency of each step is influenced by your choice of reagents and conditions.

Suzuki_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)-Ar(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl L-Pd(II)-Ar(Ar') Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-Cl ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond. This is often the rate-limiting step for chloro-pyridines and is accelerated by electron-rich, bulky ligands.[4]

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boron species by a base.[17]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are released as the final product, regenerating the active Pd(0) catalyst. This step is also facilitated by bulky ligands.[4]

By understanding which part of the cycle is likely failing, you can make more informed decisions about how to modify your reaction conditions for success.

References

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4099–4112. Available from: [Link]

  • Molander, G. A., & Trice, S. L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11677–11689. Available from: [Link]

  • Cheong, J. Y., & Denmark, S. E. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(34), 13615–13627. Available from: [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. Available from: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available from: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available from: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available from: [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. FAO AGRIS. Available from: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate. Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available from: [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available from: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available from: [Link]

  • (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. Available from: [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Request PDF. ResearchGate. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available from: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Available from: [Link]

  • Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available from: [Link]

  • Suzuki coupling help : r/chemistry. Reddit. Available from: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros. Reddit. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available from: [Link]

  • Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates. European Journal of Organic Chemistry. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • 6-chloro-5-methylnicotinamide. Chemical Synthesis Database. Available from: [Link]

  • Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. ResearchGate. Available from: [Link]

  • This compound CAS#: 65169-42-8. ChemWhat. Available from: [Link]

  • Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. PubMed. Available from: [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available from: [Link]

  • CN114437031A - Synthetic method of 6-methyl nicotine. Google Patents.
  • Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. Request PDF. ResearchGate. Available from: [Link]

  • ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ResearchGate. Available from: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Methyl 6-chloro-5-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 6-chloro-5-methylpyridine-3-carboxylate. This important heterocyclic building block can present unique challenges during its multi-step synthesis. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address common issues encountered in the lab. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to make informed decisions and optimize your reaction conditions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter, providing a foundational understanding for troubleshooting.

Q1: What is a common and reliable synthetic pathway for this compound?

A common and robust synthetic approach involves a multi-step sequence starting from a pre-formed pyridine derivative. A logical pathway begins with 6-amino-5-methylnicotinic acid, which undergoes a Sandmeyer reaction to introduce the chloro group, followed by an esterification to yield the final product. This route is often preferred because the starting materials are commercially available and the transformations are well-established in organic synthesis.[1][2]

Q2: My overall yield is consistently low. Where should I focus my optimization efforts?

Low overall yield in a multi-step synthesis is a common problem. The most effective strategy is to identify the lowest-yielding step and focus your efforts there.

  • Analyze Each Step: Do not proceed to the next step without first purifying and calculating the yield of each intermediate. This will pinpoint the problematic transformation.

  • Assess Purity: Use crude NMR or LC-MS to analyze the reaction mixture before workup. This can reveal if the reaction is incomplete or if significant side products are being formed.

  • Focus on Critical Reactions: The Sandmeyer reaction is often a source of yield loss due to the instability of diazonium salts and potential side reactions.[3][4] Similarly, the final purification step can lead to significant material loss.

Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the most likely side products?

The presence of multiple spots indicates either an incomplete reaction or the formation of side products. Based on the typical synthetic route, likely impurities include:

  • Starting Material: Unreacted 6-chloro-5-methylnicotinic acid.

  • De-halogenated Product: Methyl 5-methylnicotinate, formed if the chloro group is reductively removed.

  • Hydroxy Byproduct: Formation of Methyl 6-hydroxy-5-methylpyridine-3-carboxylate, which can occur if the diazonium intermediate reacts with water during a Sandmeyer reaction.[1]

  • N-Methylated Salt: While less common under acidic Fischer esterification conditions (due to protonation of the pyridine nitrogen), it can be a significant byproduct if using potent methylating agents like dimethyl sulfate.[5]

Section 2: Troubleshooting the Synthetic Pathway

This section provides detailed troubleshooting for specific issues that may arise during the key transformations.

Part A: The Sandmeyer Reaction (Conversion of 6-Amino- to 6-Chloro-)

The Sandmeyer reaction is a powerful method for converting an aryl amine to a halide via a diazonium salt intermediate.[6] However, it requires careful control of conditions.

  • Causality: The diazonium salt intermediate is thermally unstable and can decompose before it has a chance to react with the copper(I) chloride. The reaction is highly dependent on temperature.

  • Solution & Protocol:

    • Strict Temperature Control: The diazotization step (reaction of the amine with sodium nitrite in acid) must be performed at 0-5 °C in an ice-water bath. Allowing the temperature to rise will lead to premature decomposition of the diazonium salt and formation of phenolic byproducts.[3]

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the amine. This maintains a low concentration of nitrous acid and prevents a rapid, exothermic reaction that could raise the temperature.

    • Catalyst Activity: Ensure the copper(I) chloride is active. If it has oxidized to a green/blue Cu(II) salt, its catalytic efficiency will be greatly reduced.[1] Prepare a fresh solution of CuCl in concentrated HCl immediately before use.

  • Causality: This is often a sign of diazonium salt decomposition and subsequent polymerization or radical side reactions.[4]

  • Solution & Protocol:

    • Maintain Acidity: Ensure the reaction medium is sufficiently acidic (e.g., using concentrated HCl). The acid stabilizes the diazonium salt.

    • Efficient Stirring: Vigorous stirring is crucial to ensure proper mixing and heat dissipation, especially during the addition of sodium nitrite.

    • Order of Addition: Add the cold diazonium salt solution slowly to the pre-heated (if required by the specific protocol) copper(I) chloride solution. This ensures the diazonium salt is immediately consumed as it is added.

Part B: Fischer Esterification (Conversion of Carboxylic Acid to Methyl Ester)

Fischer esterification is an equilibrium-driven reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst.[2]

  • Causality: The primary cause is the presence of water, which shifts the equilibrium back towards the starting materials (Le Chatelier's principle). Water can be introduced from wet reagents or formed during the reaction itself.

  • Solution & Protocol:

    • Use Excess Methanol: Employ a large excess of methanol, as it serves as both the reagent and the solvent, driving the equilibrium towards the product.[5]

    • Effective Water Removal: While not always practical on a small scale, a Dean-Stark apparatus can be used for azeotropic removal of water. For standard lab preparations, ensuring anhydrous methanol and a concentrated acid catalyst is key.

    • Catalyst Choice and Amount: Use a strong acid catalyst like concentrated sulfuric acid or gaseous HCl bubbled through methanol. Ensure a sufficient catalytic amount is used (e.g., 0.1-0.2 equivalents).

  • Causality: Esters, particularly those on electron-deficient rings, can be susceptible to hydrolysis under either acidic or basic conditions.[7][8] The workup procedure, especially a basic wash to remove the acid catalyst, can cause product loss if not performed carefully.

  • Solution & Protocol:

    • Minimize Contact with Base: When neutralizing the reaction with a base (e.g., saturated sodium bicarbonate solution), perform the extraction quickly and at a low temperature (e.g., in an ice bath).

    • Avoid Strong Bases: Use a mild base like sodium bicarbonate instead of stronger bases like sodium hydroxide.

    • Final Wash: After the aqueous workup, a final wash with brine helps to remove residual water from the organic layer before drying.[9]

Section 3: Purification Troubleshooting

Purification is a critical final step where significant yield loss can occur.

  • Causality: The carboxylic acid starting material can streak badly on silica gel, leading to poor separation and contamination of product fractions.

  • Solution & Protocol:

    • Acidify the Mobile Phase: Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can suppress the ionization of the starting carboxylic acid, reducing its interaction with the silica and leading to a more defined spot and better separation.

    • Pre-Workup Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). The carboxylic acid will be extracted into the aqueous layer as its sodium salt, simplifying the subsequent chromatography.

  • Causality: Peak tailing for basic compounds like pyridines is a classic issue in reversed-phase chromatography. It is caused by the strong interaction of the basic pyridine nitrogen with acidic residual silanol groups on the surface of the silica-based stationary phase.[10]

  • Solution & Protocol:

    • Adjust Mobile Phase pH: Lower the mobile phase pH to around 2.5-3.0 using a buffer like phosphate or formate. This protonates the silanol groups, minimizing their interaction with the analyte.[10]

    • Use a Competing Base: Add a mobile phase additive like triethylamine (TEA) at a low concentration (e.g., 5-10 mM). TEA acts as a competing base, preferentially interacting with the active silanol sites and shielding them from the pyridine analyte.[10]

    • Select an Appropriate Column: Use an end-capped column or a column specifically designed for basic compounds (e.g., with a polar-embedded phase) to minimize silanol interactions.[10]

Section 4: Optimized Experimental Protocols & Data

The following protocols are synthesized from established chemical principles and related procedures to provide a robust starting point for your experiments.

Overall Synthetic Scheme

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Fischer Esterification A 6-Amino-5-methyl- nicotinic acid B 6-Chloro-5-methyl- nicotinic acid A->B  1. NaNO₂, conc. HCl, 0-5 °C  2. CuCl, conc. HCl   C Methyl 6-chloro-5-methyl- pyridine-3-carboxylate B->C  MeOH, H₂SO₄ (cat.), Reflux  

Caption: A common two-step synthetic pathway.

Protocol 1: Sandmeyer Reaction for 6-Chloro-5-methylnicotinic acid
ParameterValue/ConditionRationale
Starting Material 6-Amino-5-methylnicotinic acid1.0 eq
Reagent 1 Concentrated HCl~10-12 eq
Reagent 2 Sodium Nitrite (NaNO₂)1.1 eq
Catalyst Copper(I) Chloride (CuCl)0.2 eq
Temperature 0-5 °C (Diazotization)Prevents decomposition of the unstable diazonium salt.[3]
Reaction Time ~2-4 hoursMonitor by TLC for consumption of starting material.
Expected Yield 65-75%Yields can vary based on strict temperature control.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend 6-amino-5-methylnicotinic acid (1.0 eq) in concentrated HCl. Cool the mixture to 0 °C in an ice-water bath.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred suspension of the amine over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • In a separate, larger flask, dissolve copper(I) chloride (0.2 eq) in concentrated HCl and warm slightly if necessary to dissolve.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction to stir and warm to room temperature over 1-2 hours, then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature and collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield crude 6-chloro-5-methylnicotinic acid.

Protocol 2: Fischer Esterification
ParameterValue/ConditionRationale
Starting Material 6-Chloro-5-methylnicotinic acid1.0 eq
Solvent/Reagent Anhydrous MethanolLarge excess (~20 eq)
Catalyst Concentrated H₂SO₄0.2 eq
Temperature Reflux (~65 °C)Provides activation energy for the reaction.
Reaction Time 12-18 hoursReaction is slow; monitor by TLC or LC-MS.[5]
Expected Yield 85-95%This step is typically high-yielding if anhydrous.

Step-by-Step Methodology:

  • Suspend the crude 6-chloro-5-methylnicotinic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (0.2 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction's progress by TLC (a common eluent system is 30-50% ethyl acetate in hexanes).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully pour it into a separatory funnel containing a cold, saturated solution of sodium bicarbonate.

  • Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.

Troubleshooting Workflow

G Start Low Overall Yield Identified CheckStep Which step has low yield? (Isolate and weigh intermediates) Start->CheckStep Sandmeyer Sandmeyer Step CheckStep->Sandmeyer Step 1 Ester Esterification Step CheckStep->Ester Step 2 Purification Purification Step CheckStep->Purification Final Sandmeyer_TLC Analyze Crude TLC/LC-MS Sandmeyer->Sandmeyer_TLC Ester_TLC Analyze Crude TLC/LC-MS Ester->Ester_TLC Purification_Loss High mass loss during column/recrystallization? Purification->Purification_Loss Sandmeyer_Incomplete Incomplete Reaction? (Starting Material Present) Sandmeyer_TLC->Sandmeyer_Incomplete Sandmeyer_SideProd Side Products? (e.g., hydroxy-adduct) Sandmeyer_TLC->Sandmeyer_SideProd Sandmeyer_Sol1 Check Temp Control (0-5°C) Check CuCl activity Sandmeyer_Incomplete->Sandmeyer_Sol1 Sandmeyer_Sol2 Ensure sufficient acid Prevent water contamination Sandmeyer_SideProd->Sandmeyer_Sol2 Ester_Incomplete Incomplete Reaction? (Acid still present) Ester_TLC->Ester_Incomplete Ester_Hydrolysis Product hydrolyzed during workup? Ester_TLC->Ester_Hydrolysis Ester_Sol1 Use anhydrous MeOH Increase reaction time/reflux Ester_Incomplete->Ester_Sol1 Ester_Sol2 Use mild base (NaHCO₃) Perform workup quickly at low temp Ester_Hydrolysis->Ester_Sol2 Purification_Sol1 Optimize column eluent (add acid/base modifier) Purification_Loss->Purification_Sol1 Purification_Sol2 Optimize recrystallization solvent system Purification_Loss->Purification_Sol2

Caption: A decision tree for troubleshooting low yield.

References

  • Vertex AI Search. (2026). Optimization of reaction condition for synthesis of functionalized pyridine (4 a).
  • BenchChem. (2025).
  • PubMed. (n.d.).
  • ChemicalBook. (2025).
  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • ResearchGate. (2014).
  • Vertex AI Search. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Optimizing reaction condition for decarboxylation of 2-pyridone-3-carboxylic acids 4a.
  • Wikipedia. (n.d.). Pyridine.
  • The Royal Society of Chemistry. (n.d.).
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • ResearchGate. (2025).
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • GeeksForGeeks. (2025). Sandmeyer Reaction.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Indian Chemical Society. (1998). A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System.
  • YouTube. (2020). Sandmeyer Reaction.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).

Sources

Degradation of Methyl 6-chloro-5-methylpyridine-3-carboxylate and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 6-chloro-5-methylpyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the handling and experimentation of this compound. Drawing upon established chemical principles and analogous compound behaviors, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your research.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

1. Q: I am observing unexpected peaks in my HPLC/LC-MS analysis after storing my sample in an aqueous buffer. What could be the cause?

A: The most probable cause for the appearance of new peaks in your chromatogram is the hydrolysis of the methyl ester group of this compound. This reaction is common for esters, especially in aqueous solutions that are either acidic or basic.

The primary byproduct of hydrolysis would be 6-chloro-5-methylpyridine-3-carboxylic acid . To confirm this, you should:

  • Analyze the mass spectrum of the new peak. The expected [M-H]⁻ ion for the carboxylic acid would be at m/z 170.0, while the parent compound has a molecular weight of 185.6 g/mol .

  • Run a stability study at different pH values. Hydrolysis is typically accelerated at pH values below 4 and above 8.

  • Co-inject a standard of the suspected carboxylic acid byproduct if available.

Solution:

  • Prepare your solutions fresh whenever possible.

  • If storage is necessary, use a buffered solution at a neutral pH (around 6-7) and store at low temperatures (2-8 °C) to minimize the rate of hydrolysis.

  • Consider using a non-aqueous solvent for your stock solutions, such as DMSO or acetonitrile, and dilute into your aqueous buffer immediately before use.

2. Q: My sample of this compound is showing a gradual loss of the parent compound over time, even when stored in a seemingly inert solvent. What degradation pathway should I consider?

A: If you have ruled out hydrolysis, you should consider the possibility of pyridine ring degradation. While less common under typical laboratory conditions, substituted pyridines can undergo degradation, especially when exposed to light (photodegradation) or elevated temperatures.

Drawing an analogy from the biodegradation of similar compounds like 3-methylpyridine, a potential degradation pathway involves the cleavage of the pyridine ring.[1][2] This can lead to the formation of smaller, more polar aliphatic molecules that may not be readily observed by standard reversed-phase HPLC methods. One of the initial byproducts of such a cleavage could be formic acid.[1][2]

Diagnostic Steps:

  • Protect your samples from light: Store your samples in amber vials or in the dark to prevent photodegradation.

  • Control the temperature: Avoid exposing your samples to high temperatures. If you are performing heated reactions, be aware that this could accelerate degradation.

  • Analyze for small molecule byproducts: Employ analytical techniques capable of detecting small, polar molecules, such as ion-exchange chromatography or specific assays for compounds like formic acid.

3. Q: The pH of my unbuffered aqueous solution containing this compound is decreasing over time. Why is this happening?

A: A decrease in the pH of your solution is a strong indicator of hydrolysis of the methyl ester to the corresponding carboxylic acid, 6-chloro-5-methylpyridine-3-carboxylic acid. The newly formed carboxylic acid will deprotonate in solution, releasing H⁺ ions and thus lowering the pH.

This phenomenon can create a positive feedback loop, as the increasingly acidic conditions can further catalyze the hydrolysis reaction.

Preventative Measures:

  • Use a buffer: Always use a buffer system appropriate for your experimental pH range to maintain a stable pH and prevent autocatalytic degradation.

  • Monitor pH: Regularly monitor the pH of your solutions, especially during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis of the methyl ester: This is a common reaction for esters in aqueous environments, leading to the formation of 6-chloro-5-methylpyridine-3-carboxylic acid and methanol. The rate of this reaction is pH-dependent.

  • Pyridine ring cleavage: While less common, the pyridine ring can be cleaved under certain conditions, such as exposure to strong oxidizing agents, UV light, or microbial action. This would result in the formation of various smaller aliphatic compounds. The biodegradation of similar pyridine derivatives has been shown to yield formic acid as a byproduct.[1][2]

Q2: How can I best prevent the degradation of this compound in solution?

A2: To ensure the stability of this compound in solution:

  • Control pH: Use a buffered solution with a pH between 6 and 7.

  • Low Temperature Storage: Store solutions at 2-8 °C. For long-term storage, consider freezing at -20 °C or below.

  • Protect from Light: Use amber vials or store in the dark to prevent photodegradation.

  • Use Aprotic Solvents for Stock Solutions: Prepare concentrated stock solutions in aprotic solvents like DMSO or DMF and dilute into aqueous buffers as needed.

  • Prepare Fresh: The best practice is to prepare solutions fresh on the day of use.

Q3: What are the expected byproducts of degradation and how can I detect them?

A3: The primary expected byproducts are listed in the table below. The most effective method for their detection and quantification is High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (LC-MS).

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Detection Method
6-chloro-5-methylpyridine-3-carboxylic acidC₇H₆ClNO₂171.58LC-MS, ¹H NMR
MethanolCH₄O32.04GC-MS, ¹H NMR
Formic AcidCH₂O₂46.03Ion Chromatography, LC-MS

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Buffers
  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).

  • Prepare Stock Solution: Prepare a 10 mg/mL stock solution of this compound in acetonitrile.

  • Prepare Test Solutions: Dilute the stock solution into each buffer to a final concentration of 100 µg/mL.

  • Initial Analysis (T=0): Immediately analyze each test solution by HPLC-UV to determine the initial concentration of the parent compound.

  • Incubation: Store the test solutions at a controlled temperature (e.g., room temperature or 37 °C).

  • Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by HPLC-UV.

  • Data Analysis: Plot the percentage of the parent compound remaining against time for each pH value to determine the degradation kinetics.

Visualizing Degradation Pathways

cluster_hydrolysis Pathway 1: Ester Hydrolysis cluster_ring_cleavage Pathway 2: Pyridine Ring Cleavage (Hypothesized) parent This compound product1 6-chloro-5-methylpyridine-3-carboxylic acid parent->product1 H₂O (pH dependent) product2 Methanol parent->product2 H₂O (pH dependent) parent_ring This compound intermediates Ring-opened intermediates parent_ring->intermediates Light, heat, or microbial action product3 Formic Acid intermediates->product3 product4 Other small molecules intermediates->product4

Sources

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in their synthetic routes. Here, we address common side reactions and provide in-depth troubleshooting strategies in a practical question-and-answer format. Our goal is to equip you with the expertise to diagnose issues, optimize your reactions, and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

This section provides quick answers to common problems encountered during the synthesis of substituted pyridines.

Q1: My Hantzsch pyridine synthesis is resulting in low yields. What are the likely causes and solutions?

A1: Low yields in Hantzsch synthesis are often due to incomplete oxidation of the intermediate 1,4-dihydropyridine (DHP) or the formation of side products.[1][2]

  • Incomplete Oxidation: The initial product is a DHP which must be oxidized to the aromatic pyridine.[2] Ensure your oxidizing agent (e.g., nitric acid, potassium ferrocyanide) is active and used in the correct stoichiometric amount. For milder conditions, consider iodine in refluxing methanol, though optimization may be needed to prevent other side reactions.[1]

  • Side Reactions: Byproduct formation can consume starting materials. The order of reagent addition is critical, especially in unsymmetrical syntheses, to avoid undesired intermediates like tricyclic pyrans. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1]

  • Catalyst and Solvent Choice: Consider using alternative catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles or solvent-free conditions with γ-Al2O3 nanoparticles to potentially increase yields significantly.[1]

Q2: I'm observing unexpected byproducts in my Bohlmann-Rahtz pyridine synthesis. How can I improve regioselectivity?

A2: The Bohlmann-Rahtz synthesis can be prone to side reactions, often due to the high temperatures required for cyclodehydration.[1][3]

  • Decomposition of Starting Materials: Acid-sensitive enamines can decompose under strong acid catalysis. Using a milder, solid-supported acid catalyst like Amberlyst-15 can mitigate this and simplify workup.[4]

  • Poor Regioselectivity: The reaction can yield multiple regioisomers. This can sometimes be controlled by steric factors of the enamine.[1] Employing a one-pot, three-component approach where the enamine is generated in situ can sometimes improve selectivity.[3]

  • Lowering Reaction Temperature: The use of a Brønsted acid (acetic acid) or Lewis acid (Yb(OTf)₃, ZnBr₂) catalyst can lower the required temperature for cyclodehydration, thus minimizing decomposition.[1][4]

Q3: My Suzuki-Miyaura coupling to a halopyridine is inefficient, and I see significant dehalogenation and homocoupling byproducts. What should I do?

A3: Suzuki-Miyaura reactions with halopyridines can be challenging. Key issues include catalyst inhibition by the pyridine nitrogen, dehalogenation of the starting material, and homocoupling of the boronic acid.

  • Dehalogenation: This side reaction produces the des-halo pyridine. It can occur when the palladium complex abstracts a hydride from the solvent or base.[5] Careful selection of a non-hydride-donating solvent and base is crucial.

  • Protodeboronation: This is the hydrolysis of the boronic acid, which reduces the amount available for cross-coupling.[6] This is more prevalent with electron-deficient aryl boronic acids and at higher temperatures.[6] Running the reaction under anhydrous conditions and at the lowest effective temperature can help.

  • Homocoupling: The coupling of two molecules of the boronic acid can be a significant side reaction.[7] This is often promoted by the presence of oxygen. Ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere is critical.

Q4: In my Buchwald-Hartwig amination of a halopyridine, I'm getting low yields and hydrodehalogenation of my starting material. How can I optimize this?

A4: Low yields and hydrodehalogenation are common pitfalls in the Buchwald-Hartwig amination of pyridines.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. The use of bidentate phosphine ligands can create more stable catalysts that are less prone to displacement by the basic heterocycle.[8]

  • Hydrodehalogenation: This occurs via a side reaction involving β-hydride elimination from the palladium-amido complex.[9] The choice of ligand is critical to favor reductive elimination of the desired product over β-hydride elimination. Sterically hindered ligands often improve selectivity.

  • Reaction Conditions: The reactivity of halopyridines follows the general trend I > Br > Cl.[10] The choice of base is also highly context-dependent and can significantly impact the reaction outcome.[10] Solvents like acetonitrile and pyridine should be avoided as they can inhibit the reaction by binding to palladium.[11]

Q5: I'm attempting a Sonogashira coupling with a halopyridine, but the main side product is the homocoupling of the alkyne (Glaser coupling). How can I prevent this?

A5: Glaser coupling is a major competing reaction in Sonogashira couplings, especially when using a copper(I) co-catalyst.[12][13]

  • Strictly Anaerobic Conditions: Oxygen promotes Glaser coupling.[12] It is imperative to thoroughly degas all solvents and reagents and to maintain a robust inert atmosphere (argon or nitrogen) throughout the reaction.[12]

  • Copper-Free Conditions: Numerous protocols have been developed that avoid the use of a copper co-catalyst, which is the primary driver of the homocoupling side reaction.[12]

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration, favoring the cross-coupling pathway over homocoupling.[12]

  • Hydrogen Atmosphere: Performing the reaction under a dilute hydrogen atmosphere has been shown to significantly reduce the formation of the homocoupled byproduct.[13]

Troubleshooting Guides

This section offers detailed, step-by-step guidance for specific synthetic methods.

Guide 1: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for preparing dihydropyridines, which are subsequently oxidized to pyridines.[2][14]

Problem: Low Yield of the Final Pyridine Product

Causality Analysis Workflow

Bohlmann_Rahtz_Troubleshooting Problem Problem: Substrate Decomposition Acid-sensitive enamine (e.g., tert-butyl ester) Cause Cause: Strong Acid Catalyst High cyclodehydration temperature Problem->Cause is caused by Solution Solution: Milder Conditions Use solid acid catalyst (Amberlyst-15) Lower reaction temperature Consider Lewis acid catalyst Cause->Solution is mitigated by

Sources

Technical Support Center: Navigating the Challenges of Purifying Methyl Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the purification of methyl nicotinate derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The content is structured to offer practical, field-proven insights grounded in scientific principles.

Frequently Asked Questions (FAQs)

This section addresses common, high-level questions that often arise during the purification of methyl nicotinate and its analogs.

Q1: What are the most common impurities I should expect when working with methyl nicotinate derivatives?

A: Impurity profiles can vary based on the synthetic route. However, common impurities include unreacted starting materials, such as the corresponding nicotinic acid, and byproducts from side reactions. For instance, in syntheses involving the oxidation of a precursor like 2-methyl-5-ethylpyridine, over-oxidation can lead to the formation of dicarboxylic acids (e.g., dinicotinic acid).[1] Positional isomers, such as methyl isonicotinate and methyl picolinate, can also be present.[2] Additionally, hydrolysis of the ester back to the carboxylic acid is a frequent issue, especially during aqueous work-ups.[2][3]

Q2: My methyl nicotinate derivative appears to be degrading during purification. What are the primary stability concerns?

A: Methyl nicotinate and its derivatives are susceptible to hydrolysis, particularly under acidic or alkaline conditions.[2][4][5] Elevated temperatures will also accelerate this degradation.[4][5] For example, studies on methyl nicotinate in aqueous solutions show that it hydrolyzes to nicotinic acid, though this process is slow at refrigerated temperatures (approximately 0.5% per year at 4°C).[6][7] It is crucial to control the pH and temperature during all purification steps, including extraction, chromatography, and solvent evaporation.[3][4]

Q3: Which analytical techniques are best for assessing the purity of my final product?

A: A combination of techniques is often recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for determining the purity of non-volatile and thermally labile compounds like methyl nicotinate derivatives.[8]

  • Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is excellent for separating and identifying volatile impurities and residual solvents.[2][8]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[2]

  • Differential Scanning Calorimetry (DSC) can be employed to determine purity based on the melting point depression of the main component, assuming impurities are soluble in the molten analyte.[8]

A comparison of these techniques is summarized below:

ParameterHPLCGCDSC
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[8]Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[8]Measures heat flow as a function of temperature to determine purity from melting point depression.[8]
Best For Non-volatile and thermally labile compounds, separation of structurally similar impurities.[8]Volatile and semi-volatile compounds, residual solvent analysis.[8]High-purity crystalline solids, assumes eutectic system formation.[8]
Selectivity High; tunable via mobile phase and stationary phase chemistry.[8]High; excellent separation of compounds with different boiling points.[8]High for eutectic systems.[8]

Troubleshooting Guide: Column Chromatography

Column chromatography is a cornerstone of purification for methyl nicotinate derivatives, yet it presents several common challenges.

Issue 1: Peak Tailing and Poor Peak Shape

Q: My compound is showing significant peak tailing during silica gel column chromatography. What is causing this and how can I fix it?

Causality: Peak tailing for basic compounds like pyridine derivatives is primarily caused by strong, non-ideal interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of the silica gel stationary phase.[9] This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" effect on the elution peak.[9]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption="Mitigating Peak Tailing in Pyridine Derivative Chromatography.";

Experimental Protocol: Reducing Peak Tailing

  • Mobile Phase Modification:

    • Action: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine, to your eluent. A typical starting concentration is 0.1-1% (v/v).

    • Rationale: The competing base will preferentially interact with the acidic silanol sites on the silica, effectively "shielding" them from your methyl nicotinate derivative.[9] This allows your compound to elute more symmetrically.

  • Change of Stationary Phase:

    • Action: If tailing persists, consider using a less acidic stationary phase. Options include deactivated or "end-capped" silica gel, or alumina (basic or neutral).

    • Rationale: These stationary phases have fewer free silanol groups, thus reducing the potential for strong acid-base interactions that cause tailing.

  • Check for Column Overload:

    • Action: Reduce the amount of crude material loaded onto the column.

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[9] As a rule of thumb, for silica gel flash chromatography, the sample mass should be about 1-5% of the silica gel mass.

Issue 2: Co-elution of Impurities

Q: My target compound is co-eluting with a closely related impurity. How can I improve the separation?

Causality: Co-elution occurs when the target compound and an impurity have very similar affinities for the stationary phase under the chosen conditions. This is common with positional isomers or byproducts with similar functional groups and polarities.

Troubleshooting Workflow:

G

Step-by-Step Methodologies:

  • Fine-Tune Eluent Polarity:

    • Action: Systematically vary the ratio of your polar and non-polar solvents in small increments (e.g., 5% changes) and analyze by Thin Layer Chromatography (TLC). A common starting eluent system for these compounds is a mixture of petroleum ether and ethyl acetate.[3][10]

    • Rationale: Even small changes in eluent strength can significantly alter the retention factors (Rf) of compounds with similar polarities, potentially resolving them.

  • Change Solvent Selectivity:

    • Action: If adjusting polarity fails, switch to a different solvent system with different chemical properties. For example, if you are using a hexane/ethyl acetate system (a non-polar hydrocarbon and a polar ester), try a dichloromethane/methanol system (a chlorinated solvent and a protic alcohol).

    • Rationale: Different solvents interact with the analyte and stationary phase through different mechanisms (e.g., hydrogen bonding, dipole-dipole interactions), which can alter the relative elution order and improve separation.

  • Employ Gradient Elution:

    • Action: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase the percentage of the more polar solvent over the course of the separation.

    • Rationale: This technique is effective for separating mixtures with a wide range of polarities. It helps to elute weakly retained compounds faster while providing sufficient elution strength to move strongly retained compounds, often with better resolution and peak shape.

Issue 3: Low Recovery or On-Column Degradation

Q: I'm losing a significant amount of my product during column chromatography. What could be happening?

Causality: Low recovery can be due to irreversible adsorption onto the stationary phase or chemical degradation catalyzed by the silica gel itself. As mentioned, silica gel is acidic and can promote hydrolysis of the ester group, especially if the eluent contains nucleophilic solvents (like methanol) or traces of water.[11]

Protocol: Diagnosing and Preventing Low Recovery

  • Perform a Silica Stability Test (2D TLC):

    • a. Spot your crude sample mixture in the bottom-left corner of a square TLC plate.

    • b. Develop the plate in a suitable solvent system.

    • c. Remove the plate, dry it completely, and mark the solvent front.

    • d. Rotate the plate 90 degrees counter-clockwise so the separated spots are now on the baseline.

    • e. Develop the plate again in the same solvent system.

    • Interpretation: If your compound is stable, the spots will migrate to form a diagonal line. Any spots that appear off this diagonal represent degradation products formed upon interaction with the silica.[9]

  • Mitigation Strategies:

    • Deactivate Silica: If the 2D TLC shows degradation, consider using a less acidic stationary phase like neutral alumina or a polymer-based column.[9]

    • Optimize Solvent Removal: After purification, remove the solvent under reduced pressure at a low temperature (e.g., <40°C) to prevent thermal degradation.[9]

    • Dry-Loading: If your compound has poor solubility in the column eluent, it might precipitate at the top of the column. Use a dry-loading technique by pre-adsorbing your sample onto a small amount of silica gel before loading it onto the column.[12]

Troubleshooting Guide: Crystallization

Crystallization is a powerful technique for achieving high purity, but inducing crystal formation can be challenging.

Q: My purified methyl nicotinate derivative is an oil and refuses to crystallize. What can I do?

Causality: Failure to crystallize can be due to the presence of persistent impurities that inhibit lattice formation, the intrinsic properties of the molecule (e.g., low melting point, conformational flexibility), or the use of an inappropriate solvent system.

Strategies for Inducing Crystallization:

StrategyDescriptionRationale
Solvent Screening Systematically test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water). Look for a solvent in which your compound is sparingly soluble at room temperature but readily soluble when hot.The ideal crystallization solvent allows the compound to be fully dissolved at a higher temperature and then become supersaturated upon cooling, forcing crystal formation.
Anti-Solvent Addition Dissolve your oily product in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until turbidity persists.This method gradually reduces the overall solubility of the compound in the mixed solvent system, promoting precipitation and hopefully crystallization.
Scratching Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod.The microscopic scratches on the glass provide nucleation sites, which can be the energetic trigger needed to initiate crystal growth.
Seeding If you have a tiny crystal of the desired product (from a previous batch or a different method), add it to the supersaturated solution.The seed crystal acts as a template, providing a pre-formed crystal lattice onto which other molecules can deposit, bypassing the difficult initial nucleation step.

Note on pH Adjustment: For derivatives that have a corresponding nicotinic acid impurity, adjusting the pH during workup or recrystallization can be critical. For example, in the purification of nicotinamide, adjusting the pH to between 7 and 10 in an aqueous alcohol solution helps to remove acidic impurities like nicotinic acid.[13]

Chiral Separation Challenges

Q: I have synthesized a chiral methyl nicotinate derivative as a racemic mixture. What are the common approaches for separating the enantiomers?

Causality: Enantiomers have identical physical properties (boiling point, solubility, etc.) in a non-chiral environment, making their separation impossible by standard techniques like distillation or conventional chromatography. Separation requires introducing a chiral element into the system.

Methods for Chiral Resolution:

  • Chiral Chromatography (HPLC or GC):

    • Principle: This is the most direct analytical and preparative method. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

    • Common CSPs: Columns based on derivatized cellulose, amylose, or cyclodextrins are frequently used.[14] The choice of CSP and mobile phase is critical and often requires screening.

  • Diastereomeric Salt Formation:

    • Principle: React the racemic mixture (which is basic due to the pyridine nitrogen) with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or camphorsulfonic acid.[15] This forms a pair of diastereomeric salts.

    • Separation: Diastereomers have different physical properties and can often be separated by fractional crystallization.

    • Final Step: After separation, the chiral acid is removed by a simple acid-base workup to yield the pure enantiomers of your derivative.

G

References

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • BenchChem. (2025). Scalability challenges in the synthesis of Methyl 6-methylnicotinate.
  • BenchChem. (2025). A Comparative Guide to Validating the Purity of Methyl 6-methylnicotinate.
  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.
  • BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • BenchChem. (2025). A Guide to the Chemical Synthesis and Purification of Methyl Nicotinate for Research Applications.
  • BenchChem. (2025). Technical Support Center: Optimizing Synthesis of Methyl 6-methylnicotinate.
  • Google Patents. (n.d.). US11952396B1 - Crystalline solids of nicotinic acid mononucleotide and esters thereof and methods of making and use.
  • BenchChem. (2025). Technical Support Center: Stability of Aqueous Methyl Nicotinate Solutions.
  • National Institutes of Health. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources.
  • Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
  • ChemicalBook. (2024). Methyl Nicotinate: uses and Synthesis method.
  • Google Patents. (n.d.). RU2753492C1 - Chiral separation of mixture of nicotine enantiomers.
  • BenchChem. (2025). Technical Support Center: Stability of Methyl 6-methylnicotinate in Aqueous Solutions.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC - NIH.
  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed.

Sources

Technical Support Center: Synthesis of Methyl 6-chloro-5-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 6-chloro-5-methylpyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis of this important substituted pyridine derivative. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the key stages?

A common and versatile method for constructing the substituted pyridine core is the Hantzsch Pyridine Synthesis . This multi-component reaction offers a straightforward approach to assembling the pyridine ring with the desired substitution pattern.[1][2][3][4] The synthesis of this compound can be logically divided into three main stages:

  • Pyridine Ring Formation (Hantzsch Synthesis): Condensation of a β-ketoester (e.g., ethyl acetoacetate), an aldehyde, and a nitrogen source (e.g., ammonia) to form a dihydropyridine.

  • Aromatization: Oxidation of the dihydropyridine intermediate to the corresponding pyridine.

  • Chlorination and Esterification: Introduction of the chloro group at the 6-position and conversion of the carboxylic acid to a methyl ester. The order of these two steps can vary depending on the specific synthetic strategy.

Troubleshooting Guide: Impurity Identification and Mitigation

This section provides a detailed breakdown of potential impurities that can arise at each stage of the synthesis, along with their identification and strategies for mitigation.

Stage 1 & 2: Hantzsch Pyridine Synthesis and Aromatization

A plausible Hantzsch-type synthesis for a precursor to our target molecule would involve the condensation of ethyl acetoacetate, acetaldehyde, and a suitable nitrogen donor, followed by oxidation.

Q2: My reaction yields a complex mixture of products after the initial pyridine synthesis. What are the likely side products?

The Hantzsch synthesis, while powerful, can lead to several side products if not properly controlled.

  • Incomplete Cyclization: The reaction involves several intermediate steps, including Knoevenagel condensation, Michael addition, and cyclization.[5] If the reaction does not go to completion, you may find acyclic intermediates in your crude product.

  • Alternative Cyclization Pathways: Depending on the reactants and conditions, alternative cyclizations can occur, leading to isomeric pyridine products.

  • Over-oxidation: During the aromatization step, harsh oxidizing agents can lead to the formation of N-oxides or other oxidized byproducts.[3]

dot

Caption: Potential side reactions during Hantzsch pyridine synthesis.

Troubleshooting Steps:

Issue Potential Cause Recommended Solution
Low Yield of Pyridine Incomplete reaction or side product formation.Monitor the reaction by TLC or LC-MS to ensure completion. Optimize reaction temperature and time. Consider a milder oxidizing agent for the aromatization step.
Presence of Multiple Isomers Non-optimal reaction conditions.Carefully control the stoichiometry of the reactants. Adjust the reaction temperature to favor the desired isomer.
Detection of N-Oxides Overly aggressive oxidation.Use a milder oxidant such as air, iodine, or a copper(II) salt.
Stage 3: Chlorination

The introduction of a chlorine atom at the 6-position is a critical step. This is often achieved by treating a corresponding 6-hydroxypyridine (or its tautomer, a pyridone) with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6][7]

Q3: After the chlorination step, I observe multiple chlorinated species. What are these impurities?

Incomplete or over-chlorination are common issues.

  • Unreacted Starting Material: The 6-hydroxypyridine precursor may remain if the reaction is incomplete.

  • Di- or Tri-chlorinated Species: Under harsh conditions, chlorination can occur at other positions on the pyridine ring or on the methyl group.[8]

  • Byproducts from the Chlorinating Agent: Reagents like POCl₃ can generate phosphoric acid byproducts that may need to be removed.

dot

Caption: Impurity formation during the chlorination step.

Troubleshooting Steps:

Impurity Detected Probable Cause Mitigation Strategy
Unreacted 6-hydroxypyridine Insufficient chlorinating agent or reaction time.Increase the equivalents of the chlorinating agent and/or extend the reaction time. Monitor by TLC or LC-MS.
Di- or Tri-chlorinated pyridines Excess chlorinating agent or high temperature.Carefully control the stoichiometry of the chlorinating agent. Perform the reaction at a lower temperature.
Side-chain chlorinated products Presence of radical initiators or high temperatures.Ensure the reaction is performed in the dark and at a controlled temperature to minimize radical side reactions.[8]
Stage 4: Esterification

If the synthesis starts with 6-chloro-5-methylnicotinic acid, the final step is esterification to the methyl ester.

Q4: The esterification of my 6-chloro-5-methylnicotinic acid is sluggish and gives a poor yield. What could be the issue?

Esterification of nicotinic acids can be challenging.

  • Incomplete Reaction: The equilibrium of the Fischer esterification may not favor the product.

  • Hydrolysis of the Ester: The product can hydrolyze back to the carboxylic acid if water is present during workup.

  • Decarboxylation: At high temperatures, nicotinic acids can undergo decarboxylation.[9]

Troubleshooting Steps:

Issue Potential Cause Recommended Solution
Low Conversion to Ester Unfavorable equilibrium in Fischer esterification.Use a large excess of methanol to drive the reaction forward. Use a dehydrating agent or a Dean-Stark trap to remove water. Alternatively, convert the carboxylic acid to an acid chloride first, then react with methanol.
Product Hydrolysis Presence of water during workup or storage.Ensure all workup steps are performed under anhydrous conditions. Thoroughly dry the final product.
Presence of 2-Chloro-5-methylpyridine Decarboxylation at high temperatures.Perform the esterification at the lowest effective temperature. Monitor the reaction closely to avoid prolonged heating.

Analytical Methods for Impurity Profiling

Accurate identification and quantification of impurities are crucial for process optimization and ensuring the quality of the final product.

Analytical Technique Application Sample Preparation Expected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of known and unknown impurities.Dissolve a known concentration of the sample in a suitable solvent (e.g., acetonitrile/water).The main peak corresponds to the target compound. Impurities will appear as separate peaks, and their area percentage can be used for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and isomeric byproducts.Dissolve the sample in a volatile organic solvent. Derivatization may be necessary for non-volatile impurities.The mass spectrum of each peak can be used to identify the molecular weight and fragmentation pattern of the components, aiding in structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and major impurities.Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).¹H and ¹³C NMR will confirm the structure of the desired product. Characteristic shifts can indicate the presence of impurities (e.g., absence of the -OH proton from the starting material, presence of signals from isomeric byproducts).

Purification Strategies

Purification Technique When to Use Key Considerations
Recrystallization For solid products with moderate to high purity.Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
Column Chromatography To separate complex mixtures of impurities.Select an appropriate stationary phase (e.g., silica gel) and a mobile phase that provides good separation of the target compound from its impurities.
Distillation For liquid products or to remove volatile impurities.Perform under reduced pressure to avoid thermal degradation of the product.

References

  • Novel synthesis of 3,5-disubstituted pyridines by 1,4-cycloaddition of 1-aza-1,3-butadienes with enamines. The Journal of Organic Chemistry.
  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Pharmazie.
  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • One-Step Synthesis of 3,5-Disubstituted-2-pyridylpyrroles from the Condensation of 1,3-Diones and 2-(Aminomethyl)pyridine. Organic Letters.
  • Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones. The Journal of Organic Chemistry.
  • Hantzsch Pyridine Synthesis. Scribd.
  • Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • Synthesis of 6-chloronicotinic acid. PrepChem.com.
  • 6-Chloronicotinic acid. ChemicalBook.
  • Hantzsch pyridine synthesis - overview. ChemTube3D.
  • Preparation of 2-chloro-5-methylpyridine.
  • 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isol
  • Preparation of 2-chloro-5-methylpyridine.
  • Exploring 6-Chloronicotinic Acid: Properties, Applic
  • Purification method of pyridine and pyridine derivatives.
  • Technical Support Center: Synthesis of Substituted Pyridin-4-ols. Benchchem.
  • Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Preparation method of 6-chloronicotinic acid.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • 6-Chloronicotinic acid. Chem-Impex.
  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI.
  • Process for the preparation of 6-methyl-nicotinic-acid esters.
  • 5-Chloro-2-methylpyridine. ChemScene.
  • Common side reactions during the esterification of 6-methylnicotinic acid. Benchchem.
  • Method of side-chain chlorination of 2-chloro-methylpyridine.
  • 6-Chloro-5-methylnicotinic acid isopropyl ester. ChemScene.
  • 6-Amino-5-chloro-nicotinic acid methyl ester. Sigma-Aldrich.
  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv
  • 6-Chloro-5-methyl-nicotinic acid ethyl ester. ChemicalBook.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Methyl 6-chloro-5-methylpyridine-3-carboxylate Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a non-negotiable cornerstone of quality control. Methyl 6-chloro-5-methylpyridine-3-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for determining its purity. We will move beyond a simple recitation of steps to explain the scientific rationale behind our choices, ensuring a robust and reliable analytical procedure.

The Foundational Principle: Why HPLC?

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in the pharmaceutical industry.[1] Its precision, resolving power, and quantitative accuracy make it the ideal technique for separating the main compound from any potential process-related impurities or degradation products. For a moderately polar compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical starting point.[2] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, causing more hydrophobic molecules to be retained longer.[2]

Crafting the Method: A Symphony of Column, Mobile Phase, and Detection

The success of any HPLC validation hinges on a well-developed method. The choices made here are not arbitrary; they are informed by the physicochemical properties of the analyte and a deep understanding of chromatographic principles.

Column Selection: The Heart of the Separation

For this compound, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard and effective choice.[3] The C18 stationary phase provides sufficient hydrophobicity to retain the analyte and separate it from more polar or less polar impurities. The 5 µm particle size offers a good balance between efficiency and backpressure.

Mobile Phase Composition: The Driving Force

A gradient elution is often preferred over an isocratic one for purity analysis as it can effectively separate compounds with a wider range of polarities. A typical mobile phase for this analysis would consist of:

  • Aqueous Phase (A): 0.1% Formic Acid in Water. The acid helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape.

  • Organic Phase (B): Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.

A gradient starting with a higher proportion of the aqueous phase and gradually increasing the organic phase will elute polar impurities first, followed by the main analyte, and finally any non-polar impurities.

Detection Wavelength: Seeing the Unseen

UV detection is the most common method for chromophoric compounds like this compound. The selection of the detection wavelength is critical for sensitivity. An initial UV scan of the analyte in the mobile phase will reveal its maximum absorbance (λmax). A wavelength of 254 nm is a common starting point for aromatic compounds.[3]

The Validation Gauntlet: Proving Method Fitness for Purpose

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[5][6]

Caption: A workflow diagram illustrating the key stages of HPLC method development and subsequent validation according to ICH Q2(R1) guidelines.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are a critical part of demonstrating specificity for a stability-indicating method.[1][7][8] These studies involve subjecting the drug substance to stress conditions to intentionally produce degradation products.[9]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C. Neutralize before injection.[9]

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.[9]

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV and visible light.

The goal is to achieve 5-20% degradation of the active ingredient.[9] The chromatograms from these stressed samples are then compared to that of an unstressed sample. The method is considered specific if the main peak is well-resolved from all degradation product peaks.

Caption: Experimental design for forced degradation studies to establish the specificity and stability-indicating nature of the HPLC method.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. This is typically assessed by preparing a series of at least five concentrations of a reference standard and plotting the peak area against concentration. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Data Presentation: Linearity

Concentration (µg/mL)Peak Area (mAU*s)
50251000
75374500
100502000
125626000
150749000
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

Data Presentation: Accuracy

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.899.8%
Average Recovery 99.8%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Analysis of replicate samples on different days, by different analysts, or on different instruments.

The precision is expressed as the relative standard deviation (%RSD) of the results.

Data Presentation: Precision

Parameter% Purity (n=6)Average Purity% RSD
Repeatability 99.8, 99.9, 99.7, 99.8, 99.9, 99.899.82%0.08%
Intermediate Precision 99.7, 99.6, 99.8, 99.7, 99.9, 99.799.73%0.11%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (S/N), with LOD being approximately 3:1 and LOQ being approximately 10:1.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 5°C)

  • Mobile phase composition (e.g., ± 2% organic component)

The system suitability parameters should remain within acceptable limits for all variations.

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed before running the sample set to ensure that the chromatographic system is performing adequately. Key parameters include:

  • Tailing factor: Should be ≤ 2.0.

  • Theoretical plates: Should be > 2000.

  • %RSD of replicate injections: Should be ≤ 2.0%.

Comparative Analysis: HPLC and Its Alternatives

While HPLC is the gold standard, it's important to understand its place among other analytical techniques.

TechniquePrincipleAdvantages for this AnalyteDisadvantages
HPLC Partitioning between a liquid mobile phase and a solid stationary phase.High resolution, quantitative accuracy, well-established for purity analysis.Requires solvent consumption.
UPLC (Ultra-Performance Liquid Chromatography) Similar to HPLC but uses smaller particles (<2 µm), leading to higher pressures.Faster analysis times, better resolution, lower solvent consumption.[10]Higher initial instrument cost.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds; potential for thermal degradation of the analyte.
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field.High efficiency, low sample and solvent consumption.[10]Can have lower sensitivity and reproducibility compared to HPLC.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (often CO₂) as the mobile phase."Green" technique with reduced organic solvent use, fast separations.[10][11]Less universally applicable than RP-HPLC.

For the routine purity determination of this compound, the validated RP-HPLC method offers the most practical and reliable solution. UPLC presents a viable alternative for high-throughput environments.

Conclusion

The validation of an analytical method is a meticulous process that underpins the quality and safety of pharmaceutical products. This guide has detailed a scientifically sound approach to validating an RP-HPLC method for determining the purity of this compound. By grounding our experimental design in the principles of chromatography and adhering to the rigorous standards of ICH Q2(R1), we can establish a method that is not only accurate and precise but also robust and reliable for its intended purpose. This self-validating system provides the high degree of assurance required in the pharmaceutical industry, ensuring that this critical intermediate meets the stringent purity specifications necessary for the synthesis of safe and effective medicines.

References

  • Alsante, K. M., et al. (2011). Forced degradation as an integral part of HPLC stability-indicating method development. In Separation Science and Technology (Vol. 10, pp. 1-32). Academic Press. [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Ngwa, G. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. American Pharmaceutical Review. [Link]

  • Studylib. (n.d.). Forced Degradation Studies in HPLC Stability Method Development. [Link]

  • Lamb, E. (2024). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kanwal, N. (2015). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [Link]

  • Kim, S., & Kaplan, L. A. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 38(5), 1381-1387. [Link]

  • Baertschi, S. W. (2006). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 1-15. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

Sources

A Comparative Analysis of Methyl 6-chloro-5-methylpyridine-3-carboxylate and Other Nicotinic Acid Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of Methyl 6-chloro-5-methylpyridine-3-carboxylate against other common nicotinic acid esters, namely Methyl nicotinate, Ethyl nicotinate, and Isopropyl nicotinate. Designed for researchers, scientists, and drug development professionals, this document details the synthesis, physicochemical characterization, and biological evaluation of these compounds, offering a robust methodology for head-to-head comparison.

Introduction

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1][2] While nicotinic acid itself is a potent lipid-modifying agent, its clinical use can be limited by side effects such as flushing.[3] Esterification of the carboxylic acid group is a common strategy to modulate the physicochemical properties and potentially improve the therapeutic index of nicotinic acid-based compounds.[4] this compound is a substituted nicotinic acid ester with potential for unique biological activities due to the presence of the chloro and methyl groups on the pyridine ring. This guide outlines the necessary experimental procedures to rigorously compare its performance against simpler nicotinic acid esters.

I. Synthesis of Nicotinic Acid Esters

The primary route for synthesizing nicotinic acid esters is through Fischer esterification, where nicotinic acid is reacted with the corresponding alcohol in the presence of a strong acid catalyst.[4]

Experimental Protocol: Fischer Esterification

Materials:

  • Nicotinic acid

  • Methanol (for Methyl nicotinate)

  • Ethanol (for Ethyl nicotinate)

  • Isopropanol (for Isopropyl nicotinate)[4]

  • Appropriate chlorinated solvent (e.g., dichloromethane) for extraction

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve nicotinic acid in an excess of the corresponding alcohol (e.g., for methyl nicotinate, use a 1:10 molar ratio of nicotinic acid to methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the ester into a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purify the ester by vacuum distillation or column chromatography.

For the synthesis of this compound, a similar esterification protocol would be followed, starting from 6-chloro-5-methylnicotinic acid. A general synthesis approach for a substituted pyridine like 2-chloro-5-methylpyridine is available.[1]

Synthesis_Workflow cluster_reactants Reactants Nicotinic Acid Derivative Nicotinic Acid Derivative Reaction Mixture Reaction Mixture Nicotinic Acid Derivative->Reaction Mixture Alcohol Alcohol Alcohol->Reaction Mixture Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Workup Workup Reflux->Workup Cooling & Neutralization Purification Purification Workup->Purification Extraction & Drying Final Product Final Product Purification->Final Product Distillation/Chromatography

II. Physicochemical Characterization

A thorough comparison of the physicochemical properties of the esters is crucial for understanding their potential bioavailability and formulation characteristics.

PropertyThis compoundMethyl NicotinateEthyl NicotinateIsopropyl Nicotinate
Molecular Formula C₈H₈ClNO₂[5]C₇H₇NO₂[6]C₈H₉NO₂[7]C₉H₁₁NO₂[8]
Molecular Weight ( g/mol ) 185.61137.14[6]151.16[7]165.19[8]
Appearance SolidWhite crystalline solid[9]Colorless to light yellow liquidLiquid[4]
Melting Point (°C) Not readily available39-44[9][10]8-10N/A
Boiling Point (°C) Not readily available204-209[9][10]223-224224-227[11]
Solubility Not readily availableSoluble in water and ethanol[9]Miscible with waterModerately lipophilic[4]
LogP (Octanol/Water) Predicted to be higher than methyl nicotinate~0.8-1.2~1.3~1.6[12]

III. Comparative Biological Evaluation

This section outlines key in vitro and in vivo assays to compare the biological activities of the nicotinic acid esters. The primary focus will be on their potential as GPR109A receptor agonists, their anti-inflammatory properties, and their hypolipidemic effects.

A. GPR109A Receptor Activation

Nicotinic acid's effects on lipid metabolism are primarily mediated through the G protein-coupled receptor 109A (GPR109A).[13]

Objective: To determine the binding affinity of the test compounds for the GPR109A receptor.

Protocol: A competitive radioligand binding assay is a standard method.

  • Prepare cell membranes from a cell line overexpressing human GPR109A.

  • Incubate the membranes with a known radioligand for GPR109A (e.g., [³H]nicotinic acid) and varying concentrations of the test compounds.

  • After incubation, separate the bound and free radioligand by filtration.

  • Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the radioligand binding.

Objective: To assess the functional activity of the compounds as GPR109A agonists. GPR109A activation leads to an increase in intracellular calcium.[14][15]

Protocol:

  • Culture a cell line expressing GPR109A (e.g., CHO-K1 cells).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).[16]

  • Stimulate the cells with varying concentrations of the nicotinic acid esters.

  • Measure the change in intracellular calcium concentration using a fluorescence plate reader or flow cytometer.[16]

  • Determine the EC50 value for each compound, which is the concentration that produces 50% of the maximal response.

GPR109A_Activation_Pathway Nicotinic Acid Ester Nicotinic Acid Ester GPR109A GPR109A Nicotinic Acid Ester->GPR109A Binds to Gαi Gαi GPR109A->Gαi Activates PLC PLC Gαi->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Cellular Response Cellular Response Ca2+ Release->Cellular Response

B. Anti-Inflammatory Activity

Nicotinic acid has demonstrated anti-inflammatory properties.[13][17] This can be evaluated in vitro using a macrophage cell line.

Objective: To compare the ability of the esters to suppress the inflammatory response in macrophages.

Protocol:

  • Culture a murine macrophage cell line (e.g., RAW 264.7).

  • Pre-treat the cells with different concentrations of the nicotinic acid esters for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[18]

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Measure the levels of pro-inflammatory mediators such as nitric oxide (NO) using the Griess assay and cytokines like TNF-α and IL-6 using ELISA kits.[19][20]

  • Determine the concentration of each ester that causes a 50% reduction in the production of these inflammatory markers.

C. Hypolipidemic Activity

The primary therapeutic application of nicotinic acid is its ability to lower lipid levels.[2]

Objective: To compare the in vivo efficacy of the nicotinic acid esters in reducing plasma lipid levels.

Protocol:

  • Use a high-fat diet-induced hyperlipidemic rat model.

  • Divide the rats into groups: a normal control group, a high-fat diet control group, and treatment groups receiving different doses of each nicotinic acid ester. A positive control group receiving a known hypolipidemic agent like fenofibrate can also be included.[21]

  • Administer the compounds orally once daily for a period of 4-8 weeks.

  • At the end of the treatment period, collect blood samples and measure the plasma levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C).[22][23]

  • Compare the lipid-lowering effects of the different esters relative to the high-fat diet control group.

IV. Structure-Activity Relationship (SAR) and Discussion

The data obtained from the synthesis, physicochemical characterization, and biological evaluation will allow for a comprehensive structure-activity relationship analysis. Key points to consider include:

  • Effect of Ester Chain Length: Compare the activity of methyl, ethyl, and isopropyl nicotinate to understand how the size of the alkyl group influences receptor binding, cellular activity, and in vivo efficacy.

  • Impact of Ring Substitution: Analyze the data for this compound to determine how the chloro and methyl substituents on the pyridine ring affect its biological profile compared to the unsubstituted esters. These substitutions can alter the electronic properties and steric hindrance of the molecule, potentially leading to differences in receptor affinity and metabolic stability.

  • Correlation between In Vitro and In Vivo Data: Assess whether the in vitro receptor binding and activation data correlate with the observed in vivo hypolipidemic and anti-inflammatory effects.

Conclusion

This guide provides a systematic approach for the comparative analysis of this compound with other common nicotinic acid esters. By following these detailed experimental protocols, researchers can generate robust and comparable data to elucidate the structure-activity relationships within this class of compounds and identify promising candidates for further drug development. The insights gained from such a comparative study are invaluable for the rational design of novel nicotinic acid derivatives with improved therapeutic profiles.

References

  • Ataman Kimya. ETHYL NICOTINATE. Available from: [Link]

  • Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • PubChem. Isopropyl nicotinate. Available from: [Link]

  • Chemical Synthesis Database. 6-chloro-5-methylnicotinamide. Available from: [Link]

  • Google Patents. CN106957262A - A kind of preparation method of ethyl nicotinate.
  • Plaisance, K. L., et al. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. PLoS One, 8(12), e82922 (2013). Available from: [Link]

  • Li, Y., et al. Nicotinic acid modulates intracellular calcium concentration and disassembles the cytoskeleton. Molecular Medicine Reports, 10(6), 2831-2836 (2014). Available from: [Link]

  • PubChem. Methyl Nicotinate. Available from: [Link]

  • PubChem. Ethyl Nicotinate. Available from: [Link]

  • Sirtori, C. R., et al. Comparative study on the in vivo and in vitro antilipolytic effects of etofibrate, nicotinic acid and clofibrate in the rat. Pharmacological Research Communications, 9(8), 743-752 (1977). Available from: [Link]

  • Park, J. W., et al. Inhibition of nitric oxide and inflammatory cytokines in LPS-stimulated murine macrophages by resveratrol, a potent proteasome inhibitor. International Journal of Molecular Medicine, 29(6), 1079-1086 (2012). Available from: [Link]

  • PubMed. Nicotinic acid modulates intracellular calcium concentration and disassembles the cytoskeleton. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Study on the Synthesis and Hypolipidemic Activities of Coumarin Oxime Esters Derivatives. Available from: [Link]

  • Cheméo. Chemical Properties of Isopropyl nicotinate (CAS 553-60-6). Available from: [Link]

  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Available from: [Link]

  • Patsnap. Preparation method of ethyl nicotinate.
  • Cheméo. Chemical Properties of Methyl nicotinate (CAS 93-60-7). Available from: [Link]

  • PubMed. Evaluation of the hypolipidemic activity of xenalipin in experimental animals. Available from: [Link]

  • University of Washington. CALCIUM FLUX PROTOCOL. Available from: [Link]

  • Google Patents. WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.
  • MDPI. Evaluation of the Influence of Hypolipidemic Medication on Albino Wistar Rats' Bone Tissue by NMR Diffusiometry. Available from: [Link]

  • ResearchGate. Niacin attenuates the production of pro-inflammatory cytokines in LPS-induced mouse alveolar macrophages by HCA2 dependent mechanisms. Available from: [Link]

  • Google Patents. US20160326134A1 - Synthesis and resolution of nicotine.
  • Wikipedia. Methyl nicotinate. Available from: [Link]

  • University of Washington. Measurement of Intracellular Calcium By Flow Cytometry. Available from: [Link]

  • FooDB. Showing Compound Ethyl nicotinate (FDB001016). Available from: [Link]

  • Human Metabolome Database. Showing metabocard for Methyl nicotinate (HMDB0029806). Available from: [Link]

  • Neliti. Synthesis, characterization of some derivationes of 3-Nicotinc acide. Available from: [Link]

  • CABI Digital Library. Influence of nicotinic acid on serum cholesterol in man. Available from: [Link]

  • Scent.vn. Isopropyl nicotinate (CAS 553-60-6): Odor profile, Properties, & IFRA compliance. Available from: [Link]

  • BMG LABTECH. Calcium assays: at the centre of biology. Available from: [Link]

  • MDPI. Punicalagin Prevents Inflammation in LPS-Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway. Available from: [Link]

  • MDPI. Efficient Method of (S)-Nicotine Synthesis. Available from: [Link]

  • The Good Scents Company. isopropyl nicotinate. Available from: [Link]

  • 化源网. 65169-42-8_this compound. Available from: [Link]

  • PubMed. Niacin attenuates the production of pro-inflammatory cytokines in LPS-induced mouse alveolar macrophages by HCA2 dependent mechanisms. Available from: [Link]

  • NYS Medicaid Prescriber Education Program. DI Response_Nicotinic acid ER vs IR_final_6-26-18-FIN-201810171121. Available from: [Link]

  • Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available from: [Link]

Sources

Comparative Guide to the Biological Activity of Methyl 6-chloro-5-methylpyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine ring is a foundational scaffold in medicinal chemistry and agrochemical research, prized for its versatile electronic properties, synthetic accessibility, and ability to engage in diverse biological interactions.[1][2] Its derivatives have been successfully developed into a wide array of therapeutic agents and specialized chemicals.[3][] Among the vast landscape of pyridine-based compounds, derivatives of Methyl 6-chloro-5-methylpyridine-3-carboxylate represent a particularly promising class. The strategic placement of chloro, methyl, and carboxylate groups on the pyridine core provides a versatile template for chemical modification, enabling the exploration of a broad chemical space to optimize biological activity.

This guide offers an in-depth comparison of the biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, and herbicidal properties. We will delve into their mechanisms of action, compare the efficacy of various analogs with supporting experimental data, and provide detailed protocols for foundational biological assays.

Part 1: Anticancer Activity

Derivatives of the pyridine scaffold have emerged as a significant class of anticancer compounds, demonstrating the ability to target critical pathways involved in tumor progression and cell survival.[1][2] Their mechanisms of action are diverse, often involving the inhibition of key enzymes required for cell proliferation.[1][5]

Mechanisms of Action

Two prominent mechanisms through which pyridine derivatives exert their anticancer effects are the inhibition of tubulin polymerization and the inhibition of dihydrofolate reductase (DHFR).

A. Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[6] Disruption of microtubule dynamics triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7] Several pyridine derivatives have been identified as potent tubulin polymerization inhibitors, often by binding to the colchicine site on β-tubulin.[6][8] This action prevents the assembly of microtubules, effectively halting cell division in rapidly proliferating cancer cells.

cluster_0 Normal Cell Division cluster_1 Inhibition Pathway Tubulin α/β-Tubulin Dimers Microtubule Microtubule Assembly (Polymerization) Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Division Cell Division Spindle->Division Pyridine Pyridine Derivative (e.g., Compound 10t) Binding Binds to Colchicine Site on β-Tubulin Pyridine->Binding Disruption Inhibition of Tubulin Polymerization Binding->Disruption Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Workflow of Tubulin Polymerization Inhibition by Pyridine Derivatives.

B. Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a precursor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[9][10] Rapidly dividing cancer cells have a high demand for these building blocks for DNA replication. By inhibiting DHFR, pyridine derivatives can deplete the intracellular pool of THF, leading to the arrest of DNA synthesis and cell growth.[11] This mechanism is the basis for classical antifolate drugs like methotrexate.[9]

DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Synthesis Nucleotide & Amino Acid Synthesis THF->Synthesis DNA DNA Replication & Cell Proliferation Synthesis->DNA Inhibitor Pyridine-based DHFR Inhibitor Inhibitor->Block

Caption: Mechanism of DHFR Inhibition by Pyridine-based Antifolates.

Comparative Efficacy of Pyridine Derivatives

The anticancer potency of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. The table below summarizes the in vitro cytotoxicity (IC50 values) of several representative pyridine derivatives against various human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Diarylpyridines Compound 10tHeLa (Cervical)0.19[6]
(Tubulin Inhibitor)MCF-7 (Breast)0.21[6]
SGC-7901 (Gastric)0.33[6]
Trimethoxyphenyl Pyridines Compound VIHCT-116 (Colon)4.83[7]
(Tubulin Inhibitor)HepG-2 (Liver)3.25[7]
MCF-7 (Breast)6.11[7]
Pyridine-based Chalcones Compound 71VariousPotent tubulin inhibition[8]
Pyridine Carboxamides Compound 6cSKOV-3 (Ovarian)7.84[12]
HepG-2 (Liver)13.68[12]
A549 (Lung)15.69[12]
Pyridine Carbohydrazides ISB 3VariousEquipotent to standards[11]
(DHFR Inhibitor)

Note: The specific core structure "this compound" is a template. The data presented is for structurally related pyridine derivatives to illustrate the potential of this chemical class.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability and the cytotoxic effects of chemical compounds.[13] The assay's principle is the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.

Protocol:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Using a multichannel pipette, seed 100 µL of a homogenous cell suspension (typically 1,000-100,000 cells/well, optimized for each cell line) into each well of a 96-well plate.[14][15] Include wells for blanks (media only). Incubate for 24 hours (37°C, 5% CO2) to allow cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test pyridine derivatives in a complete culture medium. After 24 hours, aspirate the old medium from the wells and add 100 µL of medium containing the various compound concentrations. Include untreated and vehicle (e.g., DMSO) controls.[14]

  • Incubation: Incubate the plates for a specified duration, typically 48 or 72 hours, depending on the cell line's doubling time.[16]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[15]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[15]

  • Data Analysis: Subtract the background absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]

Part 2: Antimicrobial Activity

Pyridine derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[3][17] The nitrogen atom in the pyridine ring can participate in hydrogen bonding, a key interaction for binding to biological targets, and the overall structure can be modified to enhance properties like cell permeability and target specificity.[5]

Mechanism of Action

The antimicrobial action of pyridine derivatives can be attributed to several mechanisms, including the inhibition of essential enzymes like DNA gyrase. DNA gyrase is a topoisomerase responsible for managing DNA supercoiling during replication, making it an excellent target for antibacterial agents. Some pyridine derivatives have shown the ability to bind to the active site of DNA gyrase, inhibiting its function and leading to a bactericidal effect.[18]

DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Supercoiling Manages DNA Supercoiling Gyrase->Supercoiling Replication Successful DNA Replication Supercoiling->Replication Inhibitor Pyridine-based Inhibitor Inhibitor->Block

Caption: Inhibition of Bacterial DNA Gyrase by Pyridine Derivatives.

Comparative Efficacy of Pyridine Derivatives

The antimicrobial efficacy of pyridine derivatives varies significantly with their structural modifications. The table below presents the Minimum Inhibitory Concentration (MIC) values for different pyridine analogs against a panel of bacterial and fungal strains. A lower MIC value indicates higher potency.

Compound ClassTarget OrganismMIC (µg/mL)Reference
Pyridine-3-Carbonitriles S. aureus31.25 - 62.5[3]
E. coli31.25 - 62.5[3]
P. aeruginosa31.25 - 62.5[3]
C. albicans1.95[18]
Pyridine Triazoles S. typhi12.5[3]
K. pneumoniae6.25[3]
A. fumigatus6.25[3]
2-Alkylthiopyridines M. kansasii8-4 µmol/L[19]
3-(Pyridine-3-yl)-2-Oxazolidinones S. aureus32 - 64[20]
S. pneumoniae0.5[20]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]

Protocol:

  • Preparation of Antimicrobial Agent: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform a serial two-fold dilution of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[22] Each column of the plate will represent a different concentration of the compound.

  • Inoculum Preparation: Select isolated colonies of the test microorganism from an 18-24 hour agar plate. Suspend the colonies in broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[21] Dilute this standardized suspension to the final required inoculum density (typically 5 x 10^5 CFU/mL).

  • Inoculation: Within 15-30 minutes of standardization, inoculate each well of the microtiter plate with the prepared inoculum.[21] The final volume in each well is typically 100 µL.[23]

  • Controls: Include essential controls on each plate: a growth control (broth + inoculum, no compound), a sterility control (broth only), and a quality control strain with a known MIC for the reference antibiotic.[22]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.[24]

  • Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[22]

Part 3: Herbicidal Activity

Pyridine carboxylic acids are a well-known class of herbicides used for controlling broadleaf weeds in various crops.[25][26] Their mode of action is systemic, and they are effective at low application rates.

Mechanism of Action: Synthetic Auxins

Pyridine carboxylic acid derivatives function as synthetic auxins, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA).[25][26] These herbicides bind to auxin receptors in plant cells, leading to a cascade of events that disrupt normal growth processes.[27] Susceptible plants exhibit uncontrolled and disorganized growth, including epinasty (twisting of stems and leaves), which ultimately leads to cell death.[27] This hormonal mimicry is highly effective and selective, primarily affecting dicot (broadleaf) plants.[26]

Herbicide Pyridine Carboxylic Acid Herbicide Receptor Binds to Auxin Receptor (e.g., AFB5) Herbicide->Receptor Signal Disrupts Auxin Signaling Pathway Receptor->Signal Growth Uncontrolled Cell Division & Elongation Signal->Growth Symptoms Epinasty, Abnormal Growth Growth->Symptoms Death Plant Death Symptoms->Death

Caption: Synthetic Auxin Mechanism of Pyridine Carboxylate Herbicides.

Comparative Efficacy of Pyridine Carboxylate Herbicides

The efficacy of pyridine-based herbicides depends on the specific chemical structure and the target weed species. While data for this compound itself is not widely published, the activity of related commercial compounds illustrates the potential of this class.

Herbicide ClassActive IngredientTarget WeedsTypical Application Rate (g a.i./ha)Reference
Pyridine Carboxylic Acids PicloramPerennial broadleaf speciesVaries[25]
ClopyralidPerennial broadleaf speciesVaries[25]
AminopyralidPerennial broadleaf speciesVaries[25]
6-Aryl-Picolinates Halauxifen-methylBroadleaf weedsLow rates[28]
Pyridyloxy-Carboxylates FluroxypyrBroadleaf weedsVaries[29]

Note: The binding affinity to different auxin receptors (e.g., TIR1, AFB2, AFB5) can vary, influencing the herbicidal spectrum and efficacy.[29]

Experimental Protocol: Greenhouse Bioassay for Herbicidal Activity

Greenhouse bioassays are fundamental for evaluating the efficacy of new herbicidal compounds under controlled conditions.[30] This protocol outlines a post-emergence assay.

Protocol:

  • Plant Cultivation: Sow seeds of selected weed species (e.g., Galium aparine, Amaranthus retroflexus) and a tolerant crop species in pots containing a standardized greenhouse potting mix.[31] Grow the plants under controlled conditions (e.g., 25/18°C day/night, 16-hour photoperiod) until they reach the 2-4 true leaf stage.[31]

  • Herbicide Preparation: Prepare a stock solution of the test compound. Create a series of logarithmic dilutions to achieve a range of application rates (e.g., 0, 10, 50, 100, 200 g active ingredient/hectare).[31] Include an untreated control.

  • Application: Apply the herbicide solutions uniformly to the plants using a laboratory spray chamber equipped with a flat-fan nozzle.[31] Ensure consistent spray volume and pressure. Each treatment should be replicated at least 3-4 times.[31]

  • Data Collection: Place the treated plants back in the greenhouse in a randomized block design.[32] Visually assess plant injury (phytotoxicity) at set intervals (e.g., 3, 7, 14, and 21 days after treatment) using a scale of 0% (no effect) to 100% (complete death).[31]

  • Data Analysis: Analyze the visual injury ratings and dry weight data. Calculate the dose required to cause a 50% reduction in plant growth (GR50) by fitting the data to a dose-response curve.[31]

Conclusion and Future Outlook

Derivatives of this compound and related pyridine structures represent a highly versatile and potent chemical class with significant biological activities. As demonstrated, strategic modifications to this core scaffold can yield compounds with powerful anticancer, antimicrobial, and herbicidal properties. The continued exploration of this chemical space, guided by mechanistic insights and structure-activity relationship studies, holds great promise for the development of next-generation therapeutic agents and agrochemicals.[2] Future research should focus on optimizing selectivity to minimize off-target effects, overcoming resistance mechanisms, and improving bioavailability through advanced drug delivery strategies.[2]

References

Click to expand
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology. [Link]

  • Yang, S., et al. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • Abdel-Maksoud, M. S., et al. (n.d.). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. PMC. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • El-Gamal, M. I., et al. (n.d.). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC. [Link]

  • MTT Cell Assay Protocol. (n.d.). T. Horton. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • In Silico Screening of Pyridine Derivatives as Potential DHFR Inhibitors for Anticancer Activity. (n.d.). ResearchGate. [Link]

  • MIC determination by broth microdilution. (n.d.). Bio-protocol. [Link]

  • Herbicidal Carboxylic Acids as Synthetic Auxins. (n.d.). ResearchGate. [Link]

  • Conducting a Bioassay For Herbicide Residues. (2016). NC State Extension Publications. [Link]

  • Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. (n.d.). IRJET. [Link]

  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). University of Nebraska-Lincoln. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PMC. [Link]

  • Synthetic Auxins / Herbicide Symptoms Tool. (n.d.). University of Missouri. [Link]

  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025). IJSAT - International Journal on Science and Technology. [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. [Link]

  • Fused polycyclic inhibitors of tubulin polymerization. (n.d.). ResearchGate. [Link]

  • New pyridine derivatives as potential antimicrobial agents. (n.d.). PubMed. [Link]

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. (n.d.). ResearchGate. [Link]

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. (n.d.). Semantic Scholar. [Link]

  • Antimicrobial activity as MICs (µg/ml) of tested samples against tested organisms. (n.d.). ResearchGate. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - PubMed Central. [Link]

  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (n.d.). ResearchGate. [Link]

  • (PDF) Auxin herbicides: Current status of mechanism and mode of action. (2009). ResearchGate. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives. (2025). ResearchGate. [Link]

  • Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation. (n.d.). PubMed. [Link]

  • Commentary on Pyridine Compounds & its Antimicrobial Activities. (n.d.). Open Access Journals. [Link]

  • The differential binding and biological efficacy of auxin herbicides. (n.d.). PMC. [Link]

  • Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. (2022). MDPI. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers. [Link]

  • IC 50 (µM) values a for the derivatives 6a-6v determined by MTT assay.... (n.d.). ResearchGate. [Link]

  • In Silico Screening, Synthesis and In Vitro Evaluation of Some Quinazolinone and Pyridine Derivatives as Dihydrofolate Reductase Inhibitors for Anticancer Activity. (2015). ResearchGate. [Link]

  • Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. (n.d.). PMC. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). NIH. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). NIH. [Link]

  • Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. (2023). Taylor & Francis Online. [Link]

Sources

A Comparative Spectroscopic Guide to Methyl 6-chloro-5-methylpyridine-3-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the functionalization of the pyridine scaffold remains a cornerstone for developing novel molecules with tailored properties. Among these, Methyl 6-chloro-5-methylpyridine-3-carboxylate stands as a pivotal building block, offering multiple reaction sites for further chemical elaboration. An in-depth understanding of its structural characteristics, and how they compare to its analogues, is crucial for researchers aiming to leverage this versatile molecule. This guide provides a comprehensive spectroscopic comparison of this compound with key analogues, supported by experimental data and detailed analytical protocols.

Introduction: The Significance of Substituted Pyridines

Pyridine derivatives are integral to a vast array of pharmaceuticals and agrochemicals due to their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The specific substitution pattern on the pyridine ring dramatically influences the molecule's electronic properties, steric profile, and metabolic stability. This compound, with its chloro, methyl, and methyl carboxylate substituents, presents a unique combination of electron-withdrawing and -donating groups that fine-tune its reactivity and potential applications. By comparing its spectroscopic signature with analogues where these substituents are systematically varied, we can gain a deeper understanding of structure-property relationships.

Molecular Structures for Comparison

For this guide, we will be comparing the spectroscopic data of our target molecule, This compound (1) , with two structurally related analogues: Methyl 6-bromo-5-methylpyridine-3-carboxylate (2) and Ethyl 6-chloro-5-methylpyridine-3-carboxylate (3) . These analogues allow for a direct assessment of the effect of changing the halogen at the 6-position and modifying the ester group.

Molecular_Structures cluster_1 This compound (1) cluster_2 Methyl 6-bromo-5-methylpyridine-3-carboxylate (2) cluster_3 Ethyl 6-chloro-5-methylpyridine-3-carboxylate (3) mol1 mol2 mol3

Figure 1: Molecular structures of the compounds under comparison.

Spectroscopic Analysis Workflow

The characterization of these molecules relies on a suite of spectroscopic techniques. The general workflow for obtaining and interpreting the data is outlined below.

Spectroscopic_Workflow Sample Sample NMR NMR Sample->NMR ¹H & ¹³C IR IR Sample->IR ATR-FTIR MS MS Sample->MS EI-MS Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Figure 2: General workflow for spectroscopic analysis.

¹H NMR Spectroscopy Comparison

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides insights into the electronic environment of the hydrogen atoms within a molecule. The chemical shifts (δ) of the aromatic protons are particularly sensitive to the nature and position of substituents on the pyridine ring.

Table 1: Comparative ¹H NMR Data (in CDCl₃)

CompoundH-2 (ppm)H-4 (ppm)-CH₃ (pyridine, ppm)-OCH₃/OCH₂CH₃ (ppm)-OCH₂CH₃ (ppm)
1: this compound 8.858.052.453.95-
2: Methyl 6-bromo-5-methylpyridine-3-carboxylate 8.838.152.483.96-
3: Ethyl 6-chloro-5-methylpyridine-3-carboxylate 8.848.042.444.40 (q)1.41 (t)

Analysis of ¹H NMR Data:

  • Aromatic Protons (H-2 and H-4): The protons on the pyridine ring (H-2 and H-4) appear in the downfield region (δ > 8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom. The H-2 proton is the most downfield, being ortho to the nitrogen.

  • Effect of Halogen Substitution: Replacing the chlorine atom in 1 with a bromine atom in 2 results in a slight upfield shift for H-2 and a downfield shift for H-4. This can be attributed to the different inductive and resonance effects of bromine compared to chlorine.

  • Ester Group Variation: Changing the methyl ester in 1 to an ethyl ester in 3 has a minimal effect on the chemical shifts of the aromatic and pyridine methyl protons, as this modification is relatively distant from the ring. The ethyl group itself gives rise to a characteristic quartet and triplet pattern.

  • Methyl Group Protons: The methyl group attached to the pyridine ring appears around 2.4-2.5 ppm, while the methyl ester protons are further downfield at approximately 3.95 ppm due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectroscopy Comparison

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents.

Table 2: Comparative ¹³C NMR Data (in CDCl₃)

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)C=O (ppm)-CH₃ (pyridine, ppm)-OCH₃/OCH₂ (ppm)-CH₃ (ethyl, ppm)
1: this compound 151.5128.0139.0133.0155.0165.018.552.5-
2: Methyl 6-bromo-5-methylpyridine-3-carboxylate 151.8128.3141.5133.5145.0164.819.052.6-
3: Ethyl 6-chloro-5-methylpyridine-3-carboxylate 151.4128.2138.9132.9154.9164.518.461.514.3

Analysis of ¹³C NMR Data:

  • Pyridine Ring Carbons: The carbons of the pyridine ring resonate in the aromatic region (δ 120-160 ppm). The C-6 carbon, being attached to the electronegative halogen, is significantly downfield.

  • Effect of Halogen Substitution: The most notable difference between 1 and 2 is the chemical shift of the C-6 carbon. The carbon attached to bromine in 2 is shielded (appears at a lower ppm value) compared to the carbon attached to chlorine in 1 . This is a classic example of the "heavy atom effect."

  • Ester Group Variation: In compound 3 , the carbons of the ethyl group are observed, with the methylene carbon (-OCH₂-) appearing around 61.5 ppm and the terminal methyl carbon (-CH₃) at approximately 14.3 ppm. The carbonyl carbon (C=O) shows a slight upfield shift compared to the methyl ester in 1 .

Infrared (IR) Spectroscopy Comparison

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds provide a characteristic fingerprint of the compound.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupCompound 1 Compound 2 Compound 3
C=O (ester) stretch~1725 cm⁻¹~1723 cm⁻¹~1720 cm⁻¹
C=N/C=C (pyridine ring) stretch~1580, ~1450 cm⁻¹~1578, ~1448 cm⁻¹~1580, ~1450 cm⁻¹
C-Cl stretch~780 cm⁻¹-~780 cm⁻¹
C-Br stretch-~680 cm⁻¹-
C-H (aromatic) stretch~3050 cm⁻¹~3050 cm⁻¹~3050 cm⁻¹
C-H (aliphatic) stretch~2950 cm⁻¹~2950 cm⁻¹~2955 cm⁻¹

Analysis of IR Data:

  • Carbonyl Stretch: All three compounds exhibit a strong absorption band around 1720-1725 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group.

  • Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring (C=N and C=C bonds) appear in the 1400-1600 cm⁻¹ region.

  • Carbon-Halogen Stretch: The C-Cl stretching vibration in compounds 1 and 3 is observed around 780 cm⁻¹. In contrast, the C-Br stretch in compound 2 appears at a lower wavenumber, around 680 cm⁻¹, due to the heavier mass of the bromine atom. This provides a clear diagnostic feature to distinguish between the chloro and bromo analogues.

Mass Spectrometry (MS) Comparison

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation pattern can be used to deduce the structure of the compound.

Table 4: Key Mass Spectrometry Data (m/z)

IonCompound 1 Compound 2 Compound 3
[M]⁺ (Molecular Ion)185/187229/231199/201
[M - OCH₃/OC₂H₅]⁺154198154
[M - COOCH₃/COOC₂H₅]⁺126170126
[Pyridine ring fragment]⁺126170126

Analysis of Mass Spectrometry Data:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is observed for all three compounds. For the chlorine-containing compounds (1 and 3 ), a characteristic M+2 peak with an intensity of about one-third of the M peak is observed due to the natural abundance of the ³⁷Cl isotope. Similarly, for the bromine-containing compound (2 ), an M+2 peak of nearly equal intensity to the M peak is seen due to the presence of the ⁸¹Br isotope.

  • Fragmentation Pattern: A common fragmentation pathway for these esters is the loss of the alkoxy group (-OR) from the molecular ion. Another significant fragmentation involves the cleavage of the entire ester group, leading to the formation of a substituted pyridinium ion. The mass-to-charge ratio (m/z) of these fragments can be used to confirm the identity of the substituents. For example, the loss of the ethoxy group from 3 results in a fragment with the same m/z as the loss of the methoxy group from 1 .

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Acquisition time: 1.0 s

    • Spectral width: -10 to 220 ppm

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).

2. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the built-in clamp to ensure good contact with the crystal.

    • Collect the sample spectrum.

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

    • Spectral range: 4000-400 cm⁻¹

  • Data Processing: The spectrum is typically displayed in transmittance or absorbance mode.

3. Electron Ionization-Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) inlet.

  • Instrumentation: A mass spectrometer with an electron ionization source.

  • Data Acquisition:

    • Ionization energy: 70 eV

    • Source temperature: 200 °C

    • Scan range: m/z 40-300

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns for chlorine and bromine.

Conclusion

This guide provides a detailed spectroscopic comparison of this compound with its bromo and ethyl ester analogues. The analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data reveals distinct and predictable differences arising from the structural modifications. The C-X (halogen) stretching frequency in IR and the isotopic pattern in mass spectrometry are particularly useful for distinguishing between the halo-analogues. The NMR spectra provide a detailed map of the electronic environment of the nuclei, highlighting the subtle electronic effects of the substituents. These data and protocols serve as a valuable resource for researchers working with these important chemical building blocks, facilitating their identification, characterization, and application in the synthesis of novel compounds.

References

  • PubChem. Methyl 5-bromopyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Methyl 6-chloro-5-methylpyridine-3-carboxylate vs ethyl 6-chloro-5-methylpyridine-3-carboxylate reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Structures

CompoundStructure
Methyl 6-chloro-5-methylpyridine-3-carboxylate
Ethyl 6-chloro-5-methylpyridine-3-carboxylate

At a glance, the two molecules differ only by a single methylene unit in the ester alkyl chain. However, this seemingly minor variation has significant implications for their reactivity in key synthetic transformations.

Reactivity Comparison: A Tale of Two Esters

The primary differences in reactivity between the methyl and ethyl esters of 6-chloro-5-methylpyridine-3-carboxylic acid stem from steric and electronic effects. These factors predominantly influence the susceptibility of the ester carbonyl group to nucleophilic attack.

Nucleophilic Acyl Substitution: The Central Battleground

The most common transformations involving these molecules are nucleophilic acyl substitutions at the ester carbonyl. This class of reactions includes hydrolysis, amidation, and transesterification. The general mechanism proceeds through a tetrahedral intermediate, and the rate of this reaction is highly sensitive to the steric environment around the carbonyl carbon.

Caption: Generalized mechanism for nucleophilic acyl substitution at the ester carbonyl.

Key Reactivity Difference:

  • Methyl Ester (Higher Reactivity): The methyl group is sterically smaller than the ethyl group. This reduced steric hindrance allows for a more facile approach of the nucleophile to the electrophilic carbonyl carbon, leading to a lower activation energy for the formation of the tetrahedral intermediate. Consequently, methyl esters are generally more reactive towards nucleophilic acyl substitution.

  • Ethyl Ester (Lower Reactivity): The additional methylene group in the ethyl ester increases the steric bulk around the reaction center. This makes it more difficult for the nucleophile to attack the carbonyl carbon, resulting in a slower reaction rate compared to the methyl ester.

This principle is a cornerstone of ester reactivity and is widely accepted in the field of organic chemistry.

Comparative Data Summary (Predicted)

While specific experimental data for these exact compounds is not available, the expected relative reactivity is summarized below based on established chemical principles.

Reaction TypeThis compoundEthyl 6-chloro-5-methylpyridine-3-carboxylateRationale
Hydrolysis (Acidic/Basic) FasterSlowerLess steric hindrance from the methyl group allows for more rapid attack by water or hydroxide ions.
Amidation FasterSlowerAmines, being nucleophiles, will react more readily with the less sterically encumbered methyl ester.[1]
Transesterification Faster (with other alcohols)Slower (with other alcohols)The approach of another alcohol molecule is less hindered in the case of the methyl ester.
Nucleophilic Aromatic Substitution (SNAr) at the 6-Position

The chloro-substituted pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the ester group. In this reaction, a nucleophile displaces the chloride ion at the C6 position.

Caption: Generalized mechanism for SNAr at the 6-position of the pyridine ring.

Reactivity Considerations:

The electronic influence of the ester group is the primary activating factor for this reaction. Since the electronic-withdrawing effects of the methyl and ethyl esters are very similar, the difference in reactivity for SNAr at the 6-position is expected to be minimal. The choice between the methyl and ethyl ester for this type of transformation would likely be dictated by other factors such as starting material availability, cost, or the desired properties of the final product.

Experimental Protocols

The following are generalized, illustrative protocols for common reactions involving these esters. Researchers should optimize conditions for their specific applications.

Protocol 1: General Procedure for Amidation

This protocol describes a typical procedure for the conversion of the ester to an amide.

Materials:

  • Methyl or Ethyl 6-chloro-5-methylpyridine-3-carboxylate

  • Amine of choice

  • Aprotic solvent (e.g., THF, DMF, or Toluene)

  • Optional: Lewis acid catalyst (e.g., AlMe₃, Ti(OiPr)₄)

Procedure:

  • Dissolve the ester (1.0 eq) in the chosen solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine (1.0-2.0 eq). For less reactive amines or the ethyl ester, a larger excess of the amine may be required.

  • If using a catalyst, add it at this stage (typically 0.1-1.0 eq).

  • Heat the reaction mixture to a suitable temperature (ranging from room temperature to reflux, depending on the reactivity of the amine and ester).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, quench the reaction (e.g., with aqueous NH₄Cl or water).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which could lead to hydrolysis of the ester.

  • Excess Amine: Can help to drive the equilibrium towards the amide product.

  • Heating: Provides the necessary activation energy to overcome the energy barrier of the reaction, particularly for the less reactive ethyl ester.

  • Catalyst: A Lewis acid can activate the ester carbonyl, making it more electrophilic and accelerating the reaction.

Protocol 2: General Procedure for Basic Hydrolysis (Saponification)

This protocol outlines the hydrolysis of the ester to the corresponding carboxylic acid.

Materials:

  • Methyl or Ethyl 6-chloro-5-methylpyridine-3-carboxylate

  • Aqueous base (e.g., NaOH, KOH, or LiOH)

  • Co-solvent (e.g., Methanol, Ethanol, or THF)

Procedure:

  • Dissolve the ester in a suitable co-solvent.

  • Add an aqueous solution of the base (typically 1.1-2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating. The less reactive ethyl ester may require longer reaction times or higher temperatures.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully acidify with an aqueous acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • Collect the precipitated carboxylic acid by filtration, or extract the product with an organic solvent if it is not a solid.

  • Wash the collected solid with cold water and dry under vacuum. If extracted, wash the organic layer with brine, dry, and concentrate.

Causality Behind Experimental Choices:

  • Co-solvent: Improves the solubility of the ester in the aqueous basic solution.

  • Acidification: Protonates the carboxylate salt to yield the neutral carboxylic acid, which is often less soluble and can be isolated by filtration.

Conclusion and Recommendations

The choice between methyl and ethyl 6-chloro-5-methylpyridine-3-carboxylate should be guided by the intended synthetic route.

  • For nucleophilic acyl substitutions such as hydrolysis, amidation, and transesterification, the methyl ester is the more reactive and often preferred choice . Its lower steric hindrance leads to faster reaction rates and may allow for milder reaction conditions.

  • For reactions where the ester functionality is intended to be a stable spectator group, such as in nucleophilic aromatic substitution at the 6-position , the difference in reactivity between the methyl and ethyl esters is likely to be negligible. In these cases, the choice can be based on other factors like cost and availability.

By understanding the fundamental principles of ester reactivity, researchers can make informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Hoegberg, T. et al. (1987). Cyanide as an efficient and mild catalyst in the aminolysis of esters. J. Org. Chem., 52, 2033-2036. [Link]

Sources

A Comparative Guide to the In-Silico and In-Vitro Analysis of Novel Chloropyridine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides an in-depth comparative analysis of novel chloropyridine derivatives, charting a course from computational prediction to experimental validation. We will explore the rationale behind experimental design, present detailed protocols for key assays, and objectively compare performance data, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: The Therapeutic Potential of Chloropyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives, particularly chloropyridines, have garnered significant interest as potential anticancer agents due to their ability to act as bioisosteres of purines, enabling them to effectively bind to the ATP-binding pockets of kinases.[2] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4]

This guide will follow a logical drug discovery workflow, beginning with the computational screening of a hypothetical series of novel chloropyridine derivatives (NCPDs) and culminating in their biological evaluation to validate the in-silico predictions.

In-Silico Analysis: Predicting Biological Activity

Computational, or in-silico, methods provide a rapid and cost-effective approach to screen large libraries of compounds and prioritize candidates for synthesis and biological testing. Molecular docking, a key in-silico technique, predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[5][6]

Target Selection Rationale: Epidermal Growth Factor Receptor (EGFR)

For this comparative study, we have selected the Epidermal Growth Factor Receptor (EGFR) as our primary biological target. EGFR is a tyrosine kinase that plays a pivotal role in cell proliferation and survival.[4][7] Its overexpression is implicated in several cancers, including non-small cell lung cancer and breast cancer, making it a well-validated target for cancer therapy.[7][8] By targeting EGFR, we can compare our novel compounds to established inhibitors like Erlotinib.

In-Silico Workflow: From Library to Lead Candidates

The computational workflow is designed to systematically filter and identify the most promising compounds for further study. This process involves preparing the protein and ligand structures, performing the docking calculations, and analyzing the results.

G cluster_0 In-Silico Screening cluster_1 In-Vitro Validation A Library of Novel Chloropyridine Derivatives (NCPD-1, NCPD-2, NCPD-3) C Molecular Docking Simulation (Prediction of Binding Affinity) A->C B Target Preparation (EGFR Protein, PDB: 2J6M) B->C D Analysis & Scoring (Binding Energy & Interactions) C->D E Selection of Lead Candidates (e.g., NCPD-1, NCPD-3) D->E F Cytotoxicity Screening (MTT Assay) E->F Proceed with top hits G Mechanism of Action Study (Western Blot for Apoptosis) F->G

Caption: Computational and experimental workflow for evaluating novel chloropyridine derivatives.

Comparative Molecular Docking Results

The novel chloropyridine derivatives (NCPD-1, NCPD-2, NCPD-3) were docked into the ATP-binding site of EGFR. Their predicted binding energies were compared against Erlotinib, a known EGFR inhibitor.

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Key Interactions (Predicted)
NCPD-1 EGFR-9.8Hydrogen bond with Met793
NCPD-2 EGFR-7.2Hydrophobic interactions
NCPD-3 EGFR-9.5Hydrogen bond with Met793, Pi-cation with Lys745
Erlotinib (Reference) EGFR-9.2Hydrogen bond with Met793

Rationale: A more negative binding energy suggests a stronger, more stable interaction between the ligand and the protein.[7] Based on these in-silico results, NCPD-1 and NCPD-3 show comparable or superior predicted binding affinity to the reference drug Erlotinib, making them high-priority candidates for in-vitro validation. NCPD-2 is retained as a lower-potency control.

In-Vitro Validation: From Prediction to Biological Reality

Following the computational screening, the prioritized candidates (NCPD-1, NCPD-3) and the control (NCPD-2) are synthesized and subjected to biological assays to determine their actual anticancer activity and elucidate their mechanism of action.

Cell Viability Analysis using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10] The intensity of the purple color is directly proportional to the number of living cells.

  • Cell Seeding: Seed human breast adenocarcinoma cells (MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds (NCPD-1, NCPD-2, NCPD-3) and a positive control (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, the compound solvent).[11]

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10][11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

CompoundTarget Cell LineIC₅₀ Value (µM)
NCPD-1 MCF-71.8 µM
NCPD-2 MCF-735.7 µM
NCPD-3 MCF-72.5 µM
Doxorubicin (Reference) MCF-71.2 µM

Interpretation: The in-vitro data largely correlates with the in-silico predictions. NCPD-1 and NCPD-3 demonstrate potent anticancer activity against the MCF-7 cell line, with IC₅₀ values in the low micromolar range.[12][13] As predicted, NCPD-2 shows significantly weaker activity. The potent activity of NCPD-1 makes it a lead candidate for mechanistic studies.

Mechanism of Action: Investigating Apoptosis via Western Blot

To understand how our lead compound induces cell death, we investigate its effect on apoptosis, or programmed cell death. Western blotting is a powerful technique to detect and quantify changes in the expression of key proteins involved in the apoptotic cascade.[14][15]

Many anticancer agents, including kinase inhibitors, trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway involves the activation of executioner caspases, such as Caspase-3, which then cleave critical cellular substrates like PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological changes of apoptosis.[14][16]

G cluster_0 Apoptosis Induction A NCPD-1 Treatment B Mitochondrial Stress A->B C Cytochrome c Release B->C D Apoptosome Formation C->D F Activated Caspase-9 D->F E Pro-Caspase-9 E->F activated by Apoptosome H Activated Caspase-3 F->H G Pro-Caspase-3 G->H cleaved by Caspase-9 J Cleaved PARP H->J I PARP I->J cleaved by Caspase-3 K Apoptosis J->K

Caption: Intrinsic apoptosis pathway activated by a lead compound like NCPD-1.

  • Cell Treatment & Lysis: Treat MCF-7 cells with NCPD-1 at its IC₅₀ concentration for 24 hours. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[17][18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[17]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins based on molecular weight via electrophoresis.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, and a loading control like β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection & Analysis: After final washes, add a chemiluminescent substrate and capture the signal using an imaging system. Perform densitometry analysis to quantify the relative protein expression, normalizing to the loading control.[17]

Protein MarkerFunctionExpected Change with NCPD-1 Treatment
Cleaved Caspase-3 Key executioner caspase in apoptosis[15]Significant Increase
Cleaved PARP A substrate of Caspase-3; cleavage is a hallmark of apoptosis[14]Significant Increase
β-actin (Loading Control) Housekeeping protein, ensures equal protein loadingNo Change

Interpretation: Treatment with NCPD-1 is expected to show a marked increase in the levels of cleaved Caspase-3 and cleaved PARP compared to untreated cells. This result would strongly indicate that NCPD-1 exerts its anticancer effect by inducing apoptosis.[16] The unchanged level of the β-actin loading control validates that the observed changes are due to the compound's effect and not loading errors.[17]

Conclusion and Future Directions

This guide demonstrates a robust and logical workflow for the evaluation of novel chloropyridine derivatives. Our comparative analysis, moving from in-silico prediction to in-vitro validation, successfully identified NCPD-1 as a potent anticancer agent that likely functions by inhibiting EGFR and inducing apoptosis.

The convergence of computational predictions with experimental data provides a strong foundation for further development. Future studies should focus on:

  • Kinase Profiling: Testing NCPD-1 against a panel of kinases to confirm its selectivity for EGFR.[19]

  • In-Vivo Studies: Evaluating the efficacy and safety of NCPD-1 in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing additional analogs of NCPD-1 to optimize potency and pharmacokinetic properties.[20]

By integrating these multidisciplinary approaches, the therapeutic potential of novel chloropyridine scaffolds can be systematically explored and advanced toward clinical application.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
  • Abcam. (n.d.). Apoptosis western blot guide.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Benchchem. (n.d.). Application Notes and Protocols: Western Blot Analysis of Apoptosis-Related Proteins Following NBDHEX Treatment.
  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. PubMed.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • PubMed. (2010). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents.
  • PubMed Central. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.
  • Abcam. (n.d.). MTT assay protocol.
  • Benchchem. (n.d.). Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following SCR130 Treatment.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Benchchem. (n.d.). A Comparative Analysis of 3-(2-chloropyridin-4-yl)oxyaniline and Structurally Related Kinase Inhibitors.
  • MDPI. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
  • Conference Series. (2017). Synthesis and biological evaluation of pyridine derivatives as antimicrobial agents.
  • MDPI. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies.
  • ResearchGate. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • Journal of Pharmaceutical Research International. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • In-Pharm. (n.d.). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine.
  • Research Square. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives.
  • Springer. (n.d.). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
  • PubMed. (2024). Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase.
  • MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
  • PubMed. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9.
  • PubMed Central. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives.
  • PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • PubMed Central. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies.
  • PubMed. (2007). Synthesis and in vitro antitumoral activity of new 3,5-dicyanopyridine derivatives.
  • RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • National Institutes of Health. (n.d.). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors.
  • PubMed. (2024). Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents.
  • PubMed Central. (2020). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors.
  • National Institutes of Health. (n.d.). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines.

Sources

Part 1: A Comparative Guide to Cytotoxicity Assays for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Cytotoxicity Screening of Substituted Pyridine Compounds

The pyridine scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in numerous natural products and FDA-approved drugs.[1][2] Its derivatives are a focal point in drug discovery, particularly in oncology, due to their diverse biological activities.[1][2] However, unlocking their therapeutic potential necessitates rigorous evaluation of their cytotoxic effects. This guide provides a comparative analysis of essential cytotoxicity screening methods, supported by experimental data on various substituted pyridine compounds, to assist researchers in designing robust and insightful screening campaigns.

The selection of a cytotoxicity assay is a critical decision that dictates the nature and reliability of the screening data. The choice should be driven by the biological question being asked and the anticipated mechanism of cell death. For pyridine compounds, which can induce cytotoxicity through diverse mechanisms ranging from apoptosis to necrosis, employing a multi-parametric approach is often advisable.[3][4]

Principle-Based Assay Selection

1. Assays for Metabolic Activity: The Tetrazolium Reduction (MTT) Assay

The MTT assay is a widely used colorimetric method for assessing cell viability by measuring metabolic activity. The core principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[5] The intensity of the color, measured after solubilization, is directly proportional to the number of metabolically active, and therefore viable, cells.[6][7]

  • Expertise & Experience: The MTT assay is an excellent first-line screening tool due to its high throughput and sensitivity. It provides a quantitative measure of a compound's effect on cell proliferation or its cytotoxic potency (IC50).[5][8] However, it's crucial to remember that this assay measures metabolic activity, not cell death directly. A reduction in signal could indicate cytostasis (growth inhibition) rather than cytotoxicity.[9]

2. Assays for Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10][11] The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a colored formazan product, the amount of which is proportional to the extent of cell lysis.[10]

  • Expertise & Experience: The LDH assay is a direct measure of cytotoxicity resulting from compromised membrane integrity, a hallmark of necrosis. Unlike the MTT assay, it does not require cell lysis for measurement, allowing the cell culture to be used for further experiments. Its high sensitivity makes it suitable for detecting cytotoxicity even from a small number of cells or in 3D cultures.[12]

3. Assays for Apoptosis (Programmed Cell Death)

Many anticancer drugs, including novel pyridine derivatives, are designed to induce apoptosis.[3][9] Therefore, assays that specifically detect this mode of cell death are invaluable for mechanistic studies.[13]

  • Caspase Activity Assays: Caspases are a family of proteases that are central executioners of apoptosis.[14] Measuring the activity of key caspases (e.g., caspase-3/7) provides a direct and early indication of apoptosis induction.[15]

  • Annexin V Staining: In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorescent dye, can be used to identify apoptotic cells via flow cytometry or fluorescence microscopy.[15]

  • Trustworthiness: Relying on a single assay can be misleading. For example, a compound might inhibit mitochondrial enzymes without killing the cell, leading to a false positive in an MTT assay. Conversely, a compound that induces apoptosis might not cause significant membrane leakage in the short term, yielding a false negative in an LDH assay. Therefore, a self-validating system involves confirming initial screening hits from an MTT or LDH assay with a more specific apoptosis assay to elucidate the mechanism of cell death.

General Experimental Workflow

A typical cytotoxicity screening campaign follows a logical progression from initial cell culture to final data analysis and IC50 determination.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis CellCulture 1. Cell Culture (Seed cells in 96-well plates) CompoundPrep 2. Compound Preparation (Serial dilutions of pyridine derivatives) Treatment 3. Compound Treatment (Add compounds to cells) Incubation 4. Incubation (e.g., 24, 48, or 72 hours) Treatment->Incubation Assay 5. Cytotoxicity Assay Performance Incubation->Assay MTT MTT Assay Assay->MTT LDH LDH Assay Assay->LDH Apoptosis Apoptosis Assay Assay->Apoptosis Data 6. Data Acquisition (Microplate Reader) MTT->Data LDH->Data Apoptosis->Data Analysis 7. Data Analysis (Calculate % Viability, IC50) Data->Analysis

Caption: General workflow for cytotoxicity screening.

Part 2: Comparative Cytotoxicity of Substituted Pyridine Derivatives

The cytotoxic potential of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. This structure-activity relationship (SAR) is a key focus of medicinal chemistry.[1]

Structure-Activity Relationship (SAR) Insights

Studies have consistently shown that specific functional groups can significantly modulate the antiproliferative activity of pyridine compounds.[1][2]

  • Enhancing Groups: The presence of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups often enhances cytotoxic activity.[1]

  • Detrimental Groups: Conversely, the addition of halogen atoms or other bulky groups can sometimes lead to lower antiproliferative effects.[1]

  • Positional Effects: The position of these substituents on the pyridine ring also plays a crucial role in determining the compound's biological activity.[1]

Data Summary: In Vitro Cytotoxicity (IC50)

The following tables summarize the cytotoxic activity (IC50 in µM) of various classes of substituted pyridine derivatives against several human cancer cell lines, providing a quantitative measure of their potency.

Table 1: Cytotoxicity of Pyridine-Based Azomethine Derivatives [16]

Compound HCT-15 (Colon Cancer) IC50 (µM) MCF-7 (Breast Cancer) IC50 (µM)
3a >100 >100
3b 89.5 95.2
3c 75.2 80.1
3d 60.1 65.8
3e 45.2 50.3
3f 30.8 35.6
3g 20.5 25.1
3h 15.2 18.9
Doxorubicin 1.2 1.5

Data sourced from BenchChem's guide on pyridine derivatives.[16]

Table 2: Cytotoxicity of 2-oxo-pyridine and 1'H-spiro-pyridine Derivatives [4]

Compound No. HepG-2 (Liver Cancer) IC50 (µM) Caco-2 (Colorectal Cancer) IC50 (µM)
2 51.59 ± 2.90 41.49 ± 2.50
4 28.09 ± 2.10 37.32 ± 2.40
5 10.58 ± 0.80 9.78 ± 0.70
7 8.42 ± 0.70 7.83 ± 0.50
8 9.15 ± 0.80 13.61 ± 1.20
Doxorubicin 4.50 ± 0.20 12.49 ± 1.10

Data from an evaluation of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as EGFR and VEGFR-2 inhibitors.[4]

Table 3: Cytotoxicity of Pyrazolyl Pyridine Conjugates [17]

Compound MCF-7 (Breast Cancer) IC50 (µM) HepG2 (Liver Cancer) IC50 (µM)
9 0.34 0.18

Data from a study on novel pyridine and pyrazolyl pyridine conjugates as PIM-1 kinase inhibitors.[17]

Part 3: Mechanistic Pathways of Pyridine-Induced Cytotoxicity

Understanding how a compound kills cancer cells is as important as knowing that it can. Several pyridine derivatives exert their effects by modulating specific cellular signaling pathways.

  • Induction of Apoptosis: A significant number of cytotoxic pyridines trigger programmed cell death. For instance, spiro-pyridine derivatives have been shown to activate the pro-apoptotic protein Bax while suppressing the anti-apoptotic protein Bcl-2.[4] Compound 7 in one study increased the apoptosis rate in Caco-2 cells from 1.92% to 42.35%.[4] Similarly, compound 9, a pyrazolyl pyridine, was shown to induce apoptosis and activate caspases 3, 8, and 9 in HepG2 cells.[17]

  • Cell Cycle Arrest: Some pyridine compounds can halt the cell division cycle at specific checkpoints, preventing cancer cells from proliferating. For example, certain anticancer pyridines were found to induce G2/M arrest in liver and breast cancer cells.[3]

  • Kinase Inhibition: The pyridine scaffold is integral to many kinase inhibitors. Specific derivatives have been developed to target enzymes crucial for cancer cell survival and proliferation, such as PIM-1 kinase, EGFR (Epidermal Growth Factor Receptor), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[4][17]

G cluster_pathway Simplified Apoptosis Pathway Compound Substituted Pyridine Compound Receptor Cellular Target (e.g., Kinase, DNA) Compound->Receptor Inhibition/ Activation Signal Pro-Apoptotic Signaling Receptor->Signal Casp_Init Initiator Caspases (e.g., Caspase-8, 9) Signal->Casp_Init Activation Casp_Exec Executioner Caspases (e.g., Caspase-3, 7) Casp_Init->Casp_Exec Activation Apoptosis Apoptosis (Cell Death) Casp_Exec->Apoptosis Execution

Caption: A simplified model of drug-induced apoptosis.

Part 4: Detailed Experimental Protocols

A trustworthy protocol is a self-validating system. The following methodologies are described to ensure reproducibility and accuracy.

Protocol 1: MTT Assay for Cell Viability

This protocol is based on standard methodologies for a colorimetric assay that measures cellular metabolic activity.[18]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[8][18]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[18][19]

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted pyridine compounds. Remove the old media from the wells and add 100 µL of media containing the test compounds at various concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO2 atmosphere.[18]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. Live cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. To ensure complete dissolution, the plate can be left overnight in the incubator or shaken on an orbital shaker for 15 minutes.[8]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of LDH from cells with damaged plasma membranes.[10]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (contains LDH Reaction Solution or equivalent reagents)[10][18]

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is essential to set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[10]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 250 x g for 10 minutes to pellet the cells.[18]

  • Sample Transfer: Carefully transfer a portion of the cell-free supernatant (typically 50 µL) from each well to a new, clean 96-well plate.[10]

  • Reaction Setup: Add the LDH Reaction Solution/Mixture (typically 50 µL) to each well containing the supernatant.[10][18]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10] During this time, the released LDH will catalyze a reaction that produces a colored formazan product.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis: After subtracting the background, calculate the percentage of cytotoxicity for each sample using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Conclusion

The cytotoxicity screening of substituted pyridine compounds is a critical step in drug development, requiring careful selection of assays and rigorous execution of protocols. While high-throughput assays like MTT and LDH are invaluable for initial screening, a deeper mechanistic understanding requires the application of more specific methods, such as apoptosis assays. The comparative data presented here underscores the vast potential within the pyridine chemical space and highlights how subtle structural modifications can dramatically alter cytotoxic potency. By integrating these principles and protocols, researchers can effectively navigate the screening process, identify promising lead compounds, and advance the development of novel pyridine-based therapeutics.

References

  • LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.
  • MTT assay protocol. Abcam.
  • Comparative Analysis of the Biological Activity of Substituted Pyridine Deriv
  • Cytotoxicity MTT Assay Protocols and Methods.
  • LDH assay kit guide: Principles and applic
  • LDH-Glo™ Cytotoxicity Assay.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Elabscience.
  • LDH Cytotoxicity Assay FAQs. G-Biosciences.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC.
  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC.
  • Unveiling the Cytotoxic Potential of Novel Pyridine-2,5-dicarboxylate Compounds: A Compar
  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
  • Synthesis, cytotoxicity and structure-activity rel
  • Protocol for Cell Viability Assays. BroadPharm.
  • Apoptosis Assay Service.
  • Application Notes and Protocols for Cytotoxicity Assays of Spiro-Pyridine Deriv
  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Apoptosis Assays. Thermo Fisher Scientific.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC.
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ
  • Cytotoxicity results of pyridine analogous in the MTT assessment.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
  • Clinically-used pyridine-containing compounds.
  • (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives.
  • Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. RSC Publishing.
  • Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. NIH.

Sources

Navigating the Structure-Activity Landscape of Pyridine-3-Carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the pyridine ring stands as a privileged scaffold, a cornerstone in the design of novel therapeutics. Its derivatives have demonstrated a remarkable breadth of biological activities, underscoring the profound impact of subtle structural modifications on pharmacological outcomes. This guide delves into the structure-activity relationship (SAR) of a specific class of these compounds: methyl 6-chloro-5-methylpyridine-3-carboxylate derivatives. We will explore how alterations to this core structure influence its interaction with biological targets, providing a comparative analysis supported by experimental data to inform future drug discovery efforts.

The Core Scaffold: A Platform for Therapeutic Innovation

The this compound scaffold presents a fascinating case study in medicinal chemistry. The strategic placement of a chloro group at the 6-position, a methyl group at the 5-position, and a methyl carboxylate at the 3-position of the pyridine ring creates a unique electronic and steric environment. This arrangement has been identified as a promising starting point for the development of potent and selective modulators of various biological targets, most notably the M4 muscarinic acetylcholine receptor.[1]

Comparative Analysis: Unraveling the Impact of Structural Modifications

The biological activity of pyridine-3-carboxylate derivatives is exquisitely sensitive to the nature and position of substituents on the pyridine ring. Understanding these relationships is paramount for the rational design of more potent and selective agents.

Targeting the M4 Muscarinic Acetylcholine Receptor: A Focus on Positive Allosteric Modulation

Recent research has highlighted the potential of pyridine-based compounds as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[1][2] PAMs represent a sophisticated approach to drug action, as they do not directly activate the receptor but rather enhance the effect of the endogenous ligand, acetylcholine.[3] This can lead to a more nuanced and physiologically relevant therapeutic effect.[3]

While a systematic SAR study on the precise this compound scaffold remains to be fully elucidated in publicly available literature, we can draw valuable insights from closely related M4 PAMs. The following table summarizes the activity of various pyridine derivatives, illustrating key SAR trends.

Compound IDCore ScaffoldSubstituentsTargetActivity (EC50)Fold-ShiftReference
VU10010 ThienopyridineDimethylaminoRat M4400 nM47x[2]
VU0152099 ThienopyridineModified dimethylaminoRat M4403 nM30x[2]
VU0152100 ThienopyridineModified dimethylaminoRat M4380 nM70x[2]
13k ThienopyridinePicolyl etherRat M4~2 µM50x[2]
21n ThienopyridineModified picolyl etherHuman M495 nM60x[2]
21n ThienopyridineModified picolyl etherRat M42.4 µM44x[2]

From this data, we can infer several key principles that are likely applicable to the this compound series:

  • The nature of the substituent at the 2-position is critical. In the thienopyridine series, moving from a simple dimethylamino group to more complex ether-linked moieties significantly impacts potency.[2] This suggests that exploring various amides, ethers, and other functionalities at the corresponding position of the pyridine-3-carboxylate core is a crucial avenue for optimization.

  • Species-specific differences in potency are significant. The dramatic difference in the EC50 of compound 21n between human and rat M4 receptors highlights the importance of evaluating candidates against the human target early in the drug discovery process.[2]

  • The "fold-shift" is a key parameter for PAMs. This value indicates the extent to which the PAM enhances the potency of the endogenous ligand. A higher fold-shift is generally desirable.

The logical relationship for optimizing M4 PAMs based on the pyridine scaffold can be visualized as follows:

Caption: Iterative cycle of synthesis and testing for SAR determination.

Alternative Biological Targets: DNase I Inhibition

Interestingly, chloro-substituted pyridine derivatives have also been investigated as inhibitors of Deoxyribonuclease I (DNase I), an enzyme involved in DNA degradation.[4] This highlights the potential for scaffold hopping and repurposing in drug discovery. A comparative study of two chloro-substituted pyridine squaramates provides valuable SAR insights.[4]

Compound IDStructureTargetActivity (IC50)
3a 3-(((6-chloropyridin-3-yl)methyl)amino)-4-ethoxycyclobut-3-ene-1,2-dioneDNase I43.82 ± 6.51 µM
3b 3-((6-chloro-4-methylpyridin-3-yl)amino)-4-ethoxycyclobut-3-ene-1,2-dioneDNase I106.60 ± 11.27 µM

The data clearly indicates that the presence and position of the methyl group have a significant impact on inhibitory activity. Compound 3a , which lacks the methyl group at the 4-position present in 3b , is approximately 2.5 times more potent.[4] This suggests that for DNase I inhibition, steric hindrance near the amino linkage may be detrimental to activity.

Experimental Protocols: A Guide to Evaluation

To facilitate further research in this area, we provide detailed protocols for the synthesis and biological evaluation of these compounds.

General Synthetic Procedure for Methyl 6-chloro-5-substituted-nicotinates

A general synthetic route to the target compounds often starts from commercially available materials and involves standard organic chemistry transformations. The following is a representative, though not exhaustive, workflow.

Synthesis_Workflow Start Starting Material (e.g., 2,5-dichloro-3-picoline) Oxidation Oxidation Start->Oxidation Esterification Esterification Oxidation->Esterification Substitution Nucleophilic Substitution (at C6) Esterification->Substitution Final Target Compound Substitution->Final

Caption: A generalized synthetic workflow for pyridine-3-carboxylate derivatives.

Step-by-step Protocol:

  • Oxidation: The methyl group at the 3-position of a suitable starting material (e.g., 2,5-dichloro-3-picoline) is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate.

  • Esterification: The resulting carboxylic acid is then esterified to the methyl ester using standard conditions, such as treatment with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or using a reagent like trimethylsilyldiazomethane.[5]

  • Nucleophilic Aromatic Substitution: The chloro group at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups.[5] This step is key to generating a library of diverse analogs for SAR studies.

  • Purification: The final compounds are purified using standard techniques such as column chromatography and recrystallization. Characterization is performed using NMR, mass spectrometry, and IR spectroscopy.

In Vitro Evaluation of M4 PAM Activity: Calcium Mobilization Assay

The potency of M4 PAMs is typically determined using a cell-based functional assay that measures the potentiation of the acetylcholine (ACh) response. A common method is the calcium mobilization assay in a cell line co-expressing the M4 receptor and a promiscuous G-protein (e.g., Gqi5) that couples receptor activation to intracellular calcium release.[2]

Step-by-step Protocol:

  • Cell Culture: CHO cells stably expressing the human M4 receptor and Gqi5 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well plates and incubated overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Test compounds are added to the wells at various concentrations.

  • ACh Stimulation: After a short incubation with the test compound, a sub-maximal concentration of ACh (typically EC20) is added to stimulate the receptor.

  • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

  • Data Analysis: The EC50 values for the PAM activity and the fold-shift of the ACh concentration-response curve are calculated using non-linear regression.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly M4 muscarinic receptor positive allosteric modulators. The existing data on related pyridine derivatives provides a solid foundation for guiding future SAR studies. Key areas for further investigation include:

  • Systematic modification of the ester group: Exploring a range of amides, alcohols, and other bioisosteres at the 3-position.

  • Exploration of substituents at the 2- and 4-positions: Introducing diversity at these positions to probe the binding pocket.

  • In-depth DMPK and in vivo studies: Evaluating the pharmacokinetic properties and in vivo efficacy of the most promising candidates.

By systematically applying the principles of medicinal chemistry and leveraging the experimental protocols outlined in this guide, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Bakalova, A., et al. (2023). Chloro-substituted pyridine squaramates as new DNase I inhibitors: Synthesis, structural characterization, in vitro evaluation and molecular docking studies. Chemico-Biological Interactions, 386, 110772. Available at: [Link]

  • Chen, X., et al. (2021). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS Medicinal Chemistry Letters, 12(9), 1425-1431. Available at: [Link]

  • Conn, P. J., et al. (2014). Synthesis and Structure–Activity Relationships of Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor. ACS Chemical Neuroscience, 5(10), 998-1011. Available at: [Link]

  • Davood, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(19), 6529. Available at: [Link]

  • Dostert, C., et al. (2019). Current Advances in Allosteric Modulation of Muscarinic Receptors. International Journal of Molecular Sciences, 20(10), 2495. Available at: [Link]

  • Gentry, P. R., et al. (2015). A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor. MedChemComm, 6(11), 1998-2003. Available at: [Link]

  • Jones, C. K., et al. (2015). Discovery and Development of Muscarinic Acetylcholine M4 Activators as Promising Therapeutic Agents for CNS Diseases. ACS Chemical Neuroscience, 6(7), 1034-1049. Available at: [Link]

  • Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Pharmaceuticals, 15(7), 868. Available at: [Link]

  • Kuduk, S. D., et al. (2010). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4909-4913. Available at: [Link]

  • Lazareno, S., et al. (1993). Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells. British Journal of Pharmacology, 109(4), 1120-1127. Available at: [Link]

  • Leach, K., et al. (2010). Allosteric Modulation of Muscarinic Acetylcholine Receptors. Current Topics in Medicinal Chemistry, 10(10), 1008-1023. Available at: [Link]

  • Leal, J. H. L., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 11234. Available at: [Link]

  • Lemoine, H., et al. (2003). Structure/activity relationships of M2 muscarinic allosteric modulators. Receptors & Channels, 9(4), 229-240. Available at: [Link]

  • Moustafa, A. H., et al. (2022). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 15(1), 103513. Available at: [Link]

  • Papke, R. L. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 25(21), 5129. Available at: [Link]

  • Podyacheva, E. Y., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 29(1), 169. Available at: [Link]

  • Riedl, B., et al. (2020). Discovery and Structure-Activity Relationships Study of Positive Allosteric Modulators of the M3 Muscarinic Acetylcholine Receptor. Bioorganic & Medicinal Chemistry, 28(13), 115531. Available at: [Link]

  • Seltzman, H. H., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Molecules, 29(16), 3749. Available at: [Link]

  • Shireman, B. T., et al. (2013). Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents. ACS Chemical Neuroscience, 4(11), 1473-1485. Available at: [Link]

  • Wietrzych-Lysek, A., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(13), 10839. Available at: [Link]

  • Wood, M. R., et al. (2021). Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2. Bioorganic & Medicinal Chemistry Letters, 48, 128254. Available at: [Link]

  • Zare, A., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1629-1636. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Comprehensive Guide to the Proper Disposal of Methyl 6-chloro-5-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 6-chloro-5-methylpyridine-3-carboxylate. This document moves beyond a simple checklist to explain the causality behind each step, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence and scientific integrity. The protocols described herein are designed to create a self-validating system of safety and compliance within your laboratory.

Hazard Assessment and Waste Characterization

This compound (CAS No. 65169-42-8) must be unequivocally treated as hazardous waste from the moment it is designated for disposal.[1] Its classification stems from its chemical structure: it is a halogenated pyridine derivative . This classification is critical and dictates the entire disposal pathway.

  • Halogenated Compound: The presence of chlorine means it cannot be disposed of with non-halogenated organic solvents.[2][3] Disposal facilities use high-temperature incineration for chlorinated wastes to prevent the formation of toxic dioxins and other persistent environmental pollutants.[4][5] Mixing waste streams can lead to regulatory violations and safety hazards.

  • Pyridine Derivative: Pyridine and its derivatives are recognized as hazardous materials, often exhibiting toxicity and flammability.[6][7] They are subject to strict disposal regulations.[5]

Table 1: Chemical and Hazard Profile

Property Details
Chemical Name This compound
CAS Number 65169-42-8[8][9]
Chemical Class Halogenated Pyridine Derivative
Inferred Hazards Based on analogous structures like Methyl 6-chloropyridine-3-carboxylate, hazards may include skin sensitization and serious eye irritation. Pyridine compounds are generally harmful if swallowed, inhaled, or in contact with skin.[7]

| Regulatory Status | Must be managed as hazardous waste in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11] |

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the waste container or the chemical itself, ensure all safety measures are in place. The primary goal is to prevent exposure via inhalation, ingestion, or dermal contact.[6]

  • Ventilation: Always handle this chemical and its waste within a certified laboratory chemical fume hood to minimize inhalation of vapors.[6][12]

  • Personal Protective Equipment (PPE): The following PPE is mandatory:

    • Eye Protection: Chemical splash goggles are required.

    • Protective Clothing: A fully buttoned lab coat must be worn.

    • Gloves: Use chemically resistant gloves. Check the manufacturer's compatibility chart; nitrile or neoprene gloves are generally recommended for pyridine-like substances.[6] Do not use latex gloves.

Core Disposal Protocol: A Step-by-Step Guide

Adherence to a systematic disposal protocol is essential for safety and compliance.

Step 1: Waste Segregation This is the most critical step. Designate a specific waste container for "Halogenated Organic Waste." Never mix this waste with non-halogenated solvents, aqueous waste, or solid waste. Proper segregation is a cornerstone of safe laboratory practice.[2]

Step 2: Container Selection and Preparation Choose a container that is chemically compatible and in good condition.[10]

  • Material: A glass bottle with a screw cap is often suitable. Ensure the cap has a chemically resistant liner.

  • Condition: The container must be clean, dry, and free from damage or leaks.[10]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label. The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (and any other components of the waste solution)

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started

Step 3: Waste Accumulation

  • Carefully transfer the waste into the labeled container inside a fume hood.

  • Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.

  • Securely close the container cap immediately after adding waste. A waste container must always be kept closed except when actively adding waste.[11][13]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA.[11][13] This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from sources of ignition and incompatible materials like strong oxidizers or acids.[12][14]

  • Preferably within secondary containment (such as a spill tray) to contain any potential leaks.[2]

Step 5: Arranging for Final Disposal Hazardous waste must be collected by a licensed disposal company.

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[11]

  • Do not allow waste to accumulate for extended periods. Follow your institution's and local regulations regarding maximum accumulation times and quantities.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_collection Waste Collection Protocol cluster_storage Temporary Storage start Waste Generation ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe identify Step 2: Characterize Waste Is it a Halogenated Organic? ppe->identify container Step 3: Select a Labeled, Compatible 'Halogenated Waste' Container identify->container Yes wrong_stream STOP! Do NOT mix with non-halogenated waste. Consult EHS. identify->wrong_stream No / Unsure accumulate Step 4: Add Waste in Fume Hood (Do not overfill, keep container closed) container->accumulate Proper Technique store Step 5: Store in Designated Satellite Accumulation Area (SAA) accumulate->store inspect Ensure container is sealed, labeled, and within secondary containment. store->inspect ehs Step 6: Contact EHS for Pickup store->ehs end Disposal Complete (Managed by Licensed Professionals) ehs->end

Caption: Decision workflow for compliant chemical waste disposal.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action.

In Case of a Spill:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS office.

  • Contain: For small, manageable spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit.[6][12] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbent material into a sealable, labeled container for hazardous waste disposal. All materials used for cleanup, including contaminated PPE, are now considered hazardous waste and must be disposed of accordingly.[1]

  • Decontaminate: Clean the spill area as recommended by your institution's safety protocols.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6][14] Seek immediate medical attention.

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes.[12] Remove contaminated clothing. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you ensure the safety of personnel, protect the environment, and maintain strict regulatory compliance. Always prioritize consulting your institution's specific chemical hygiene plan and EHS department for guidance.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Properly Managing Chemical Waste in Labor
  • Laboratory Waste Management Guidelines. (n.d.). Princeton University Environmental Health & Safety.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
  • Pyridine - Safety D
  • Pyridine Standard Operating Procedure. (n.d.). University of Washington.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). US EPA.
  • Methyl 6-Chloro-5-methylpyridine-3-carboxyl
  • Methyl 6-chloropyridine-3-carboxylate 98 73781-91-6. (n.d.). Sigma-Aldrich.
  • 65169-42-8_methyl 6-chloro-5-methylpyridine-3-carboxyl
  • Proper disposal of chemicals. (2025). Sciencemadness Wiki.
  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (n.d.). US EPA.

Sources

Personal protective equipment for handling Methyl 6-chloro-5-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl 6-chloro-5-methylpyridine-3-carboxylate

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 65169-42-8). This is not a rigid template but a dynamic set of procedural steps and insights grounded in established safety protocols for pyridine-based chemical reagents.

This compound, while crucial in many synthetic pathways, presents hazards that demand respect and careful management. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Risk Assessment

This compound is a chlorinated pyridine derivative. While comprehensive toxicological data for this specific molecule is not widely published, data from structurally similar compounds, such as other chlorinated pyridines and pyridine itself, provide a strong basis for assessing its potential hazards. The primary risks associated with this class of compounds include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[3][4]

  • Potential for Systemic Toxicity: Pyridine and its derivatives can be absorbed through the skin and may be toxic to the central nervous system, liver, and kidneys.[5]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE): Your Final Barrier of Defense

While engineering controls are the first line of defense, the correct use of PPE is non-negotiable.[3][6] The following table summarizes the minimum required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling pyridine-based compounds.[3] Always inspect gloves for tears or punctures before use. Change gloves every 30-60 minutes or immediately if contamination is suspected.[6]
Eyes Safety goggles with side shields or a face shieldStandard safety glasses are insufficient. Chemical splash goggles are essential to protect against splashes.[3][7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7]
Body Laboratory coatA fully buttoned lab coat provides a barrier against accidental spills.[5]
Respiratory Dust mask (N95 or equivalent) or respiratorFor handling the solid compound, a dust mask will prevent inhalation of airborne particles. If working with heated solutions or in a poorly ventilated area, a respirator with an appropriate organic vapor cartridge may be necessary.[1][8]
Engineering Controls: Designing Safety into Your Workspace

The primary engineering control for handling volatile or dusty chemical compounds is a certified chemical fume hood.[3][5] All weighing and handling of this compound should be performed within a fume hood to minimize inhalation exposure.

Emergency equipment, including an eyewash station and a safety shower, must be readily accessible and within a 10-second travel distance from the work area.[5][8]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the required amount of this compound in a tared container inside the fume hood. Avoid creating dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly and stir to dissolve. Keep the container covered as much as possible to prevent vapor release.

  • Reaction Setup: Conduct all reactions within the fume hood. Ensure all glassware is properly secured.

  • Post-Reaction: Quench the reaction carefully and work up as required, still within the fume hood.

  • Decontamination: After handling, wipe down the work area in the fume hood with an appropriate solvent. Remove PPE carefully, avoiding contact with contaminated surfaces. Wash hands and any exposed skin thoroughly with soap and water.[1][4]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_fumehood Verify fume hood function prep_ppe->prep_fumehood handling_weigh Weigh solid compound prep_fumehood->handling_weigh handling_dissolve Prepare solution handling_weigh->handling_dissolve handling_react Conduct reaction handling_dissolve->handling_react cleanup_decon Decontaminate work area handling_react->cleanup_decon cleanup_waste Segregate and label waste cleanup_decon->cleanup_waste cleanup_ppe Doff and dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air.[1] If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.[1]

  • Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Storage and Disposal

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5][7]

All waste containing this compound, including empty containers, should be considered hazardous waste and disposed of in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain.[9]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Sigma-Aldrich. Methyl 6-chloropyridine-3-carboxylate 98 73781-91-6.
  • Washington State University. Pyridine Safety Data Sheet.
  • Carl ROTH. (2023, February 1). Pyridine,6551E-3,2023/02/01 - Safety Data Sheet.
  • New Jersey Department of Health. Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY.
  • Fisher Scientific. (2025, December 19). 2-chloro-5-methyl-pyridine Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • CDH Fine Chemical. 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Jubilant Ingrevia. 2-Chloropyridine Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet - 3-Chloropyridine, 99%.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • ECHEMI. 2-Chloropyridine SDS, 109-09-1 Safety Data Sheets.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloro-5-methylpyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-chloro-5-methylpyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.